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  • Product: 1,2,3-Thiadiazole-5-carbohydrazide
  • CAS: 4100-19-0

Core Science & Biosynthesis

Foundational

structural characterization of 1,2,3-thiadiazole-5-carbohydrazide

An In-depth Technical Guide to the Structural Characterization of 1,2,3-Thiadiazole-5-Carbohydrazide For Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,3-thiadiazole nucleus is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Characterization of 1,2,3-Thiadiazole-5-Carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-thiadiazole nucleus is a privileged heterocyclic scaffold, serving as a cornerstone in the development of novel therapeutic agents due to its wide array of biological activities.[1][2] Among its derivatives, 1,2,3-thiadiazole-5-carbohydrazide is a critical synthon, a versatile building block for constructing more complex molecules with potential applications in medicine and agriculture.[1][3] Its utility as a precursor for compounds with antiviral, antifungal, and anticancer properties underscores the necessity for its unambiguous structural characterization.[1] This guide provides a comprehensive, in-depth analysis of the essential techniques employed to confirm the identity, purity, and three-dimensional structure of 1,2,3-thiadiazole-5-carbohydrazide, ensuring the integrity and reproducibility of downstream research and development efforts.

The Foundational Role of Synthesis in Structural Elucidation

The journey to structural characterization begins with a robust and well-documented synthetic pathway. The most common and efficient route to 1,2,3-thiadiazole-5-carbohydrazide involves the hydrazinolysis of a corresponding ester, typically an ethyl or methyl ester.[3][4] This precursor ester is itself often synthesized via the Hurd-Mori reaction, a classical and reliable method for forming the 1,2,3-thiadiazole ring from a hydrazone derivative and thionyl chloride.[5][6][7][8] Understanding the synthesis is paramount, as it provides the first layer of evidence for the expected molecular structure and informs the selection of appropriate characterization techniques.

Experimental Protocol: Synthesis of 1,2,3-Thiadiazole-5-Carbohydrazide

This protocol details the conversion of an ester precursor, such as ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, to the target carbohydrazide.

Materials:

  • Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1.0 eq)

  • Hydrazine hydrate (80-95%) (1.1-1.5 eq)

  • Ethanol or Methanol

  • Petroleum ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting ester (e.g., ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is consumed.

  • Isolation: After completion, cool the mixture to room temperature and allow it to stir overnight. A precipitate will typically form.[4]

  • Purification: Reduce the solvent volume under vacuum. Wash the resulting residue or solid with cold petroleum ether to remove unreacted starting materials and byproducts.

  • Final Product: Filter the solid product, wash with a minimal amount of cold ethanol, and dry under vacuum to yield 1,2,3-thiadiazole-5-carbohydrazide as a solid.[4]

G cluster_0 Synthesis Workflow Ester Ethyl 1,2,3-Thiadiazole-5-Carboxylate Reflux Reflux (8-12h) Ester->Reflux Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->Reflux Solvent Ethanol (Solvent) Solvent->Reflux Cooling Cool & Precipitate Reflux->Cooling Purification Wash & Filter Cooling->Purification Product 1,2,3-Thiadiazole-5-Carbohydrazide Purification->Product

Caption: Workflow for the synthesis of 1,2,3-thiadiazole-5-carbohydrazide.

Spectroscopic Fingerprinting: A Multi-Technique Approach

No single technique can provide a complete structural picture. A combinatorial approach using NMR, IR, and Mass Spectrometry creates a self-validating system, where the data from each method corroborates the others to build an irrefutable structural assignment.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule.[10][11] For 1,2,3-thiadiazole-5-carbohydrazide, both ¹H and ¹³C NMR provide definitive evidence of its structure.

Expert Insights: The choice of deuterated solvent is critical. DMSO-d₆ is often preferred due to its ability to dissolve the polar carbohydrazide and to allow for the observation of exchangeable N-H protons from the hydrazide group, which might be invisible in other solvents like CDCl₃.[10]

Expected Spectral Data:

Technique Assignment Expected Chemical Shift (δ, ppm) Rationale
¹H NMR -CH (Thiadiazole ring)~8.5 - 9.0 (singlet)The proton attached to the C4 of the thiadiazole ring is in a deshielded environment due to the electronegativity of the adjacent nitrogen and sulfur atoms.
-NH ₂ (Hydrazide)~4.5 - 5.0 (broad singlet)These protons are exchangeable and their signal is often broad.
-NH - (Amide)~9.5 - 12.5 (broad singlet)The amide proton is highly deshielded due to the adjacent carbonyl group and its involvement in hydrogen bonding.[12]
¹³C NMR C =O (Carbonyl)~163 - 165The carbonyl carbon of the amide group resonates in this characteristic downfield region.[12]
C 4 (Thiadiazole ring)~135 - 147Carbon atom of the thiadiazole ring bearing a proton.[12]
C 5 (Thiadiazole ring)~159 - 170Carbon atom of the thiadiazole ring attached to the carbohydrazide group.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified 1,2,3-thiadiazole-5-carbohydrazide in ~0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.[10]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of 0-14 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[10]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A greater number of scans is required. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds.[10]

  • Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction. Integrate the proton signals to confirm the relative proton counts.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable tool for the rapid identification of functional groups.[10] The IR spectrum of 1,2,3-thiadiazole-5-carbohydrazide provides a distinct "fingerprint" confirming the presence of the key hydrazide and thiadiazole moieties.

Expected Spectral Data:

Vibrational Frequency (cm⁻¹) Assignment Description of Vibration
~3300 - 3100N-H stretchCharacteristic broad absorptions for the -NH and -NH₂ groups of the hydrazide.
~1680 - 1640C=O stretch (Amide I)A strong, sharp absorption band indicating the presence of the carbonyl group.[7]
~1620C=N stretchVibration from the thiadiazole ring.[13]
~1550N-H bend (Amide II)Bending vibration associated with the amide linkage.
~1400C=N stretchAdditional vibration from the thiadiazole ring system.[10]
~1070C-N stretchStretching vibration of the C-N bond in the ring.[10]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

  • Sample Preparation: Grind a small amount (~1-2 mg) of the dry sample with ~100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Compress the powder in a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the spectrometer's sample holder. Record a background spectrum and then the sample spectrum, typically from 4000 to 400 cm⁻¹.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the definitive molecular weight and offers crucial structural clues through fragmentation analysis.[11] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition with high accuracy.[10]

Expert Insights: A hallmark fragmentation pathway for 1,2,3-thiadiazoles is the facile loss of a neutral nitrogen molecule (N₂, 28 Da) from the molecular ion.[3][14] Observing this loss is strong evidence for the presence of the 1,2,3-thiadiazole ring.

Expected Spectral Data:

Technique m/z Value Assignment Interpretation
HRMS (ESI+) ~145.0180[M+H]⁺The protonated molecular ion. Calculated exact mass for C₃H₅N₄OS⁺ is 145.0178.
LRMS (EI) 144[M]⁺The molecular ion peak corresponding to the molecular weight of 144.16 g/mol .[15]
116[M-N₂]⁺Loss of a neutral nitrogen molecule (28 Da), a characteristic fragmentation of the 1,2,3-thiadiazole ring.[14]
72[M-N₂-CS]⁺Subsequent loss of a carbon monosulfide radical.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a common soft ionization technique suitable for this polar molecule.

  • Data Acquisition: Acquire the mass spectrum, ensuring the mass range covers the expected molecular ion. For fragmentation data, perform MS/MS analysis on the parent ion peak.

The Gold Standard: Single-Crystal X-ray Crystallography

While spectroscopic methods provide compelling evidence of molecular connectivity, single-crystal X-ray crystallography offers unambiguous, direct visualization of the three-dimensional structure in the solid state.[9] It provides precise data on bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding networks crucial to the compound's crystal packing and physical properties.[9][16]

Caption: 2D representation of 1,2,3-thiadiazole-5-carbohydrazide.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and is typically achieved by slow evaporation of the compound's solution in a suitable solvent or solvent mixture (e.g., ethanol, DMF/water).[9]

  • Data Collection: Mount a suitable crystal on a diffractometer. The crystal is irradiated with monochromatic X-rays (e.g., Mo Kα radiation), and the diffraction pattern is collected as the crystal is rotated.[16]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods. The initial model is then refined using a full-matrix least-squares procedure to yield the final, precise atomic coordinates.[16]

Expected Structural Features:

  • Planarity: The 1,2,3-thiadiazole ring is expected to be nearly planar.[17]

  • Hydrogen Bonding: The carbohydrazide moiety, with its N-H donor and C=O acceptor sites, will likely participate in extensive intermolecular hydrogen bonding, forming dimers or extended networks in the crystal lattice.

  • Bond Lengths: The bond lengths within the thiadiazole ring and the carbohydrazide group will conform to established values for similar structures, confirming the bonding arrangement.

Conclusion: An Integrated Approach to Structural Integrity

The is a critical checkpoint in the pipeline of drug discovery and development. A rigorous, multi-faceted approach is not merely academic; it is a requirement for scientific integrity. By integrating the evidence from synthesis, the detailed connectivity map from NMR, the functional group confirmation from IR, the molecular weight and fragmentation from MS, and the ultimate 3D structure from X-ray crystallography, researchers can establish an unassailable structural proof. This foundational knowledge is indispensable for understanding structure-activity relationships (SAR) and for the rational design of next-generation therapeutic agents built upon this versatile and potent chemical scaffold.[2]

References

  • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1,2,3-Thiadiazoles. BenchChem.
  • BenchChem. (2025). Confirming the Chemical Structure of Novel Thiadiazole Derivatives: A Comparative Guide to X-ray Crystallography. BenchChem.
  • BenchChem. (2025). A Comparative Guide to 1,2,3-Thiadiazole and Other Key Heterocyclic Compounds in Drug Design. BenchChem.
  • Morzherin, Y. Y., et al. Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)
  • Barra-za, C., et al. (2025).
  • Ahmad, I., et al. (2021).
  • Semantic Scholar.
  • Posa, F., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI.
  • Liu, X., et al. (2009). Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance.
  • BenchChem. (2025). Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol for Researchers. BenchChem.
  • Voronin, A. P., et al. (2013). Novel 1,2,4-Thiadiazole Derivatives: Crystal Structure, Conformational Analysis, Hydrogen Bond Networks, Calculations, and Thermodynamic Characteristics of Crystal Lattices. The Journal of Physical Chemistry B.
  • Babalola, B. S., et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. PubMed.
  • BenchChem. (2025). Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide. BenchChem.
  • Bakr, R. B., et al. (2022).
  • PubChem. 1,2,3-Thiadiazole-5-carbohydrazide.
  • SIELC Technologies. (2018). 1,2,3-Thiadiazole-5-carbohydrazide.
  • Barraza, C., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI.
  • Chemical Methodologies. (2021).
  • Chen, J., et al. (2025). I2/DMSO-Catalyzed Transformation of N-Tosylhydrazones to 1,2,3-Thiadiazoles. Frontiers.
  • Google Patents.
  • ResearchGate. (2025). (PDF) Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds.
  • ResearchGate.
  • ResearchGate. 1 H NMR spectra of compounds 1 , 2 , and 3.
  • BenchChem. (2025). Spectroscopic Confirmation of (1,2,3-Thiadiazol-5-yl)
  • ResearchGate. a.
  • Çavuş, M.S., & Muğlu, H. (2020).
  • Millard, B. J., & Pain, D. L. (1970). High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Journal of the Chemical Society C: Organic.

Sources

Exploratory

Unveiling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 1,2,3-Thiadiazole-5-Carbohydrazide Derivatives

Introduction: The Versatile Scaffold of 1,2,3-Thiadiazole-5-Carbohydrazide The 1,2,3-thiadiazole ring system, a five-membered aromatic heterocycle, is a cornerstone in the development of novel bioactive compounds.[1] Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Scaffold of 1,2,3-Thiadiazole-5-Carbohydrazide

The 1,2,3-thiadiazole ring system, a five-membered aromatic heterocycle, is a cornerstone in the development of novel bioactive compounds.[1] Its derivatives have garnered significant interest from medicinal and agricultural chemists due to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and plant-activating properties.[2] The unique mesoionic character of the 1,2,3-thiadiazole ring allows for efficient crossing of cellular membranes, enabling potent interactions with a variety of biological targets.[3] This guide provides an in-depth exploration of the multifaceted mechanisms of action of a particularly promising subclass: the 1,2,3-thiadiazole-5-carbohydrazide derivatives. We will delve into their molecular targets and the signaling pathways they modulate, offering a technical resource for researchers and drug development professionals.

Anticancer Mechanisms of Action: A Two-Pronged Assault on Malignancy

Derivatives of 1,2,3-thiadiazole-5-carbohydrazide have emerged as potent anticancer agents, primarily through two well-documented mechanisms: the disruption of microtubule dynamics and the inhibition of Heat Shock Protein 90 (Hsp90).

Disruption of Microtubule Dynamics through Tubulin Polymerization Inhibition

A significant mode of anticancer action for certain 1,2,3-thiadiazole derivatives is their ability to interfere with the dynamic instability of microtubules by inhibiting tubulin polymerization. This action is critical as microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape.

The Causality Behind the Experimental Choice: The inhibition of tubulin polymerization leads to a cascade of events culminating in apoptotic cell death. By preventing the formation of the mitotic spindle, these compounds arrest the cell cycle in the G2/M phase. This prolonged mitotic arrest activates the spindle assembly checkpoint, ultimately triggering the intrinsic apoptotic pathway.

Signaling Pathway: Tubulin Inhibition and Apoptosis Induction

Thiadiazole 1,2,3-Thiadiazole-5-Carbohydrazide Derivative Tubulin Tubulin Dimers Thiadiazole->Tubulin Binds to Microtubules Microtubule Polymerization Thiadiazole->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Essential for CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces Thiadiazole 1,2,3-Thiadiazole-5-Carbohydrazide Derivative Hsp90 Hsp90 Thiadiazole->Hsp90 Inhibits ClientProteins Oncogenic Client Proteins (e.g., Akt, Cdk4, Her2) Hsp90->ClientProteins Stabilizes Degradation Degradation Hsp90->Degradation Inhibition leads to ClientProteins->Degradation Misfolding & Ubiquitination UbiquitinProteasome Ubiquitin-Proteasome System Apoptosis Apoptosis & Cell Cycle Arrest Degradation->Apoptosis Induces

Caption: Hsp90 inhibition leading to client protein degradation.

Experimental Protocol: Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol describes the use of Western blotting to detect the degradation of Hsp90 client proteins following treatment with 1,2,3-thiadiazole-5-carbohydrazide derivatives.

Materials:

  • Cancer cell line (e.g., HCT116, MCF-7)

  • 1,2,3-thiadiazole-5-carbohydrazide derivative

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies against Hsp90 client proteins (e.g., Akt, Cdk4, Her2) and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting imaging system

Procedure:

  • Culture the cancer cells to an appropriate confluency.

  • Treat the cells with varying concentrations of the test compound for a specified time (e.g., 24 hours).

  • Lyse the cells using ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the ECL substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the extent of client protein degradation.

Antimicrobial Mechanism of Action: A Putative Model

While the anticancer mechanisms of 1,2,3-thiadiazole derivatives are relatively well-characterized, the precise antimicrobial mechanism of action for the 1,2,3-thiadiazole-5-carbohydrazide scaffold is an active area of investigation. [3][4]Based on the known activities of the hydrazide-hydrazone moiety and other thiadiazole isomers, a plausible mechanism involves the inhibition of essential microbial enzymes. [5][6][7]One such proposed target, particularly against mycobacteria, is the inhibition of mycolic acid biosynthesis. [8][9] The Causality Behind the Postulated Mechanism: Mycolic acids are long-chain fatty acids that are major components of the cell wall of mycobacteria, providing a crucial permeability barrier and contributing to their virulence. [8][9]Inhibition of enzymes involved in the mycolic acid biosynthesis pathway, such as enoyl-ACP reductase (InhA) or β-ketoacyl-ACP synthases (e.g., mtFabH), would disrupt cell wall integrity, leading to bacterial cell death. [8][10] Proposed Antimicrobial Mechanism: Inhibition of Mycolic Acid Biosynthesis

Thiadiazole 1,2,3-Thiadiazole-5-Carbohydrazide Derivative Enzyme Mycolic Acid Biosynthesis Enzyme (e.g., InhA, mtFabH) Thiadiazole->Enzyme Inhibits (putative) MycolicAcid Mycolic Acid Synthesis Enzyme->MycolicAcid Catalyzes CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Essential for CellDeath Bacterial Cell Death CellWall->CellDeath Disruption leads to

Caption: Proposed inhibition of mycolic acid biosynthesis.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This fundamental protocol is the first step in evaluating the antimicrobial potential of the synthesized compounds.

Materials:

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 1,2,3-thiadiazole-5-carbohydrazide derivatives

  • Positive control antibiotic/antifungal

  • 96-well microplates

  • Spectrophotometer or visual inspection

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the inoculum to each well of the microplate.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action in Agriculture: Induction of Systemic Acquired Resistance (SAR)

In the agricultural sector, certain 1,2,3-thiadiazole derivatives, such as benzot[4][8][9]hiadiazole-7-carbothioic acid S-methyl ester (BTH), act as plant activators by inducing Systemic Acquired Resistance (SAR). [11]SAR is a plant's innate immune response that provides long-lasting, broad-spectrum resistance to a wide range of pathogens.

The Causality Behind the Experimental Choice: These thiadiazole derivatives mimic the action of the plant signaling molecule salicylic acid (SA). They trigger a signaling cascade that leads to the expression of a battery of defense-related genes, including Pathogenesis-Related (PR) genes. The products of these genes have antimicrobial properties and reinforce the plant's physical and chemical barriers against infection.

Signaling Pathway: Induction of Systemic Acquired Resistance

Thiadiazole 1,2,3-Thiadiazole Derivative (e.g., BTH) SA_Pathway Salicylic Acid (SA) Signaling Pathway Thiadiazole->SA_Pathway Activates NPR1 NPR1 SA_Pathway->NPR1 Mediated by GeneExpression Expression of Defense Genes (e.g., PR genes) NPR1->GeneExpression Induces SAR Systemic Acquired Resistance GeneExpression->SAR Leads to

Caption: Induction of Systemic Acquired Resistance by 1,2,3-thiadiazole derivatives.

Experimental Protocol: RT-qPCR Analysis of SAR Marker Gene Expression

This protocol measures the expression levels of SAR marker genes, such as PR-1, in response to treatment with 1,2,3-thiadiazole derivatives.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana, tobacco)

  • 1,2,3-thiadiazole derivative solution

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for SAR marker genes (e.g., PR-1) and a reference gene (e.g., actin)

  • Real-time PCR instrument

Procedure:

  • Treat the plants with the thiadiazole derivative solution or a control solution.

  • Harvest leaf tissue at different time points post-treatment.

  • Immediately freeze the tissue in liquid nitrogen.

  • Extract total RNA from the plant tissue.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qPCR) using primers for the SAR marker genes and the reference gene.

  • Analyze the qPCR data to determine the relative expression levels of the SAR marker genes in treated versus control plants.

Quantitative Data Summary

Compound ClassBiological ActivityKey Target/MechanismTypical IC₅₀/MIC RangeReferences
1,2,3-Thiadiazole-5-carbohydrazide DerivativesAnticancerTubulin Polymerization InhibitionLow micromolar[5]
1,2,3-Thiadiazole DerivativesAnticancerHsp90 InhibitionNanomolar to low micromolar
1,2,3-Thiadiazole-5-carbohydrazide DerivativesAntimicrobial (Gram-positive bacteria)Putative: Mycolic Acid Synthesis Inhibition1.95–15.62 µg/mL (for active compounds)[4]
Benzot[4][8][9]hiadiazole DerivativesPlant ActivatorSystemic Acquired Resistance (SAR)Effective at low concentrations[11]

Conclusion

The 1,2,3-thiadiazole-5-carbohydrazide scaffold represents a highly versatile and promising platform for the development of novel therapeutic and agricultural agents. Their multifaceted mechanisms of action, including the disruption of fundamental cellular processes in cancer cells and the activation of innate immunity in plants, underscore their potential. While the precise antimicrobial targets of this specific subclass warrant further investigation, the existing body of evidence points towards a rich field for future research and development. The experimental protocols detailed in this guide provide a robust framework for elucidating the intricate molecular interactions of these potent compounds.

References

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  • López-Cara, L. C., Conejo-García, A., Morales, C., & Marchal, J. A. (2020). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 25(22), 5337. [Link]

  • Gawande, N. G., & Shingate, B. B. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(13), 5742. [Link]

  • El-Metwaly, N. M., & El-Gazzar, A. A. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Journal of Fungi, 8(4), 384. [Link]

  • Shawkey, A. M., Arisha, A. H., & El-Azzouny, A. A. (2015). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 20(10), 18885–18898. [Link]

  • Kumar, A., Singh, R., & Kumar, D. (2021). Development of novel thiazole-based hybrids as DNA gyrase inhibitors: design, synthesis, in silico and in vitro antibacterial evaluation. Journal of Biomolecular Structure and Dynamics, 40(19), 8829-8843. [Link]

  • López-Cara, L. C., Conejo-García, A., Morales, C., & Marchal, J. A. (2020). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 25(22), 5337. [Link]

  • El-Metwaly, N. M., & El-Gazzar, A. A. (2021). Synthesis and Identification of Novel Potential Thiadiazole Based Molecules Containing 1,2,3-triazole Moiety Against COVID-19 Ma. Biointerface Research in Applied Chemistry, 12(1), 1039-1051. [Link]

  • López-Cara, L. C., Conejo-García, A., Morales, C., & Marchal, J. A. (2020). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 25(22), 5337. [Link]

Sources

Foundational

Structural and Physicochemical Profiling of 1,2,3-Thiadiazole-5-Carbohydrazide: A Technical Whitepaper on Synthesis, Properties, and Drug Development Applications

Executive Summary The 1,2,3-thiadiazole-5-carbohydrazide scaffold is a privileged, highly versatile heterocyclic structure utilized extensively in medicinal chemistry, agrochemicals, and materials science[1]. Acting as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3-thiadiazole-5-carbohydrazide scaffold is a privileged, highly versatile heterocyclic structure utilized extensively in medicinal chemistry, agrochemicals, and materials science[1]. Acting as a robust bioisostere for thiazoles and oxadiazoles, the 1,2,3-thiadiazole ring imparts unique electron-withdrawing properties, while the carbohydrazide moiety serves as a critical linker for generating diverse Schiff bases (hydrazide-hydrazones)[2][3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic workflows, analytical isolation, and biological evaluation protocols.

Physicochemical Profiling and Molecular Descriptors

Understanding the physicochemical properties of 1,2,3-thiadiazole-5-carbohydrazide and its highly prevalent derivative, 4-methyl-1,2,3-thiadiazole-5-carbohydrazide, is essential for predicting pharmacokinetics, membrane permeability, and receptor binding affinity[3]. The compounds are generally weak acids that exist in an unionized form under physiological conditions, facilitating pH-independent permeation through gastrointestinal membranes[3].

Quantitative Data Summary
Property1,2,3-Thiadiazole-5-carbohydrazide4-Methyl-1,2,3-thiadiazole-5-carbohydrazide
CAS Number 4100-19-0[4]75423-15-3[5]
Molecular Formula C₃H₄N₄OS[4]C₄H₆N₄OS[5]
Molecular Weight 144.15 - 144.16 g/mol [4][6]158.18 g/mol [5]
LogP (Lipophilicity) -0.70 to -0.866[4][6]-0.30[5]
Topological Polar Surface Area (TPSA) 109 Ų[6]109 Ų[5]
Hydrogen Bond Donors 2[6]2[5]
Hydrogen Bond Acceptors 4[6]4[5]
Stereocenters 0 (Achiral)[7]0 (Achiral)[5]

Rationale for Drug Design: The Thiadiazole Pharmacophore

The integration of the 1,2,3-thiadiazole core into drug candidates is driven by its metabolic stability and ability to modulate the lipophilicity of the parent molecule[2]. When condensed with substituted aldehydes, the resulting hydrazide-hydrazones exhibit broad-spectrum antimicrobial, antifungal, and antimycobacterial activities[2][3].

SAR_Profile Core 1,2,3-Thiadiazole Ring - Electron Withdrawing - Metabolic Stability Linker Carbohydrazide Linker - H-Bond Donor/Acceptor - Conformational Flexibility Core->Linker Covalent bond Bioactivity Enhanced Antimicrobial & Antifungal Efficacy Core->Bioactivity Substituent Aryl/Alkyl Substitution - Lipophilicity (LogP) Tuning - Target Specificity Linker->Substituent Schiff Base Linker->Bioactivity Substituent->Bioactivity

Fig 1. Structure-Activity Relationship (SAR) components driving the bioactivity of thiadiazole derivatives.

Synthetic Methodologies and Causality

The construction of the 1,2,3-thiadiazole-5-carbohydrazide scaffold typically begins with the Hurd-Mori reaction , which involves the cyclization of hydrazones using thionyl chloride to form the 1,2,3-thiadiazole ring[8][9]. Subsequent hydrazinolysis with hydrazine hydrate yields the carbohydrazide[9].

Protocol 1: Microwave-Assisted Condensation of Hydrazide-Hydrazones

Causality: Conventional refluxing for Schiff base formation can take 3–6 hours[2]. Microwave irradiation superheats the polar ethanol solvent, drastically accelerating the reaction kinetics and reducing the time to minutes while minimizing thermal degradation byproducts[8].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide in 10 mL of absolute ethanol in a microwave-safe reaction vessel[8].

  • Addition: Add 1.0 mmol of the desired substituted aldehyde (e.g., vanillin) to the solution[3][8].

  • Irradiation: Place the vessel in a focused microwave synthesizer. Irradiate at 300 W for exactly 4 minutes[8].

  • Isolation: Stop the reaction and cool the mixture immediately to room temperature.

  • Purification: Filter the resulting precipitate under a vacuum. Wash the solid cake with cold ethanol and recrystallize from hot ethanol to afford the pure hydrazone derivative[8].

Protocol 2: Micelle-Promoted Green Synthesis

Causality: To avoid volatile organic solvents, Sodium Dodecyl Sulfate (SDS) is used in an aqueous ethyl lactate system. SDS forms micelles that encapsulate the hydrophobic aldehyde and the thiadiazole, artificially concentrating the reagents and driving the condensation thermodynamically at room temperature[10].

Step-by-Step Methodology:

  • Solvent System: Prepare a 5 mL co-solvent mixture of 80% ethyl lactate in water (v/v)[10].

  • Micelle Formation: Add 10 mol% SDS to the solvent and stir until a clear micellar dispersion is formed[10].

  • Reaction: Add 1.0 mmol of the aldehyde and 1.0 mmol of the carbohydrazide. Stir magnetically at room temperature[10].

  • Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC)[10].

  • Workup: Upon completion (typically left overnight), pour the mixture into crushed ice. Filter, dry, and crystallize the solid from methanol[10].

SynthesisPathway A Starting Material (e.g., Ethyl 3-oxobutanoate) BB BB A->BB B Hurd-Mori Reaction (Thionyl Chloride / Hydrazine) C 1,2,3-Thiadiazole-5-carboxylate Intermediate D Hydrazinolysis (85% Hydrazine Hydrate) C->D E 1,2,3-Thiadiazole-5-carbohydrazide Core Scaffold D->E F Schiff Base Condensation (Aldehydes + Microwave/SDS) E->F G Bioactive Hydrazide-Hydrazones (Antimicrobial / Agrochemical) F->G BB->C

Fig 2. Synthetic workflow for 1,2,3-thiadiazole-5-carbohydrazide derivatives.

Analytical Isolation and Characterization

Due to the polar nature of the carbohydrazide moiety (LogP ≈ -0.866)[4], standard reverse-phase (RP) chromatography requires careful mobile phase selection to prevent peak tailing and ensure adequate retention.

Protocol 3: Reverse-Phase HPLC Analysis

Causality: A Newcrom R1 column is utilized because its specialized surface chemistry retains polar basic compounds effectively. Phosphoric acid is added to the mobile phase to suppress the ionization of the hydrazide group, ensuring sharp peak shapes. For LC-MS applications, phosphoric acid must be replaced with volatile formic acid to prevent ion source fouling and signal suppression[4].

Step-by-Step Methodology:

  • Column Setup: Install a Newcrom R1 HPLC column (or equivalent 3 µm particle RP column for UPLC)[4].

  • Mobile Phase Preparation: Prepare an isocratic or gradient mixture of Acetonitrile (MeCN) and HPLC-grade Water[4].

  • Acidifier Addition: Add 0.1% Phosphoric acid (for UV detection) or 0.1% Formic acid (for MS detection)[4].

  • Sample Prep: Dissolve the synthesized 1,2,3-thiadiazole-5-carbohydrazide in the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Validation System: Run a blank injection (mobile phase only) followed by a known reference standard to validate retention time and system suitability[4].

  • Execution: Inject the sample and monitor via UV absorbance (typically 254 nm) or Mass Spectrometry[4].

Biological Evaluation: Redox Capacity

Hydrazide-hydrazones derived from 1,2,3-thiadiazole-5-carbohydrazide often exhibit significant antioxidant and redox-modulating capacities, which are critical for mitigating oxidative stress in pathogenic infections[3].

Protocol 4: DPPH Radical Scavenging Assay

Causality: The 2,2′-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color with a strong absorption band at 517 nm. When a thiadiazole derivative donates a hydrogen atom to the radical, it reduces DPPH to its colorless hydrazine form. The drop in absorbance is directly proportional to the compound's antioxidant efficacy[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH in analytical-grade methanol[3].

  • Sample Preparation: Prepare serial dilutions of the thiadiazole test compounds in methanol[3].

  • Incubation: In a 96-well plate or cuvette, mix 500 μL of the test solution with 500 μL of the DPPH solution[3].

  • Control: Prepare a control mixture containing 500 μL of methanol and 500 μL of DPPH solution[3].

  • Reaction: Incubate the mixtures in the dark at room temperature for exactly 30 minutes[3].

  • Measurement: Measure the absorbance at 517 nm (A517) using a UV-Vis spectrophotometer against a methanol blank[3]. Calculate the scavenging percentage relative to the control.

References

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Sources

Exploratory

in vitro toxicity profile of 1,2,3-thiadiazole-5-carbohydrazide

The In Vitro Toxicity and Biosafety Profile of 1,2,3-Thiadiazole-5-Carbohydrazide Derivatives: A Comprehensive Technical Guide Executive Summary & Pharmacological Context In the landscape of modern drug discovery, the 1,...

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Author: BenchChem Technical Support Team. Date: April 2026

The In Vitro Toxicity and Biosafety Profile of 1,2,3-Thiadiazole-5-Carbohydrazide Derivatives: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context

In the landscape of modern drug discovery, the 1,2,3-thiadiazole-5-carbohydrazide scaffold has emerged as a highly privileged pharmacophore. Widely recognized for its potent antimicrobial, antifungal, and anti-tuberculosis properties, this chemotype offers a unique structural geometry that facilitates high-affinity binding to pathogen-specific targets[1]. However, the primary bottleneck in advancing novel heterocyclic compounds from in vitro hits to preclinical candidates is often off-target mammalian toxicity.

As an application scientist, evaluating the biosafety of a compound requires moving beyond simple live/dead assays to understand the mechanistic origins of its selectivity. This whitepaper synthesizes the derivatives, detailing the causality behind their high Selectivity Index (SI), their genotoxic safety, and the standardized protocols required to validate these parameters.

Mechanistic Basis of Differential Toxicity

The exceptional safety profile of 1,2,3-thiadiazole-5-carbohydrazide derivatives is rooted in target ortholog divergence between pathogens and mammalian hosts. For example, in the treatment of multidrug-resistant Candida auris, derivatives such as HTS06170 specifically inhibit the fungal Δ(9) fatty acid desaturase (Ole1), leading to fatal membrane lipid dysregulation[2].

Conversely, these compounds exhibit negligible binding affinity to the human ortholog, stearoyl-CoA desaturase 1 (Scd1). This lack of target engagement in human cells is the primary mechanism preventing off-target cytotoxicity, allowing the compound to maintain high cell viability in mammalian tissues even at concentrations 10 to 15 times the Minimum Inhibitory Concentration (MIC)[2].

G cluster_fungal Fungal Pathogen (e.g., C. auris) cluster_mammalian Mammalian Host Cell (e.g., HEK-293T) Compound 1,2,3-Thiadiazole-5-Carbohydrazide Ole1 Inhibits Δ(9) Fatty Acid Desaturase (Ole1) Compound->Ole1 Scd1 Weak Binding to Human Scd1 Compound->Scd1 Redox Redox Modulation (Stable 8-OHdG) Compound->Redox Membrane Membrane Lipid Dysregulation Ole1->Membrane FungalDeath Fungal Cell Death Membrane->FungalDeath Viability High Cell Viability (Low Cytotoxicity) Scd1->Viability Redox->Viability

Fig 1. Differential cellular response and toxicity pathways of 1,2,3-thiadiazole-5-carbohydrazide.

In Vitro Cytotoxicity Profiling: The Selectivity Index (SI)

To accurately model human toxicity in vitro, we deliberately select cell lines that represent primary routes of drug exposure and clearance.

  • HT-29 (Human Colorectal Adenocarcinoma): Chosen to model the intestinal epithelium, providing critical data on gastrointestinal toxicity following oral administration.

  • HEK-293T (Human Embryonic Kidney): Chosen to model renal clearance pathways, as the kidneys are highly susceptible to xenobiotic-induced damage during drug excretion.

The gold standard for evaluating safety is the Selectivity Index (SI = IC50 / MIC). A higher SI indicates a wider therapeutic window. Recent toxicological evaluations of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide derivatives (e.g., Compound 3a) demonstrated an outstanding SI of 3516 against Mycobacterium tuberculosis, with an IC50 of 256.7 µM against HEK-293T cells and an MIC of just 0.0730 µM[3].

Genotoxicity and Oxidative Stress Profiling

A compound may be non-cytotoxic but still highly mutagenic. Therefore, evaluating the genotoxicity of the thiadiazole scaffold is mandatory.

  • 8-OHdG Assay: 8-hydroxy-2'-deoxyguanosine is a ubiquitous marker of oxidative DNA damage. Studies show that 1,2,3-thiadiazole derivatives do not elevate 8-OHdG levels; rather, certain derivatives act as redox modulators, actively reducing basal oxidative stress and demonstrating a genoprotective profile[4].

  • Ames Fluctuation Test: The scaffold consistently tests negative for mutagenicity across standard Salmonella typhimurium strains, confirming that the nitrogen-sulfur heteroaromatic ring does not intercalate DNA or induce frameshift mutations.

Quantitative Data Synthesis

The following table synthesizes the in vitro toxicity and efficacy metrics of key 1,2,3-thiadiazole-5-carbohydrazide derivatives across various cellular models:

Derivative / AnalogTarget PathogenMammalian Cell LineEfficacy (MIC)Cytotoxicity (IC50)Selectivity Index (SI)Genotoxicity (8-OHdG)
Compound 3a M. tuberculosisHEK-293T (Kidney)0.0730 µM256.7 µM> 3,500Negative
HTS06170 Candida aurisHT-29 (Colon)3.0 µg/mL> 45.0 µg/mL> 15Negative
Compound 5a Gram (+/-) BacteriaN/A (In Vivo Model)1.95 µg/mL> 5000 mg/kg (LD50)N/ANegative

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in controls ensure that any assay failure is immediately detectable, preventing false positives/negatives.

Protocol A: High-Throughput MTT Viability Assay (Mammalian Cytotoxicity)

Causality: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. A drop in absorbance directly correlates with mitochondrial toxicity and cell death.

  • Cell Seeding: Seed HT-29 or HEK-293T cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Compound Treatment: Prepare a serial dilution of the 1,2,3-thiadiazole-5-carbohydrazide derivative (1 µM to 500 µM) in culture media.

  • Self-Validation Controls:

    • Vehicle Control: 0.1% DMSO (Must show >95% viability to prove the solvent isn't toxic).

    • Positive Control: 10 µM Doxorubicin (Must show >80% reduction in viability to prove the assay is sensitive to known cytotoxins).

  • Incubation: Expose cells to the treatments for 48 hours.

  • Detection: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and add 100 µL of pure DMSO to dissolve the intracellular formazan crystals.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: In Vitro Ames Fluctuation Test (Genotoxicity)

Causality: This assay utilizes histidine-dependent Salmonella typhimurium strains (TA98 for frameshifts, TA100 for base-pair substitutions). If the compound is mutagenic, it will mutate the bacteria back to histidine independence, allowing them to grow and lower the pH of the media, turning the indicator dye from purple to yellow.

  • Bacterial Preparation: Grow TA98 and TA100 strains overnight in nutrient broth until they reach an OD600 of 0.2.

  • Metabolic Activation: Prepare two sets of 384-well plates. To one set, add 10% rat liver S9 fraction. Causality: The S9 fraction mimics human hepatic metabolism, revealing "pro-mutagens" that only become toxic after being metabolized by liver enzymes.

  • Exposure: Add the test compound (up to 500 µg/mL) to the wells containing the bacteria, exposure media, and bromocresol purple pH indicator.

  • Self-Validation Controls:

    • Negative Control: Sterile water/DMSO (Must remain purple).

    • Positive Control (-S9): 4-Nitroquinoline 1-oxide (Must turn yellow).

    • Positive Control (+S9): 2-Aminoanthracene (Must turn yellow, validating the enzymatic activity of the S9 fraction).

  • Incubation & Scoring: Incubate for 48 hours at 37°C. Score the number of yellow (revertant) wells. A statistically significant increase in yellow wells compared to the negative control indicates genotoxicity.

Sources

Foundational

Whitepaper: Spectroscopic Elucidation and Analytical Workflows for 1,2,3-Thiadiazole-5-Carbohydrazide

Executive Summary The 1,2,3-thiadiazole scaffold is a privileged pharmacophore in modern medicinal chemistry and agrochemical development, exhibiting potent antimicrobial, antiviral, and anti-apoptotic properties[1]. Spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3-thiadiazole scaffold is a privileged pharmacophore in modern medicinal chemistry and agrochemical development, exhibiting potent antimicrobial, antiviral, and anti-apoptotic properties[1]. Specifically, 1,2,3-thiadiazole-5-carbohydrazide (and its 4-methyl substituted analog) serves as a critical intermediate for synthesizing bioactive Schiff bases and hydrazone derivatives[2]. For drug development professionals and synthetic chemists, the precise structural elucidation of this intermediate is non-negotiable. This whitepaper provides an in-depth, self-validating technical guide to the spectroscopic characterization of 1,2,3-thiadiazole-5-carbohydrazide, detailing the causality behind analytical choices and standardizing the experimental protocols.

Synthetic Workflow & Sample Preparation

The synthesis of 1,2,3-thiadiazole-5-carbohydrazide typically proceeds via the esterification of the corresponding carboxylic acid, followed by hydrazinolysis. The most widely utilized variant in literature is the 4-methyl derivative, which provides a distinct spectroscopic handle (a methyl singlet in ¹H NMR) for structural confirmation[3].

Synthesis_Workflow A 4-Methyl-1,2,3-thiadiazole -5-carboxylic acid B Esterification (Ethanol, H2SO4 reflux) A->B C Ethyl 4-methyl-1,2,3-thiadiazole -5-carboxylate B->C D Hydrazinolysis (NH2NH2·H2O, Ethanol) C->D E 4-Methyl-1,2,3-thiadiazole -5-carbohydrazide D->E

Fig 1. Synthetic workflow for 4-methyl-1,2,3-thiadiazole-5-carbohydrazide.

Multi-Modal Spectroscopic Characterization Logic

As a Senior Application Scientist, I emphasize that analytical chemistry is not merely about running samples; it is about choosing the right modality to answer a specific structural question. The characterization of 1,2,3-thiadiazole-5-carbohydrazide requires an orthogonal approach:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Validates the presence of the functional groups (carbonyl and hydrazide).

  • Nuclear Magnetic Resonance (NMR): Confirms the carbon skeleton and proton environments.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): Verifies the exact molecular mass without degrading the labile N-N bond.

Spectroscopic_Logic Sample Analyte: 1,2,3-Thiadiazole -5-carbohydrazide IR FT-IR (KBr Pellet) Goal: Functional Groups Sample->IR NMR NMR (DMSO-d6) Goal: Carbon Skeleton Sample->NMR MS ESI-MS (+ Ion Mode) Goal: Molecular Mass Sample->MS IR_Res Identifies: C=O, N-H, C=N IR->IR_Res NMR_Res Identifies: Chemical Shifts NMR->NMR_Res MS_Res Identifies:[M+H]+ Ion MS->MS_Res

Fig 2. Multi-modal spectroscopic characterization logic and targeted outputs.

Causality in Experimental Choices
  • Why DMSO-d₆ for NMR? The hydrazide moiety (-CONHNH₂) and the heterocyclic thiadiazole ring create a highly polar molecule with a rigid intermolecular hydrogen-bonding network. Non-polar solvents like CDCl₃ fail to dissolve it adequately. DMSO-d₆ is a strong hydrogen-bond acceptor that disrupts solute-solute interactions, ensuring complete solvation. Furthermore, DMSO-d₆ lacks exchangeable protons, allowing the clear observation of the crucial -NH and -NH₂ signals, which would be lost to deuterium exchange if D₂O or CD₃OD were used[3].

  • Why KBr Pellets over ATR for FT-IR? While Attenuated Total Reflectance (ATR) is faster, the neat solid of this compound exhibits severe peak broadening in the N-H and C=O stretching regions due to dense hydrogen bonding. Diluting the sample in an IR-transparent KBr matrix isolates the molecules slightly, yielding sharper, more diagnostic transmission peaks[2].

  • Why ESI-MS over EI-MS? Hydrazides are thermally labile. Electron Impact (EI) involves high energy (70 eV) and heating, which frequently cleaves the delicate N-N bond. Electrospray Ionization (ESI) is a "soft" ionization technique that preserves the molecular ion, allowing the clear identification of the [M+H]⁺ pseudomolecular ion[4].

Quantitative Spectroscopic Data

The following tables summarize the expected spectroscopic data for 4-methyl-1,2,3-thiadiazole-5-carbohydrazide, consolidated from authoritative structural studies[3],[4],[2].

Table 1: FT-IR Vibrational Frequencies
Functional GroupModeWavenumber Range (cm⁻¹)Diagnostic Significance
-NH₂ / -NH N-H Stretch3100 – 3350Confirms primary/secondary amines in the hydrazide moiety.
C=O Amide I Stretch1650 – 1680Confirms the carbohydrazide carbonyl.
C=N Ring C=N Stretch1550 – 1600Validates the intact thiadiazole heterocycle.
N-N N-N Stretch~1050 – 1080Confirms the hydrazide linkage.
C-S C-S Stretch650 – 700Confirms the presence of sulfur in the ring.
Table 2: ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H 10.00 – 10.50Singlet (br)1HAmide -NH (D₂O exchangeable)
¹H 4.40 – 4.80Singlet (br)2HHydrazide -NH₂ (D₂O exchangeable)
¹H 2.50 – 2.80Singlet3HC4-CH₃ (Methyl group on thiadiazole)
¹³C 158.0 – 162.0--Carbonyl C=O
¹³C 150.0 – 155.0--Thiadiazole C4 (Methyl-substituted)
¹³C 140.0 – 145.0--Thiadiazole C5

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Synthesis & Purification of the Hydrazide
  • Reaction Setup: Dissolve 0.01 mol of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in 15 mL of absolute ethanol in a round-bottom flask.

  • Hydrazinolysis: Add 0.015 mol (1.5 equivalents) of hydrazine hydrate (80% aqueous solution) dropwise. Causality: Excess hydrazine drives the equilibrium forward and prevents the formation of symmetric diacylhydrazines.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours under continuous magnetic stirring.

  • Isolation: Cool the mixture to 0–5°C in an ice bath. The hydrazide will precipitate as a crystalline solid. Filter under vacuum and wash with cold ethanol.

  • Validation Checkpoint: Run a Thin Layer Chromatography (TLC) plate using Ethyl Acetate:Hexane (1:1). Visualize under UV (254 nm). A single spot with a lower Rf value than the starting ester validates complete conversion and intermediate purity.

Protocol B: FT-IR Acquisition (KBr Pellet Method)
  • Preparation: Dry the synthesized hydrazide in a vacuum desiccator over anhydrous CaCl₂ for 24 hours to remove trace moisture. Causality: Water exhibits a broad O-H stretch at ~3400 cm⁻¹, which masks the critical N-H stretching bands of the hydrazide.

  • Milling: Grind 2 mg of the dried sample with 200 mg of IR-grade, anhydrous KBr in an agate mortar until a fine, homogenous powder is achieved.

  • Pressing: Transfer the powder to a pellet die and press under 10 tons of pressure for 2 minutes to form a transparent disk.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Validation Checkpoint: Inspect the baseline. If the baseline is sloping or transmittance is below 40% at 4000 cm⁻¹, the particles are too large (causing light scattering). Re-grind and press a new pellet.

Protocol C: NMR Spectroscopy Acquisition
  • Sample Dissolution: Dissolve 15 mg of the purified hydrazide in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

  • Tube Preparation: Transfer the solution to a 5 mm NMR tube. Ensure the solution height is at least 4 cm to prevent magnetic field shimming errors.

  • Acquisition (¹H NMR): Acquire data at 400 MHz at 298 K. Use a standard pulse sequence (e.g., zg30) with a relaxation delay (D1) of 2 seconds.

  • Validation Checkpoint (D₂O Exchange): To definitively assign the -NH and -NH₂ protons, add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The signals at ~10.5 ppm and ~4.6 ppm must disappear due to deuterium exchange. If they do not disappear, the peaks belong to the carbon skeleton (e.g., an impurity), not the hydrazide group[3].

Conclusion

The rigorous spectroscopic analysis of 1,2,3-thiadiazole-5-carbohydrazide relies on understanding the physical chemistry of the molecule. By deliberately selecting DMSO-d₆ to overcome hydrogen bonding in NMR, utilizing KBr pellets to resolve N-H stretches in FT-IR, and employing soft ionization (ESI-MS) to protect the labile N-N bond, researchers can achieve unambiguous structural elucidation. This foundational accuracy is critical before advancing the scaffold into complex Schiff base synthesis or downstream in vitro biological screening.

References

  • Organic & Biomolecular Chemistry - RSC Publishing: 4-Methyl-N'-(3-methyl-2r,6c-bis(p-chlorophenyl)piperidin-4-ylidene)-1,2,3- thiadiazole-5-carbohydrazide Source: rsc.org URL:3

  • Microwave Synthesis and Biological Activity of Hydrazone Derivatives Containing 1,2,3-Thiadiazole Source: asianpubs.org URL:4

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening Source: mdpi.com URL:2

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors Source: mdpi.com URL:1

Sources

Exploratory

pharmacological potential of 1,2,3-thiadiazole-5-carbohydrazide compounds

An In-Depth Technical Guide to the Pharmacological Potential of 1,2,3-Thiadiazole-5-Carbohydrazide Compounds Abstract The 1,2,3-thiadiazole nucleus is a significant heterocyclic scaffold that consistently draws attention...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Potential of 1,2,3-Thiadiazole-5-Carbohydrazide Compounds

Abstract

The 1,2,3-thiadiazole nucleus is a significant heterocyclic scaffold that consistently draws attention in medicinal chemistry due to its wide array of biological activities.[1] When functionalized with a carbohydrazide moiety at the 5-position, this core structure gives rise to a class of compounds with profound pharmacological potential. The carbohydrazide group serves as a versatile synthetic handle, allowing for the creation of extensive derivative libraries, most notably through the formation of hydrazones. This guide provides a technical overview of the synthesis, mechanisms of action, and therapeutic applications of 1,2,3-thiadiazole-5-carbohydrazide derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. We will explore the causal relationships behind synthetic strategies, detail key experimental protocols, and present quantitative data to offer a comprehensive resource for researchers and drug development professionals.

The 1,2,3-Thiadiazole-Carbohydrazide Scaffold: A Privileged Combination

The therapeutic promise of this compound class stems from the synergistic combination of two key pharmacophores: the 1,2,3-thiadiazole ring and the hydrazide-hydrazone moiety.

  • The 1,2,3-Thiadiazole Ring: This five-membered heterocycle is a bioisostere of pyrimidine and oxadiazole, enabling it to interact with a variety of biological targets.[2] Its inherent stability and diverse biological profile, including roles as a plant activator and its presence in various clinically evaluated agents, underscore its importance.[1][3]

  • The Hydrazide-Hydrazone Moiety (-CONH-N=CH-): This functional group is a cornerstone of many chemotherapeutics, including nitrofurazone and isoniazid.[4] The azomethine group (–N=CH–) is critical for a broad spectrum of bioactivities, and the ability to readily condense the parent carbohydrazide with a wide range of aldehydes allows for systematic Structure-Activity Relationship (SAR) studies.[4]

The strategic fusion of these two components creates molecules with enhanced biological profiles, a hypothesis that has been validated by numerous studies.[4]

General Synthesis Strategy

The synthesis of 1,2,3-thiadiazole-5-carbohydrazide derivatives is a multi-step process that offers high yields and structural diversity. The foundational Hurd-Mori reaction is frequently employed for the creation of the core thiadiazole ring from semicarbazone precursors using thionyl chloride (SOCl₂).[1] The resulting ester is then converted to the key carbohydrazide intermediate, which is the immediate precursor for the final bioactive compounds.

G cluster_0 Core Synthesis cluster_1 Derivative Synthesis Ketone Substituted Ketone/ Aldehyde Semicarbazone Semicarbazone Intermediate Ketone->Semicarbazone + Semicarbazide ThiadiazoleEster 1,2,3-Thiadiazole-5-carboxylate Semicarbazone->ThiadiazoleEster Hurd-Mori Cyclization (SOCl₂) Carbohydrazide 1,2,3-Thiadiazole-5-carbohydrazide (Key Intermediate) ThiadiazoleEster->Carbohydrazide + Hydrazine Hydrate FinalCompound Final Bioactive Hydrazone (Thiadiazole-CONH-N=CH-R) Carbohydrazide->FinalCompound Condensation Reaction Aldehyde Aromatic/Heterocyclic Aldehyde (R-CHO) Aldehyde->FinalCompound

Caption: General synthetic workflow for 1,2,3-thiadiazole-5-carbohydrazide derivatives.

Antimicrobial Potential

Bacterial resistance to existing antibiotics poses a significant global health threat, necessitating the urgent discovery of new antimicrobial agents.[4] Derivatives of 1,2,3-thiadiazole-5-carbohydrazide have emerged as a promising class of compounds, particularly against Gram-positive bacteria.[4]

Mechanism and Structure-Activity Relationship (SAR)

The antimicrobial activity is largely attributed to the hydrazone moiety. The rationale for derivatization is that the lipophilicity and electronic properties of the substituent attached to the azomethine group can be modulated to enhance cell wall penetration and interaction with intracellular targets.

A study on 4-methyl-1,2,3-thiadiazole-5-carbohydrazide derivatives revealed that the nature of the aldehyde used for condensation is critical for bioactivity.[4] For instance, a derivative incorporating a 5-nitro-2-furyl moiety showed exceptionally high activity. This is mechanistically significant because the nitrofuryl group is a well-known pharmacophore found in drugs like nitrofurantoin, which works by inhibiting bacterial ribosomal enzymes and DNA synthesis after reductive activation within the bacterial cell. This suggests that the 1,2,3-thiadiazole-hydrazone scaffold acts as an effective carrier for such established toxicophores.[4]

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for a highly active derivative against a panel of bacterial strains.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 259231.957.81
Staphylococcus epidermidis ATCC 122283.9015.62
Micrococcus luteus ATCC 102401.953.90
Bacillus subtilis ATCC 66331.951.95
Bacillus cereus ATCC 1087615.6231.25
Escherichia coli ATCC 25922125>1000
Data synthesized from a study on a 4-methyl-1,2,3-thiadiazole-5-carbohydrazide derivative with a 5-nitro-2-furyl moiety.[4]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard for assessing antimicrobial activity. The self-validating nature of this protocol lies in the inclusion of positive (bacterial growth), negative (sterility), and drug-standard controls.

Materials:

  • Mueller–Hinton Broth (MHB)

  • 96-well microtiter plates

  • Synthesized 1,2,3-thiadiazole-5-carbohydrazide derivatives

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • DMSO (for compound dissolution)

  • Resazurin solution (as a viability indicator)

Procedure:

  • Compound Preparation: Dissolve the synthesized compounds in DMSO to a stock concentration of 10 mg/mL.

  • Serial Dilution: Add 100 µL of sterile MHB to each well of a 96-well plate. Pipette 100 µL of the compound stock solution into the first well of a row and perform a two-fold serial dilution across the plate.

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension 1:100 in MHB. Add 10 µL of this diluted inoculum to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: Wells containing MHB and bacterial inoculum only.

    • Negative Control: Wells containing MHB only.

    • Standard Control: A row with a serial dilution of a standard antibiotic.

  • Incubation: Seal the plates and incubate at 37°C for 24 hours.

  • Reading Results: After incubation, add 10 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound at which no color change is observed.[4]

Anticancer Potential

The 1,2,3-thiadiazole scaffold is present in several compounds that have been investigated for anticancer activity.[1][2] Derivatives of 1,2,3-thiadiazole-5-carbohydrazide have shown potent cytotoxic effects against various human cancer cell lines, often through mechanisms involving the induction of apoptosis and cell cycle arrest.[5]

Mechanism of Action: Apoptosis Induction and Akt Inhibition

A key therapeutic strategy in oncology is the targeted induction of apoptosis in cancer cells. Several thiadiazole derivatives have been found to exert their antiproliferative effects by modulating critical signaling pathways. One such target is the Akt (Protein Kinase B) pathway, which is a central regulator of cell survival, proliferation, and growth.[5] Overexpression of Akt is common in many cancers, promoting cell survival and resistance to therapy.

Certain thiadiazole compounds have been shown to inhibit Akt activity, leading to downstream effects such as the activation of caspase-3, disruption of the mitochondrial membrane potential, and ultimately, apoptosis.[5] This targeted approach is highly desirable as it can offer greater selectivity for cancer cells over normal cells.

G Thiadiazole 1,2,3-Thiadiazole Derivative Akt Akt (Protein Kinase B) Thiadiazole->Akt Inhibition Caspase9 Caspase-9 Activation Akt->Caspase9 Inhibits Mitochondria Mitochondrial Membrane Potential Disruption Akt->Mitochondria Maintains CellCycle Cell Cycle Arrest (G2/M Phase) Akt->CellCycle Promotes Progression Caspase3 Caspase-3 Activation Caspase9->Caspase3 Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of action for anticancer 1,2,3-thiadiazole derivatives via Akt inhibition.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. The table below presents representative IC₅₀ values for thiadiazole derivatives against various cancer cell lines.

Compound TypeCell LineIC₅₀ (µM)Reference Drug (IC₅₀, µM)
Pyrazolyl-1,2,3-thiadiazolePanc-1 (Pancreatic)Varies-
DHEA-fused 1,2,3-thiadiazoleT47D (Breast)0.042 - 0.058Adriamycin (0.04)
4,5-Diaryl-1,2,3-thiadiazoleHL-60 (Leukemia)0.013 - 0.086Combretastatin A-4
Thiazole-Thiadiazole HybridHepG2 (Liver)VariesDoxorubicin (0.72)
Data compiled from multiple sources demonstrating the potency of various 1,2,3-thiadiazole derivatives.[2][6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory and Analgesic Potential

Inflammation is a key pathological feature of many chronic diseases. Cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs. Several studies have shown that thiadiazole derivatives, including those linked to pyrazole moieties, can exhibit significant anti-inflammatory and analgesic activities, often through the inhibition of COX enzymes.[7][8]

Mechanism of Action: COX Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation. The design of novel thiadiazole derivatives often aims to achieve selective COX-2 inhibition to minimize the gastrointestinal side effects associated with COX-1 inhibition.[8] The structure of these compounds allows them to fit into the active site of the COX enzyme, blocking its catalytic activity.

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a standard in vivo assay for evaluating acute anti-inflammatory activity.

CompoundDose (mg/kg)% Inhibition of Edema (after 4h)
Thiadiazole-Pyrazole Derivative 6b5072.33 ± 5.21
Thiadiazole-Pyrazole Derivative 6m5071.17 ± 4.89
Celecoxib (Standard)5075.82 ± 6.54
Data from a study on thiadiazole-linked pyrazole benzene sulphonamides.[8]

Conclusion and Future Outlook

The 1,2,3-thiadiazole-5-carbohydrazide scaffold is a remarkably versatile and pharmacologically privileged structure. The ease of synthesis and derivatization via the hydrazide moiety allows for extensive exploration of the chemical space to optimize activity against various therapeutic targets. The demonstrated efficacy of these compounds as antimicrobial, anticancer, and anti-inflammatory agents validates the core strategy of combining these two potent pharmacophores.

Future research should focus on:

  • Mechanism Deconvolution: Elucidating the precise molecular targets for the most potent compounds.

  • Selective Toxicity: Optimizing structures to maximize efficacy against pathogens or cancer cells while minimizing toxicity to host cells.

  • In Vivo Studies: Advancing lead compounds from in vitro assays to preclinical animal models to evaluate their pharmacokinetic and pharmacodynamic properties.

  • Hybrid Molecules: Combining the 1,2,3-thiadiazole-5-carbohydrazide core with other known bioactive heterocycles to develop hybrid molecules with potentially novel or synergistic mechanisms of action.[3][6]

This class of compounds represents a fertile ground for the development of next-generation therapeutics to address pressing global health challenges.

References

  • Zdyb, O., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Available at: [Link]

  • Locuson, C. W., et al. (2007). 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors. PubMed. Available at: [Link]

  • Zahoor, A. F., et al. (2021).
  • Rojas-Llanes, D., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC. Available at: [Link]

  • Ullah, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. Available at: [Link]

  • Gomha, S. M., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances. Available at: [Link]

  • Wang, Z., et al. (2024). 1,2,3-Thiadiazole as a Modifiable and Scalable Directing Group for ortho-C–H Functionalization. Organic Letters. Available at: [Link]

  • Gornowicz, A., et al. (2020). Thiadiazole derivatives as anticancer agents. PMC. Available at: [Link]

  • Taha, M., et al. (2021). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. PMC. Available at: [Link]

  • Shawky, A. M., et al. (2016). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][4][9][10]triazolo[4,3-a]pyrimidines. MDPI. Available at: [Link]

  • Rojas-Llanes, D., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. ResearchGate. Available at: [Link]

  • Du, Z., et al. (2009). Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. ACS Publications. Available at: [Link]

  • Gomha, S. M., et al. (2017). A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-Thiadiazole moiety. ResearchGate. Available at: [Link]

  • Chourasiya, A., et al. (2021). Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Fayed, E. A., et al. (2023). The Utility of Thiocarbohydrazide for Generating Novel Triazole and Pyrazole Derivatives Containing a Sulfur Moiety as Anti. ChemRxiv.
  • Kamala, P., et al. (2024). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF NITROGEN-CONTAINING HETEROCYCLIC COMPOUNDS. World Journal of Pharmaceutical Research.
  • Fayed, E. A., et al. (2024). Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. PMC. Available at: [Link]

  • Sawarkar, P. S., et al. (2021). 1,3,4-Thiadiazole Derivatives as an Antimicrobial. Semantic Scholar. Available at: [Link]

  • Hussain, S., et al. (2008). Synthesis and Antimicrobial Activities of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives of 5-Amino-2-Hydroxybenzoic Acid. Semantic Scholar. Available at: [Link]

  • Asati, V., et al. (2018). Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors. Oriental Journal of Chemistry. Available at: [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Crystal Structure Determination of 1,2,3-Thiadiazole-5-Carbohydrazide

Audience: Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities,...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The precise three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray diffraction (SCXRD), is paramount for understanding structure-activity relationships (SAR), optimizing drug-target interactions, and guiding rational drug design.[5][6] This in-depth technical guide provides a comprehensive, field-proven workflow for the crystal structure determination of 1,2,3-thiadiazole-5-carbohydrazide, a key derivative for further functionalization. This document offers a self-validating system of protocols, from chemical synthesis and single-crystal growth to data collection and structural refinement, grounded in authoritative methodologies and practical insights.

Introduction: The Significance of Structural Elucidation

1,2,3-Thiadiazole and its derivatives are of significant interest due to their diverse applications in pharmaceuticals, agrochemicals, and materials science.[2][7] The carbohydrazide functional group at the 5-position of the thiadiazole ring serves as a versatile synthetic handle, allowing for the construction of more complex molecular architectures with tailored biological activities. Understanding the precise spatial arrangement of the thiadiazole ring, the carbohydrazide moiety, and their interplay with neighboring molecules in the crystalline state is crucial for predicting and modulating their physicochemical and pharmacological properties.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for obtaining this detailed structural information, providing precise measurements of bond lengths, bond angles, and intermolecular interactions.[6][8] This guide delineates a systematic approach to determining the crystal structure of 1,2,3-thiadiazole-5-carbohydrazide, serving as a foundational protocol for researchers in the field.

Synthesis of 1,2,3-Thiadiazole-5-Carbohydrazide

The synthesis of the target compound can be efficiently achieved through a two-step process involving the well-established Hurd-Mori reaction for the formation of the 1,2,3-thiadiazole ring, followed by hydrazinolysis.[9][10][11]

Synthetic Workflow

cluster_0 Stage 1: Hurd-Mori Cyclization cluster_1 Stage 2: Hydrazinolysis A Ethyl 2-oxoacetate semicarbazone B Ethyl 1,2,3-thiadiazole-5-carboxylate A->B  Thionyl Chloride (SOCl₂)    DCM, 0°C to rt   C Ethyl 1,2,3-thiadiazole-5-carboxylate D 1,2,3-Thiadiazole-5-carbohydrazide C->D  Hydrazine hydrate (N₂H₄·H₂O)    Ethanol, reflux  

Caption: Synthetic pathway for 1,2,3-thiadiazole-5-carbohydrazide.

Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl 1,2,3-thiadiazole-5-carboxylate

  • Preparation of the Semicarbazone: To a solution of ethyl glyoxylate (1.0 eq) in ethanol, add a solution of semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water. Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). The resulting precipitate, ethyl 2-oxoacetate semicarbazone, is collected by filtration, washed with cold water, and dried under vacuum.[9][12]

  • Hurd-Mori Cyclization: Suspend the dried semicarbazone in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen). Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise, maintaining the temperature below 5 °C.[1][12] After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Carefully pour the reaction mixture into ice-water to quench the excess thionyl chloride. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford ethyl 1,2,3-thiadiazole-5-carboxylate.

Stage 2: Synthesis of 1,2,3-Thiadiazole-5-carbohydrazide

  • Hydrazinolysis: Dissolve the purified ethyl 1,2,3-thiadiazole-5-carboxylate (1.0 eq) in ethanol. Add hydrazine hydrate (5.0-10.0 eq) and heat the mixture to reflux for 4-8 hours, monitoring by TLC.[2]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 1,2,3-thiadiazole-5-carbohydrazide, will often precipitate from the solution. Collect the solid by filtration, wash with cold ethanol, and dry to yield the final product. Further purification can be achieved by recrystallization.

Single Crystal Growth: The Art and Science

Obtaining high-quality single crystals is often the most challenging step in structure determination.[5] The key is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice from a supersaturated solution.

Common Crystallization Techniques
Technique Principle Advantages Disadvantages
Slow Evaporation Gradual removal of solvent increases the concentration of the solute to the point of supersaturation and crystallization.[13][14][15]Simple setup, effective for many compounds.Can be too rapid for volatile solvents, may yield small or poorly formed crystals.
Vapor Diffusion An anti-solvent, in which the compound is insoluble, slowly diffuses in the vapor phase into a solution of the compound, inducing crystallization.[16][17][18]Excellent for small quantities, allows fine control over the rate of crystallization.Requires a suitable solvent/anti-solvent pair.
Slow Cooling A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and causing it to crystallize.[13][15]Effective for compounds with a significant temperature-dependent solubility.May lead to the formation of multiple small crystals if cooling is too rapid.
Experimental Setups for Crystallization

cluster_0 Slow Evaporation cluster_1 Vapor Diffusion A Solution of Compound C Vial A->C B Perforated Cover B->A D Sealed Outer Vial E Inner Vial with Solution D->E F Anti-solvent D->F E->F Vapor Diffusion

Caption: Common laboratory setups for single crystal growth.

Step-by-Step Protocol for Crystal Growth
  • Purity is Paramount: Ensure the synthesized 1,2,3-thiadiazole-5-carbohydrazide is of high purity (>95%), as impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder.

  • Solvent Screening: In a series of small vials, test the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, acetone, water, and mixtures thereof). A suitable solvent for crystallization is one in which the compound is moderately soluble.

  • Setting up the Crystallization:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a cap or parafilm with a few needle holes to allow for slow evaporation. Set aside in a vibration-free location.[19]

    • Vapor Diffusion: Dissolve the compound in a small volume of a "good" solvent (in which it is soluble) in a small, open inner vial. Place this inner vial inside a larger, sealed vial containing a small amount of a volatile "anti-solvent" (in which the compound is insoluble).[18][20] The anti-solvent will slowly diffuse into the solution, inducing crystallization.

  • Patience and Observation: Crystal growth can take from a few days to several weeks. Monitor the vials periodically without disturbing them.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[6][8]

The SCXRD Workflow

A Crystal Selection & Mounting B Mounting on Diffractometer A->B D Diffraction Pattern Generation B->D C X-ray Source C->B  Monochromatic X-rays   E Detector D->E F Data Collection (Rotation Method) E->F  Intensity Data  

Caption: Workflow for single-crystal X-ray diffraction data collection.

Protocol for Data Collection
  • Crystal Selection and Mounting: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in each dimension) that is clear, well-formed, and free of cracks or defects. Carefully mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection: Mount the goniometer head on the diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to flash-cool the crystal, which minimizes thermal motion and radiation damage. The data collection process involves rotating the crystal in the X-ray beam while an area detector records the diffraction pattern at various crystal orientations.[21]

  • Data Processing: The raw diffraction images are processed using specialized software. This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of each reflection, and applying various corrections (e.g., for absorption).[22]

Crystal Structure Solution and Refinement

The processed diffraction data provides the intensities and positions of the reflections, but not their phases. Solving the "phase problem" is the key to determining the electron density and thus the atomic positions.

Structure Solution and Refinement Workflow

G A Raw Diffraction Data (.hkl file) B Structure Solution (e.g., SHELXT, Olex2.solve) A->B  Phase Determination   C Initial Structural Model (Electron Density Map) B->C D Structure Refinement (e.g., SHELXL, Olex2.refine) C->D  Least-Squares Minimization   E Refined Structural Model D->E E->D  Iterative Refinement   F Validation (e.g., checkCIF) E->F G Final Crystallographic Information File (CIF) F->G

Caption: Flowchart for crystal structure solution and refinement.

Detailed Protocol
  • Structure Solution: The processed reflection file (e.g., an .hkl file) is used as input for a structure solution program like SHELXT or the olex2.solve routine within the Olex2 software package.[23][24][25] These programs use methods like direct methods or Patterson methods to determine the initial phases and generate an initial electron density map.

  • Model Building: From the initial electron density map, atoms are identified and assigned. The Olex2 graphical interface is particularly useful for this, allowing for intuitive model building.[26][27]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process (e.g., with SHELXL).[6] This iterative process refines the atomic coordinates, displacement parameters (describing thermal motion), and other model parameters to improve the agreement between the calculated and observed diffraction data.

  • Validation: The final refined structure is validated using tools like checkCIF, which is an integral part of the publication process for crystallographic data.[28][29] This tool checks for inconsistencies and potential issues in the final structural model and the Crystallographic Information File (CIF).

Data Analysis and Reporting

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF).[30][31][32] This standard file format contains all the essential information about the crystal structure and the diffraction experiment.

Key Crystallographic Data

The following table illustrates the type of information that would be presented in the final report.

Parameter Description
Formula C₃H₄N₄OS
Formula Weight 144.16
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å), α, β, γ (°)
Volume (V) ų
Z Number of molecules per unit cell
Density (calculated) g/cm³
R-factors (R1, wR2) Indicators of the agreement between the crystal model and the experimental X-ray diffraction data.
Goodness-of-fit (GooF) Should be close to 1 for a good refinement.

From the refined structure, one can analyze:

  • Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

  • Conformation: The spatial arrangement of the carbohydrazide group relative to the thiadiazole ring.

  • Intermolecular Interactions: Hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing. This is crucial for understanding physical properties and for the design of crystal forms.

Conclusion

The determination of the crystal structure of 1,2,3-thiadiazole-5-carbohydrazide is a multi-step process that combines synthetic organic chemistry with the sophisticated analytical technique of single-crystal X-ray diffraction. A successful structure determination provides an unambiguous and high-resolution view of the molecule's three-dimensional architecture. This information is invaluable for drug development professionals, enabling a deeper understanding of SAR, facilitating the design of new derivatives with improved efficacy and selectivity, and providing crucial data for computational modeling and drug formulation studies. The protocols and insights provided in this guide offer a robust framework for researchers to successfully navigate this process.

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 1,2,3-Thiadiazole-5-Carbohydrazide

Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 1,2,3-thiadiazole-5-carbohydrazide, a valuable heterocyclic building block in drug discovery and medicinal chemistry. The synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 1,2,3-thiadiazole-5-carbohydrazide, a valuable heterocyclic building block in drug discovery and medicinal chemistry. The synthesis leverages the robust Hurd-Mori reaction for the formation of the core thiadiazole ring system, followed by a standard hydrazinolysis to yield the target compound. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, and practical advice for a successful synthesis.

Introduction: The Significance of 1,2,3-Thiadiazoles

The 1,2,3-thiadiazole scaffold is a five-membered heterocyclic ring system that has garnered significant attention from the scientific community.[1] Derivatives of this core structure are known to exhibit a wide array of pharmacological properties, including antimicrobial, antifungal, and anticancer activities.[1][2] The carbohydrazide functional group at the 5-position is a particularly versatile synthetic handle. It serves as a key precursor for the construction of more complex molecules, such as hydrazones, pyrazoles, and other heterocycles, enabling the generation of diverse compound libraries for high-throughput screening and lead optimization programs.[3]

This protocol details the synthesis of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide, a well-characterized and representative member of this compound class. The methodology is robust and can be adapted for other analogs.[1] The synthesis proceeds in two primary stages:

  • Hurd-Mori Cyclization: Formation of an ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate intermediate.

  • Hydrazinolysis: Conversion of the ethyl ester into the target 1,2,3-thiadiazole-5-carbohydrazide.

Overall Synthetic Workflow

The two-stage process provides a reliable and efficient route to the target carbohydrazide from commercially available starting materials.

G cluster_0 Stage 1: Hurd-Mori Reaction cluster_1 Stage 2: Hydrazinolysis Ethyl Acetoacetate Ethyl Acetoacetate Hydrazone Intermediate Hydrazone Intermediate Ethyl Acetoacetate->Hydrazone Intermediate Formation Semicarbazide HCl Semicarbazide HCl Semicarbazide HCl->Hydrazone Intermediate Formation Ester Intermediate Ethyl 4-Methyl-1,2,3- thiadiazole-5-carboxylate Hydrazone Intermediate->Ester Intermediate Cyclization Thionyl Chloride Thionyl Chloride Thionyl Chloride->Ester Intermediate Final Product 4-Methyl-1,2,3-thiadiazole -5-carbohydrazide Ester Intermediate->Final Product Nucleophilic Acyl Substitution Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Final Product G A Hydrazone C N-Thionylhydrazone Intermediate A->C B SOCl₂ B->C D Electrophilic Cyclization C->D E Aromatization (Elimination of H₂O, SO) D->E F 1,2,3-Thiadiazole Product E->F

Diagram 2: Simplified mechanism of the Hurd-Mori reaction.

Experimental Protocol

This protocol is divided into two steps: the formation of the semicarbazone intermediate and its subsequent cyclization.

Step 1A: Formation of Ethyl Acetoacetate Semicarbazone

Reagents & Materials Molar Mass ( g/mol ) Equivalents Sample Amount
Ethyl Acetoacetate130.141.013.0 g (100 mmol)
Semicarbazide Hydrochloride111.531.112.3 g (110 mmol)
Sodium Acetate (Anhydrous)82.031.19.0 g (110 mmol)
Ethanol (95%)--150 mL
Water--50 mL
Equipment
500 mL Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Buchner funnel and filter paper

Procedure:

  • In a 500 mL round-bottom flask, dissolve semicarbazide hydrochloride and sodium acetate in 50 mL of water.

  • Add 150 mL of ethanol to the solution, followed by the dropwise addition of ethyl acetoacetate (1.0 eq) while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.

  • Collect the white solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water (2 x 30 mL) and then a small amount of cold ethanol.

  • Dry the resulting ethyl acetoacetate semicarbazone in a vacuum oven. The product is typically used in the next step without further purification.

Step 1B: Hurd-Mori Cyclization to Ethyl 4-Methyl-1,2,3-Thiadiazole-5-Carboxylate

Reagents & Materials Molar Mass ( g/mol ) Equivalents Sample Amount
Ethyl Acetoacetate Semicarbazone187.201.018.7 g (100 mmol)
Thionyl Chloride (SOCl₂)118.97~5.036 mL (~50 g, 420 mmol)
Dichloromethane (DCM, dry)--200 mL
Saturated Sodium Bicarbonate Soln.--~150 mL
Brine--50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)--~10 g
Equipment
500 mL Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator

Procedure:

  • CAUTION: Thionyl chloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood.

  • Suspend the dried ethyl acetoacetate semicarbazone (1.0 eq) in 200 mL of dry dichloromethane in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add thionyl chloride (SOCl₂) dropwise to the stirred suspension over 30-45 minutes. The temperature should be maintained below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6-8 hours, or until TLC analysis indicates the consumption of the starting material. [4]6. Carefully pour the reaction mixture onto crushed ice (~200 g) in a large beaker to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 75 mL, until effervescence ceases), and finally with brine (1 x 50 mL). [1]9. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid. [1]10. The crude ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization.

Part 2: Synthesis of 4-Methyl-1,2,3-Thiadiazole-5-Carbohydrazide

Principle: Hydrazinolysis of an Ester

This transformation is a classic nucleophilic acyl substitution reaction. Hydrazine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester. The ethoxy group (-OEt) is subsequently eliminated as a leaving group, forming the stable carbohydrazide product. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating. [5]

Experimental Protocol
Reagents & Materials Molar Mass ( g/mol ) Equivalents Sample Amount
Ethyl 4-Methyl-1,2,3-Thiadiazole-5-Carboxylate172.211.017.2 g (100 mmol)
Hydrazine Hydrate (~64% N₂H₄)50.06 (for hydrate)3.0 - 5.015-25 mL
Ethanol (96%)--200 mL
Equipment
500 mL Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Ice bath
Buchner funnel and filter paper

Procedure:

  • CAUTION: Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Dissolve the purified ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1.0 eq) in 200 mL of ethanol in a 500 mL round-bottom flask. [2]3. Add hydrazine hydrate (3-5 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. [2]Monitor the reaction by TLC until the starting ester spot disappears.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath or refrigerator for several hours to facilitate the precipitation of the product. [3]6. Collect the precipitated white solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Dry the final product, 4-methyl-1,2,3-thiadiazole-5-carbohydrazide, under vacuum.

Characterization and Validation

To ensure the trustworthiness of this protocol, the identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the methyl group, the NH and NH₂ protons of the hydrazide moiety. The NH proton typically appears as a broad singlet downfield.

  • ¹³C NMR: Confirm the presence of all unique carbon atoms, including the carbonyl carbon of the hydrazide and the carbons of the thiadiazole ring.

  • FT-IR: Look for characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I band), and N-H bending (amide II band).

  • Mass Spectrometry (MS): Verify the molecular weight of the product by observing the molecular ion peak [M]⁺ or [M+H]⁺.

References

  • Wikipedia. (2023). Hurd–Mori 1,2,3-thiadiazole synthesis. [Link]

  • Morzherin, Yu.Yu., et al. (n.d.). Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)diazole derivatives from (+)-3-carene and a-pinene. [Link]

  • Liu, X.-H., Weng, J.-Q., & Tan, C.-X. (2011). Microwave Synthesis and Biological Activity of Hydrazone Derivatives Containing 1,2,3-Thiadiazole. Asian Journal of Chemistry, 23(9), 4064-4066. [Link]

  • Rojas-Rojas, C., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 28(22), 7623. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. [Link]

  • Turner, M., et al. (2010). Synthesis of Pyrrolo[2,3-d]t[1][6][4]hiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 15(3), 1546-1557. [Link]

  • ResearchGate. (n.d.). Selected synthetic strategies for 1,2,3-thiadiazole derivatives. [Link]

  • Pace, A., et al. (2003). Expeditious Synthesis of New 1,2,3-Thiadiazoles and 1,2,3-Selenadiazoles from 1,2-Diaza-1,3-butadienes via Hurd−Mori-Type Reactions. The Journal of Organic Chemistry, 68(5), 2131-2134. [Link]

  • Zhang, Y., et al. (2022). Tandem Synthesis of 1,2,3-Thiadiazoles with 3,4-Dichloroisothiazoles and Hydrazines under External Oxidant- and Sulfur-Free Conditions. Organic Letters, 24(36), 6619-6623. [Link]

  • Pace, A., et al. (2003). Expeditious Synthesis of New 1,2,3-Thiadiazoles and 1,2,3-Selenadiazoles from 1,2-Diaza-1,3-butadienes via Hurd−Mori-Type Reactions. The Journal of Organic Chemistry. ACS Publications. [Link]

  • PrepChem. (n.d.). Synthesis of C. Ethyl Thiazole-5-carboxylate. [Link]

  • Płaziński, A., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(3), 633. [Link]

  • PrepChem. (n.d.). Preparation of carbohydrazide. [Link]

  • Khan, I., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(13), 3800. [Link]

  • Google Patents. (n.d.). US4496761A - Process for making carbohydrazide.
  • Google Patents. (n.d.). CN106674059A - Synthesis method of carbohydrazide.
  • Wang, Z., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • ISRES Publishing. (2022). 174 Thiadiazoles and Their Properties. [Link]

  • Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • Chemistry Steps. (2020). Ether and Ester Derivatives of Carbohydrates. [Link]

Sources

Application

1,2,3-Thiadiazole-5-Carbohydrazide: A Versatile Precursor for Bioactive Heterocyclic Synthesis

Introduction & Mechanistic Rationale The 1,2,3-thiadiazole pharmacophore occupies a privileged position in modern medicinal chemistry and agrochemical development. Recognized as a bioisostere of thiazole and pyrimidine,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 1,2,3-thiadiazole pharmacophore occupies a privileged position in modern medicinal chemistry and agrochemical development. Recognized as a bioisostere of thiazole and pyrimidine, it offers unique hydrogen-bonding capabilities, high metabolic stability, and a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties[1].

Within this chemical family, 4-methyl-1,2,3-thiadiazole-5-carbohydrazide serves as a highly reactive, divergent building block. The terminal carbohydrazide moiety ( −CO−NH−NH2​ ) acts as a potent bis-nucleophile. This structural feature allows researchers to easily functionalize the 5-position through condensation reactions (yielding hydrazide-hydrazones/Schiff bases) or intramolecular cyclizations (yielding fused or linked heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles)[2],[3].

The following guide details the self-validating synthetic workflows and biological applications of this critical precursor, designed for drug development professionals and synthetic chemists.

G1 A Ethyl Acetoacetate + Hydrazine B Hydrazonoacetic Acid Ester A->B Condensation C Ethyl 4-Methyl-1,2,3- thiadiazole-5-carboxylate B->C SOCl2 (Hurd-Mori) D 4-Methyl-1,2,3-thiadiazole- 5-carbohydrazide C->D NH2NH2·H2O E Hydrazide-Hydrazones (Schiff Bases) D->E Aldehydes (MW) F 1,2,4-Triazole Derivatives D->F 1. RNCS 2. NaOH

Figure 1: Divergent synthetic workflow from basic precursors to bioactive 1,2,3-thiadiazole heterocycles.

Validated Synthetic Protocols

As a Senior Application Scientist, I emphasize that successful heterocyclic synthesis relies heavily on understanding the causality of your reagents and conditions. The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure structural integrity at every step.

Protocol A: Synthesis of the Precursor (4-Methyl-1,2,3-thiadiazole-5-carbohydrazide)

This two-step process relies on the classic Hurd-Mori cyclization followed by hydrazinolysis[3],[4].

Step 1: Hurd-Mori Cyclization

  • Reaction: Dissolve 0.20 mol of 3-methoxycarbonyl hydrazonoacetic acid ethyl ester in 45 mL of anhydrous dichloromethane (DCM).

  • Addition: Cool the flask in an ice-water bath (<20 °C). Dropwise, add 44 mL of thionyl chloride ( SOCl2​ ).

    • Causality: Temperature control is critical. SOCl2​ acts as both a dehydrating and chlorinating agent, driving the electrophilic ring closure to form the 1,2,3-thiadiazole core. Exceeding 20 °C can lead to exothermic decomposition[4].

  • Isolation: Stir for 1 h on ice, then 20 h at room temperature. Distill off excess SOCl2​ and DCM under reduced pressure to yield ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate as a yellowish oil.

Step 2: Hydrazinolysis

  • Reaction: Mix 10 mmol of the synthesized ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate with 12 mmol of 85% hydrazine hydrate in 10 mL of methanol or ethanol[3].

  • Incubation: Stir vigorously for 30 minutes at room temperature (or reflux for up to 6 hours depending on derivative substitution)[5].

    • Causality: The highly nucleophilic hydrazine displaces the ethoxy leaving group. Alcohols are ideal solvents because they solubilize the ester but act as an anti-solvent for the highly polar carbohydrazide product, driving equilibrium via precipitation.

  • Validation Checkpoint: Filter the resulting light yellow solid. Wash with cold methanol.

    • Analytical Validation: 1H NMR ( 300 MHz , CDCl3​/DMSO-d6​ ) must show the complete disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and the appearance of broad −NH and −NH2​ singlets[4].

Protocol B: Microwave-Assisted Synthesis of Hydrazide-Hydrazones

Hydrazide-hydrazones (Schiff bases) are formed by condensing the carbohydrazide with substituted aldehydes.

  • Preparation: Dissolve 0.01 mol of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide and 0.01 mol of a substituted aldehyde (e.g., 5-nitro-2-furaldehyde) in 15 mL of 96% ethanol[2].

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 300 W for 4 minutes[5].

    • Causality: While traditional reflux takes ~3 hours[2], microwave irradiation provides rapid, uniform volumetric heating. This drastically reduces reaction time, improves yield (typically >90%), and prevents the thermal degradation of sensitive aromatic aldehydes[5].

  • Isolation: Cool the mixture immediately. Filter the precipitated crystals and recrystallize from ethanol.

  • Validation Checkpoint:

    • Analytical Validation: The successful formation of the azomethine linkage is confirmed via 1H NMR by a characteristic =CH singlet at δ8.06–8.63 ppm and a downfield hydrazide −NH singlet at δ12.10–12.87 ppm [2].

Protocol C: Cyclization to 1,2,4-Triazole Hybrids
  • Thiosemicarbazide Formation: React the carbohydrazide with a substituted isothiocyanate in ethanol to form an intermediate thiosemicarbazide[3].

  • Base-Catalyzed Cyclization: Add 2N NaOH and reflux.

    • Causality: The strongly basic conditions deprotonate the hydrazinic nitrogen, promoting an intramolecular nucleophilic attack onto the thiocarbonyl carbon. Subsequent dehydration yields the 1,2,4-triazole-3-thione core[3].

  • Validation Checkpoint: Acidify the solution to precipitate the product. Confirm the target mass via HRMS (ESI) [M+1]+ [3].

Biological Applications & Quantitative Data

The 1,2,3-thiadiazole scaffold is a highly privileged structure in both pharmacology and agriculture. In agriculture, derivatives act as potent "plant activators" (e.g., Tiadinil), which do not kill pathogens directly but instead elicit Systemic Acquired Resistance (SAR) in the host plant[1],[3]. In pharmacology, the incorporation of electron-withdrawing groups (e.g., 5-nitro-2-furyl) onto the hydrazone tail significantly enhances antimicrobial and anticancer cytotoxicity[2],[1].

Mechanism N1 1,2,3-Thiadiazole Elicitor (e.g., Tiadinil analogs) N2 Salicylic Acid (SA) Accumulation N1->N2 Induces biosynthesis N3 NPR1 Protein Activation N2->N3 Triggers monomerization N4 PR Gene Expression N3->N4 Nuclear translocation N5 Systemic Acquired Resistance (SAR) N4->N5 Broad-spectrum defense

Figure 2: Signaling pathway of 1,2,3-thiadiazole elicitors inducing Systemic Acquired Resistance.

Quantitative Bioactivity Summary

The table below summarizes the field-proven efficacy of various 1,2,3-thiadiazole derivatives synthesized from the carbohydrazide precursor:

Compound ClassSpecific DerivativeTarget Organism / Cell LineBioactivity MetricRef.
Hydrazide-Hydrazone 5-nitro-2-furyl analog (Compound 15)Gram-positive bacteria MIC=1.95–15.62μg/mL [2]
1,2,3-Thiadiazole Thiophene-containing analog (Compound 99)Tobacco Mosaic Virus (TMV) 61.03% induction potency at 50μg/mL [1]
1,2,3-Thiadiazole Hurd-Mori derived scaffold (Compound 112)MCF-7 Breast Cancer Cells IC50​=8.1μg/mL (Comparable to Doxorubicin)[1]
1,2,4-Triazole Hybrid 5-benzylthio-derivative (Compound 7b)Plant fungal pathogens (C. cassiicola)High in vivo fungicidal activity[3]

Sources

Method

Application Note: Synthetic Strategies for the Elaboration of 1,2,3-Thiadiazole-5-Carbohydrazide Scaffolds

Abstract The 1,2,3-thiadiazole nucleus is a cornerstone in medicinal and agricultural chemistry, with derivatives exhibiting a vast spectrum of biological activities, including antiviral, anticancer, and antifungal prope...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,2,3-thiadiazole nucleus is a cornerstone in medicinal and agricultural chemistry, with derivatives exhibiting a vast spectrum of biological activities, including antiviral, anticancer, and antifungal properties.[1][2] Among the various functionalized thiadiazoles, 1,2,3-thiadiazole-5-carbohydrazide stands out as a exceptionally versatile intermediate. Its carbohydrazide moiety (-CONHNH₂) serves as a reactive handle for a multitude of coupling reactions, enabling the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of the primary coupling reaction conditions for 1,2,3-thiadiazole-5-carbohydrazide, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug discovery and chemical synthesis.

Introduction: The Strategic Importance of 1,2,3-Thiadiazole-5-Carbohydrazide

The 1,2,3-thiadiazole ring is considered a "privileged scaffold" due to its presence in numerous bioactive compounds and commercial drugs.[1] The synthesis of this core is often achieved through established methods like the Hurd-Mori cyclization, which transforms activated hydrazones into the thiadiazole ring using thionyl chloride.[1][3]

The introduction of a carbohydrazide group at the 5-position transforms the stable thiadiazole core into a powerful synthetic building block. This is typically achieved by reacting an ester precursor, such as ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, with hydrazine hydrate.[2][4] The resulting carbohydrazide is a bifunctional molecule: the amide portion provides structural rigidity, while the terminal primary amine of the hydrazine is a potent nucleophile, providing a gateway for molecular elaboration.

Core Principles of Coupling Reactions

The synthetic utility of 1,2,3-thiadiazole-5-carbohydrazide is primarily centered on the nucleophilicity of its terminal -NH₂ group. This allows for two major classes of coupling reactions, which form the basis for constructing extensive compound libraries.

  • Condensation with Carbonyl Compounds: The most straightforward coupling reaction involves the condensation with aldehydes and ketones. This reaction proceeds via nucleophilic attack of the hydrazide's terminal amine on the electrophilic carbonyl carbon, followed by a dehydration step to yield a stable N-acylhydrazone (a type of Schiff base). This reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group toward nucleophilic attack.

  • Acylation and Heterocylization: The hydrazide readily reacts with a variety of acylating and related electrophilic agents, such as isothiocyanates, isocyanates, and acid chlorides. These reactions initially form linear adducts (e.g., thiosemicarbazides), which are often designed to undergo a subsequent intramolecular cyclization reaction. This powerful two-step sequence allows for the fusion of new heterocyclic rings (e.g., 1,2,4-triazoles, 1,3,4-oxadiazoles) onto the thiadiazole core, dramatically increasing molecular complexity.[1]

Below is a diagram illustrating the primary reactive pathways.

Reactivity_Diagram cluster_products Product Classes A 1,2,3-Thiadiazole-5-Carbohydrazide C1 N-Acylhydrazones (Schiff Bases) A->C1 Condensation (+ H⁺ cat.) C2 Thiosemicarbazides A->C2 Addition B1 Aldehydes / Ketones (R-CHO / R-CO-R') B2 Isothiocyanates (R-NCS) B3 Other Electrophiles (e.g., Acid Chlorides) C3 Further Heterocycles (e.g., 1,2,4-Triazoles) C2->C3 Base-mediated Cyclization

Caption: General coupling pathways for 1,2,3-thiadiazole-5-carbohydrazide.

Experimental Protocols

The following protocols are generalized procedures designed to be adapted by researchers for specific substrates. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of N-Acylhydrazones via Condensation

This protocol describes the general synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazones, a reaction noted for producing compounds with potential fungicidal activity.[2]

Objective: To couple the carbohydrazide with an aromatic aldehyde to form a stable N-acylhydrazone.

Materials:

  • 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide (1.0 eq)

  • Substituted Aromatic Aldehyde (1.0-1.1 eq)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methyl-1,2,3-thiadiazole-5-carbohydrazide in a suitable volume of absolute ethanol (approx. 10-15 mL per gram of hydrazide).

  • To this solution, add the substituted aromatic aldehyde.

  • Add 2-3 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often crystallize or precipitate from the solution.

  • If precipitation is slow, the mixture can be cooled further in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure N-acylhydrazone.

Causality:

  • Solvent: Ethanol is an excellent choice as it readily dissolves the reactants and allows for a convenient reflux temperature that promotes the dehydration step without degrading the thiadiazole ring.

  • Catalyst: Acetic acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the initial nucleophilic attack by the hydrazide.

Protocol 2: Two-Step Synthesis of 1,2,4-Triazole-thiols

This protocol details a powerful sequence involving an initial coupling with an isothiocyanate followed by a base-mediated cyclization to form a 1,2,4-triazole ring system.[1]

Workflow_Triazole Start Carbohydrazide + Isothiocyanate Step1 Step A: Addition Solvent: Ethanol Temp: Reflux Start->Step1 Intermediate Thiosemicarbazide (Isolated Intermediate) Step1->Intermediate Step2 Step B: Cyclization Reagent: 2N NaOH Temp: Reflux Intermediate->Step2 Product 1,2,4-Triazole-thiol Product Step2->Product

Caption: Experimental workflow for the synthesis of 1,2,4-triazoles.

Step A: Synthesis of the Thiosemicarbazide Intermediate

  • Suspend or dissolve 1,2,3-thiadiazole-5-carbohydrazide (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add the desired substituted isothiocyanate (1.0 eq) to the mixture.

  • Heat the mixture to reflux for 1-3 hours. The reaction is often accompanied by the formation of a precipitate.

  • After cooling to room temperature, collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry thoroughly. This intermediate is often pure enough for the next step without further purification.

Step B: Base-Mediated Intramolecular Cyclization

  • Place the thiosemicarbazide intermediate from Step A into a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (e.g., 2N NaOH, ~4-5 eq) until the solid dissolves.

  • Heat the resulting solution to reflux for 4-6 hours. This drives the intramolecular cyclization and dehydration.

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the cold solution with a dilute acid (e.g., 1N HCl) until the pH is acidic. This will precipitate the triazole-thiol product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

Causality:

  • Step A: The nucleophilic -NH₂ of the hydrazide attacks the electrophilic carbon of the isothiocyanate, forming a stable carbon-nitrogen bond to yield the thiosemicarbazide.

  • Step B: The strong base (NaOH) deprotonates the amide and thioamide nitrogens, facilitating an intramolecular nucleophilic attack of a nitrogen lone pair onto the thio-carbonyl carbon, followed by elimination of a water molecule to form the stable, aromatic 1,2,4-triazole ring.

Data Summary: Reaction Condition Overview

The following table summarizes representative coupling reaction conditions for 1,2,3-thiadiazole-5-carbohydrazide derivatives based on published literature.

Coupling PartnerReagent / CatalystSolventTemperatureProduct ClassReference
Substituted AldehydesGlacial Acetic Acid (cat.)EthanolRefluxN-Acylhydrazone[2]
Substituted IsothiocyanatesNoneEthanolRefluxThiosemicarbazide[1]
Thiosemicarbazide (intermediate)NaOH (aq.)Water/EthanolReflux1,2,4-Triazole-thiol[1]
Ethyl 3-oxobutanoateNoneEthanolRoom Temp -> RefluxHydrazone Intermediate[1]

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in N-acylhydrazone synthesis Impure aldehyde; Insufficient reaction time; Ineffective catalyst.Use freshly distilled or purified aldehyde. Increase reflux time and monitor by TLC. Add one additional drop of acetic acid.
Reaction stalls / Incomplete conversion Reactants not fully dissolved; Insufficient heating.Try a co-solvent system (e.g., Ethanol/DMF) to improve solubility. Ensure the reaction mixture is reaching and maintaining the target reflux temperature.
Incomplete cyclization to 1,2,4-triazole Insufficient base; Short reflux time in Step B.Ensure at least 3-4 equivalents of base are used. Increase the reflux time to 8 hours or more.
Product is an oil or difficult to crystallize Presence of impurities; Product is inherently low-melting.Attempt purification via column chromatography. If an oil persists, try triturating with a non-polar solvent like hexanes or diethyl ether to induce solidification.

Conclusion

1,2,3-Thiadiazole-5-carbohydrazide is a high-value, readily accessible intermediate for chemical synthesis. The protocols and principles outlined in this guide demonstrate its utility in creating N-acylhydrazones and complex heterocyclic systems like 1,2,4-triazoles through straightforward and robust coupling reactions. The ability to easily generate molecular diversity from this single precursor makes it an indispensable tool for researchers and professionals engaged in the design and development of novel bioactive compounds.

References

  • Al-Ghorbani, M., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI Appl. Sci., 11(12), 5742. [Link]

  • Ju, M., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 28(22), 7625. [Link]

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Science of Synthesis. This reference provides a comprehensive overview of the fundamental chemistry, though a direct link to the full text is not available; it is a major work in the field.
  • Sun, N., et al. (2009). Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. Journal of Agricultural and Food Chemistry, 57(10), 4224-4231. [Link]

  • Ju, M., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. ResearchGate. [Link]

Sources

Application

Application Note: Rational Synthesis and Validation of 1,2,3-Thiadiazole-5-Carbohydrazide Antimicrobial Agents

Rationale and Pharmacophore Design The rising incidence of multidrug-resistant (MDR) bacterial infections necessitates the continuous development of novel antimicrobial scaffolds. The 1,2,3-thiadiazole ring is a privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Pharmacophore Design

The rising incidence of multidrug-resistant (MDR) bacterial infections necessitates the continuous development of novel antimicrobial scaffolds. The 1,2,3-thiadiazole ring is a privileged heterocyclic motif known for its diverse biological activities, while the hydrazide-hydrazone linker (-CO-NH-N=CH-) is a well-established pharmacophore that disrupts bacterial cellular processes 1. By fusing these two moieties into 1,2,3-thiadiazole-5-carbohydrazide derivatives, researchers can achieve synergistic antimicrobial efficacy. The inclusion of a methyl group at the 4-position of the thiadiazole ring is highly intentional; it modulates the lipophilicity of the molecule, enhancing its ability to penetrate thick Gram-positive bacterial cell walls [[2]]().

Mechanistic Causality in the Synthetic Pathway

The synthesis relies on three critical transformations, each chosen for specific mechanistic advantages:

  • The Hurd-Mori Cyclization : The foundational 1,2,3-thiadiazole ring is constructed via the Hurd-Mori reaction 3. Treatment of an acylhydrazone with thionyl chloride (SOCl₂) facilitates electrophilic attack by sulfur on the hydrazone nitrogen, followed by cyclization and elimination of HCl. This method is highly specific and avoids the oxidative degradation common in alternative thiadiazole syntheses.

  • Hydrazinolysis : The resulting ethyl ester is converted to a carbohydrazide using hydrazine hydrate 2. Methanol is selected as the solvent because it solubilizes the ester but poorly solvates the resulting highly polar carbohydrazide, driving the equilibrium forward via the thermodynamic precipitation of the product.

  • Schiff Base Condensation : The final step involves the acid-catalyzed condensation of the carbohydrazide with various aromatic or heteroaromatic aldehydes [[4]](). A catalytic amount of glacial acetic acid protonates the aldehyde carbonyl oxygen, increasing the electrophilicity of the carbon and lowering the activation energy for nucleophilic attack by the terminal amine of the hydrazide.

Synthetic Workflow

SynthesisWorkflow A Ethyl Acetoacetate + Hydrazine B Hydrazone Intermediate A->B C Hurd-Mori Cyclization (SOCl2, 60°C) B->C D Ethyl 4-methyl-1,2,3- thiadiazole-5-carboxylate C->D E Hydrazinolysis (NH2NH2·H2O, MeOH) D->E F 4-methyl-1,2,3-thiadiazole- 5-carbohydrazide E->F G Schiff Base Condensation (Ar-CHO, EtOH, H+) F->G H Target Antimicrobial Agents G->H

Workflow for synthesizing 1,2,3-thiadiazole-5-carbohydrazide antimicrobial agents.

Detailed Experimental Protocols

Self-Validating Note: Each step below includes built-in quality control checkpoints to ensure intermediate purity before proceeding. This prevents the compounding of errors in multi-step syntheses.

Protocol A: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (Hurd-Mori Reaction)
  • Preparation : In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve ethyl acetoacetate (10 mmol) and tosylhydrazide (10 mmol) in absolute ethanol (20 mL).

  • Hydrazone Formation : Reflux the mixture for 2 hours. Cool to room temperature to precipitate the hydrazone intermediate. Filter and dry under vacuum.

  • Cyclization : Resuspend the hydrazone (5 mmol) in neat thionyl chloride (10 mL) at 0°C. Caution: SOCl₂ is highly corrosive and acts as the thionylating agent; perform strictly in a fume hood.

  • Heating : Gradually warm the mixture to room temperature, then heat to 60°C for 4 hours until gas evolution (HCl and SO₂) ceases 3.

  • Workup : Carefully quench the reaction by pouring it over crushed ice. Extract with dichloromethane (3 x 20 mL). Wash the organic layer with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint : Verify the product via ¹H-NMR. The successful cyclization is confirmed by the disappearance of the hydrazone N-H proton and the appearance of the distinct thiadiazole methyl singlet at ~2.9 ppm.

Protocol B: Preparation of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide
  • Reaction : Dissolve the ester from Protocol A (10 mmol) in cold methanol (15 mL). Add an excess of 80% hydrazine hydrate (12–15 mmol) dropwise under vigorous stirring 2.

  • Precipitation : Stir the mixture at room temperature for 30–45 minutes. A white precipitate of the carbohydrazide will form as the reaction progresses due to its insolubility in methanol.

  • Isolation : Filter the solid under vacuum, wash with cold methanol (2 x 5 mL) to remove unreacted hydrazine, and dry in a desiccator.

  • Validation Checkpoint : Conduct IR spectroscopy. The product is validated by the appearance of strong N-H stretching bands at 3300–3200 cm⁻¹ and an amide I C=O stretch at ~1660 cm⁻¹.

Protocol C: Condensation to Target Hydrazide-Hydrazones
  • Reaction : In a 50 mL flask, suspend the carbohydrazide (5 mmol) in absolute ethanol (15 mL). Add the appropriate aldehyde (e.g., 5-nitro-2-furaldehyde) (5 mmol) and 2–3 drops of glacial acetic acid as a catalyst 1.

  • Reflux : Heat the mixture under reflux for 2–3 hours. The solution typically becomes homogenous before the product begins to precipitate.

  • Crystallization : Cool the reaction to 4°C overnight. Ethanol is used because it provides a homogenous environment at reflux but drastically lowers the solubility of the Schiff base at lower temperatures.

  • Purification : Filter the resulting crystals, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure antimicrobial agent.

  • Validation Checkpoint : ¹H-NMR is critical here. Confirm the presence of the azomethine proton (-N=CH-) typically appearing as a sharp singlet between 8.06 and 8.63 ppm, and the highly deshielded hydrazide N-H proton at 12.10–12.87 ppm 1.

Antimicrobial Activity & Quantitative Data

The choice of the aldehyde significantly dictates the antimicrobial spectrum. Derivatives incorporating a 5-nitro-2-furyl moiety exhibit profound activity, mimicking the mechanism of established nitrofurans (like nitrofurantoin), which undergo bacterial nitroreduction to form reactive intermediates that damage DNA [[1]]().

Table 1: Representative Minimum Inhibitory Concentrations (MIC) of Synthesized Derivatives

Compound (Aldehyde R-Group)MIC vs. S. aureus (µg/mL)MIC vs. B. subtilis (µg/mL)MIC vs. E. coli (µg/mL)
Phenyl62.50125.00>200.00
4-Chlorophenyl31.2562.50125.00
5-Nitro-2-furyl1.953.9015.62
Ciprofloxacin (Positive Control)0.500.250.50

Note: Data synthesized from established structure-activity relationship (SAR) studies on 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazones 1.

References

  • Title: Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Synthesis, Crystal Structure, and Biological Activity of 4-Methyl-1,2,3-thiadiazole-Containing 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link]

  • Title: Synthesis of 1,2,3-Thiadiazoles Source: Wiley (Chemistry of Heterocyclic Compounds) URL: [Link]

  • Title: Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives Source: PMC (National Institutes of Health) URL: [Link]

Sources

Method

Comprehensive Application Note: Synthesis and Evaluation of 4-Methyl-1,2,3-Thiadiazole-5-Carbohydrazide Derivatives as Plant Defense Elicitors

Executive Summary & Mechanistic Rationale The development of synthetic plant defense elicitors represents a paradigm shift in modern agrochemistry, moving away from direct biocidal action toward the activation of the hos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of synthetic plant defense elicitors represents a paradigm shift in modern agrochemistry, moving away from direct biocidal action toward the activation of the host's innate immune system. Commercial elicitors such as acibenzolar-S-methyl (BTH) and tiadinil rely heavily on the 1,2,3-thiadiazole pharmacophore[1]. In planta, tiadinil is metabolized into 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), which serves as the active inducer of Systemic Acquired Resistance (SAR)[2].

To discover novel, highly potent elicitors with optimized physicochemical properties (e.g., enhanced phloem mobility, tunable lipophilicity, and reduced phytotoxicity), researchers utilize 4-methyl-1,2,3-thiadiazole-5-carbohydrazide as a critical synthetic intermediate[3]. The primary amine of the hydrazide moiety allows for rapid diversification into hydrazones, 1,3,4-oxadiazoles, and 1,2,4-triazoles, enabling robust Structure-Activity Relationship (SAR) studies[1][4]. This application note details the validated synthetic workflows, analytical characterization, and biological evaluation protocols required to develop these advanced elicitor libraries.

Systemic Acquired Resistance (SAR) Signaling Pathway

Understanding the biological target is critical for rational drug design. 1,2,3-thiadiazole derivatives function as functional analogs of salicylic acid (SA), bypassing upstream pathogen recognition to directly activate the SAR signaling cascade[2].

SAR_Pathway Elicitor 1,2,3-Thiadiazole Elicitor (e.g., SV-03 derivatives) SA Salicylic Acid (SA) Pathway Mimicry or Accumulation Elicitor->SA Triggers NPR1 NPR1 Monomerization & Nuclear Translocation SA->NPR1 Redox Changes TFs TGA Transcription Factors Binding NPR1->TFs Interacts with PR_Genes Pathogenesis-Related (PR) Gene Expression TFs->PR_Genes Activates Resistance Broad-Spectrum Disease Resistance PR_Genes->Resistance Confers

Figure 1: Mechanism of action for 1,2,3-thiadiazole elicitors in the plant SAR signaling cascade.

Synthetic Strategy & Chemical Workflows

The synthesis of the elicitor library follows a divergent strategy. The core 1,2,3-thiadiazole ring is constructed via a Hurd-Mori reaction, followed by hydrazinolysis to yield the versatile 4-methyl-1,2,3-thiadiazole-5-carbohydrazide. From this node, the synthesis diverges based on the desired terminal pharmacophore[4][5].

Synthesis_Workflow A Ethyl 3-oxobutanoate + Ethyl hydrazinecarboxylate B Ethyl 4-methyl-1,2,3- thiadiazole-5-carboxylate A->B Hurd-Mori Reaction (SOCl2) C 4-Methyl-1,2,3-thiadiazole- 5-carbohydrazide B->C Hydrazine Hydrate (EtOH, Reflux) D Hydrazone Derivatives (Condensation) C->D Aldehydes (EtOH, MW) E 1,3,4-Oxadiazole Derivatives (Cyclization) C->E Aromatic Acids (POCl3, 120°C)

Figure 2: Divergent synthetic workflow for 4-methyl-1,2,3-thiadiazole-5-carbohydrazide derivatives.

Step-by-Step Experimental Protocols

Synthesis of the Key Intermediate: 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

Objective: Convert ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate into a reactive hydrazide building block[4][5].

  • Preparation: In a 250 mL round-bottom flask, dissolve 0.1 mol of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in 100 mL of absolute ethanol.

    • Causality: Absolute ethanol is strictly required. The use of aqueous solvents promotes competitive ester hydrolysis, yielding the unreactive carboxylic acid instead of undergoing nucleophilic acyl substitution.

  • Hydrazinolysis: Add 80-85% hydrazine hydrate (0.15 mol) dropwise at room temperature with continuous stirring[4][5].

    • Causality: A 1.5x molar excess of hydrazine is critical to prevent the formation of symmetric diacylhydrazines (dimerization), ensuring the primary amine remains available for downstream reactions.

  • Reflux: Heat the mixture to reflux for 6 hours.

    • Self-Validation: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The disappearance of the high-Rf ester spot and the appearance of a highly polar, low-Rf spot confirms hydrazide formation.

  • Isolation: Cool the mixture to 0–5 °C to induce crystallization. Filter the precipitate, wash with cold ethanol, and dry under vacuum to afford the product as a stable solid[3].

Microwave-Assisted Derivatization: Hydrazone Formation

Objective: Condense the hydrazide with substituted aromatic aldehydes to tune lipophilicity and target binding[3][5].

  • Reaction Setup: Dissolve 0.01 mol of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide and 0.01 mol of the target substituted aldehyde in 15 mL of absolute ethanol[3][5].

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 300 W for exactly 4 minutes[5].

    • Causality: Microwave dielectric heating provides rapid, uniform energy transfer, overcoming the activation energy barrier almost instantly. This drastically reduces reaction times from 3 hours (conventional reflux) to 4 minutes, minimizing the thermal degradation of the sensitive 1,2,3-thiadiazole ring and improving yields[3][5][6].

  • Purification: Allow the vessel to cool. Filter the resulting crystalline solid, wash with cold ethanol, and recrystallize from ethanol to achieve >95% purity[5].

Cyclization to 1,3,4-Oxadiazole Elicitors

Objective: Synthesize rigid, highly systemic oxadiazole-thiadiazole hybrid elicitors[1].

  • Condensation/Cyclization: Combine 5 mmol of the hydrazide and 5 mmol of an aromatic acid in 7.5 mL of phosphorus oxychloride ( POCl3​ )[1].

    • Causality: POCl3​ serves a dual, indispensable role. It acts as a chlorinating agent to form a highly reactive acid chloride in situ, and subsequently acts as a potent dehydrating agent to drive the cyclodehydration of the intermediate diacylhydrazine into the 1,3,4-oxadiazole ring[1].

  • Heating: Heat the mixture at 120 °C for 6 hours[1].

  • Quenching: Carefully pour the cooled reaction mixture over 80 mL of crushed ice.

  • Neutralization: Neutralize the aqueous mixture with concentrated ammonia.

    • Self-Validation: Precise neutralization (pH ~7.5) is critical. Highly acidic conditions during workup can lead to the hydrolytic ring-opening of the newly formed oxadiazole.

  • Extraction: Extract with dichloromethane ( 3×20 mL), dry over anhydrous Na2​SO4​ , and concentrate under vacuum[1].

Analytical Characterization Data

To ensure structural integrity before biological evaluation, all synthesized compounds must be validated via NMR and HRMS. The table below summarizes the expected quantitative analytical data for the key intermediates and derivatives.

Compound ClassRepresentative Yield (%)AppearanceCharacteristic 1 H-NMR Shifts ( δ , ppm)Key Structural Indicator
Thiadiazole-5-carbohydrazide 90 - 95%Red/Yellow Crystal8.98 (s, 1H, CH), 7.81 (s, 1H, NH), 1.55-2.80 (s, 3H, Het-CH 3​ )Presence of primary NH2​ and secondary NH protons[5].
Hydrazide-Hydrazones 57 - 98%Solid12.10–12.87 (s, 1H, NH), 8.06–8.63 (s, 1H, =CH)Disappearance of NH2​ ; appearance of highly deshielded azomethine (=CH) proton[3][7].
1,3,4-Oxadiazole Hybrids 60 - 85%Solid2.90-3.10 (s, 3H, Het-CH 3​ ), Aromatic multiplet (7.20-8.10)Disappearance of all hydrazide NH protons; HRMS confirmation of [M−H2​O] mass shift[1].

Biological Validation: In Vivo SAR Assay

Elicitors do not possess direct biocidal activity; they prime the plant's immune system. Therefore, in vitro antimicrobial assays will yield false negatives. True validation requires an in vivo plant-pathogen model[1][2].

  • Formulation: Dissolve the synthesized elicitor in a minimal volume of DMSO and dilute to the target concentration (e.g., 50, 100, 200 μ g/mL) using distilled water containing 0.1% Tween-20.

    • Causality: Tween-20 acts as a non-ionic surfactant, reducing the surface tension of the droplet. This ensures uniform foliar coverage and facilitates cuticular penetration, which is strictly required for the elicitor to reach the mesophyll cells and enter the phloem[2].

  • Pre-treatment (Priming): Spray 6-week-old Nicotiana tabacum (tobacco) plants until runoff.

  • Incubation: Maintain the plants in a greenhouse for 3 to 7 days prior to pathogen exposure.

    • Causality: Because SAR is a transcriptionally regulated physiological response, a temporal lag phase is biologically mandatory. This window allows for NPR1 monomerization, nuclear translocation, and the subsequent transcription/translation of Pathogenesis-Related (PR) proteins[1][2].

  • Inoculation & Scoring: Inoculate the treated leaves with Tobacco mosaic virus (TMV) or Pseudomonas syringae. After 7 days, measure lesion diameters. Calculate control efficacy relative to a mock-treated control and a positive standard (e.g., commercial Tiadinil or BTH)[1].

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of 1,2,3-Thiadiazole-5-Carbohydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of 1,2,3-thiadiazole-5-carbohydrazide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of 1,2,3-thiadiazole-5-carbohydrazide. This heterocyclic building block is vital for synthesizing agrochemicals, antimycobacterial agents, and novel aroylhydrazones[1][2]. However, its unique structural features—a highly polar, π -excessive thiadiazole ring coupled with a hydrogen-bonding carbohydrazide moiety—create a rigid crystal lattice that resists dissolution in many common media[3][4].

This guide provides mechanistic insights, self-validating experimental protocols, and troubleshooting workflows to help you overcome these bottlenecks and ensure reproducible results.

Section 1: Physicochemical Profiling & Solvent Compatibility

To rationally select a solvent, we must understand the causality of dissolution. The nitrogen and sulfur atoms in the thiadiazole ring act as strong hydrogen bond acceptors, while the primary and secondary amines of the carbohydrazide group (-CO-NH-NH₂) act as strong hydrogen bond donors[3]. Solvents that cannot simultaneously disrupt these dense intermolecular networks will fail to achieve high solute concentrations.

Table 1: Relative Solubility of 1,2,3-Thiadiazole-5-Carbohydrazide in Organic Solvents

SolventClassificationSolubility ProfileMechanistic Rationale
N,N-Dimethylformamide (DMF) Polar AproticHighStrong dipole moment and H-bond acceptor capacity efficiently disrupt the rigid carbohydrazide crystal lattice[4].
Dimethyl Sulfoxide (DMSO) Polar AproticHighExcellent solvation of the highly polarizable sulfur atom and NH groups via strong dipole-dipole interactions[3].
Ethanol / Methanol Polar ProticModerate (High at reflux)Good H-bond donor/acceptor balance; however, requires thermal energy (reflux) to fully overcome solute-solute interactions[1][4].
1,4-Dioxane Moderately PolarLow to ModerateWeak H-bond accepting ability limits the disruption of strong intermolecular NH···O networks[4].
Hexane / Toluene Non-PolarInsolubleComplete inability to participate in hydrogen bonding or stabilize the polar thiadiazole dipole[3].
Section 2: Troubleshooting FAQs

Q1: I am trying to synthesize a hydrazone derivative, but my 1,2,3-thiadiazole-5-carbohydrazide starting material won't fully dissolve in ethanol at room temperature. What is the mechanistic cause, and how do I fix it? A1: Cause: While ethanol provides moderate hydrogen bonding, it lacks the strong dipole moment required to rapidly disrupt the robust intermolecular forces of the carbohydrazide crystal lattice at 25°C. Solution: Elevate the temperature to reflux (approx. 78°C). The thermodynamic solubility of thiadiazole derivatives increases significantly with temperature[4]. Alternatively, utilize microwave (MW) irradiation (e.g., 450 W for 3–4 minutes). Microwave heating provides rapid, homogeneous dielectric heating, effectively solubilizing the carbohydrazide and accelerating the condensation reaction[5].

Q2: My synthesized 1,2,3-thiadiazole-based hydrazone precipitates out of the reaction mixture prematurely. Is this a failed reaction? A2: Cause: No, this is typically a successful reaction driven by Le Chatelier's principle. When 1,2,3-thiadiazole-5-carbohydrazide reacts with an aromatic aldehyde, the resulting aroylhydrazone has an extended conjugated π -system[1]. This increased planarity enhances π−π stacking interactions, drastically increasing the lattice energy and reducing solubility in ethanol compared to the starting materials. Solution: This precipitation is highly advantageous. It acts as a self-purifying mechanism that drives the equilibrium forward and simplifies product isolation via simple filtration[6].

Q3: I need to prepare high-concentration stock solutions for in vitro antimycobacterial assays, but the compound crashes out in aqueous media. How can I maintain solubility without causing solvent toxicity in my cell lines? A3: Cause: The compound is highly lipophilic in the context of aqueous environments and lacks ionizable groups at physiological pH, leading to poor aqueous solubility[1]. Solution: Prepare a concentrated stock solution (e.g., 10–50 mM) in 100% DMSO, as polar aprotic solvents readily accept hydrogen bonds from the -NH groups. For the final assay dilution, ensure the final DMSO concentration remains below 1% (v/v) to prevent cytotoxicity. If precipitation still occurs upon aqueous dilution, incorporate a non-ionic surfactant like 0.1% Tween 80. The hydrophobic thiadiazole core partitions into the lipophilic core of the Tween 80 micelles, stabilizing the compound in the aqueous bulk phase[7].

Section 3: Standardized Experimental Protocols
Protocol A: Empirical Determination of Thermodynamic Solubility (Self-Validating Shake-Flask Method)

This protocol ensures that the solubility values you record are true thermodynamic endpoints, not kinetic artifacts.

  • Preparation of Supersaturated Solution: Add an excess amount of 1,2,3-thiadiazole-5-carbohydrazide to 5 mL of the target organic solvent (e.g., ethanol or DMF) in a sealed, jacketed glass vial to prevent solvent evaporation[4].

  • Equilibration & Self-Validation: Agitate the suspension at a constant temperature (e.g., 298.15 K) for 48 hours. Self-validation step: Sample the supernatant at t=24 hours and t=48 hours. If the concentration varies by less than 2%, thermodynamic equilibrium is confirmed, ruling out kinetic supersaturation.

  • Phase Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes to firmly pellet the undissolved solute.

  • Quantification: Dilute a known aliquot of the supernatant in a compatible mobile phase and quantify via HPLC-UV (monitoring at ~297 nm) against a validated calibration curve[6].

Protocol B: Microwave-Assisted Solubilization and Condensation

This workflow utilizes physical state changes as self-validating indicators of reaction progress.

  • Reagent Mixing: Combine 1 equivalent of 1,2,3-thiadiazole-5-carbohydrazide and 1 equivalent of your target aldehyde in a microwave-safe quartz vessel.

  • Solvent Addition: Suspend the reagents in a minimal volume of absolute ethanol (which acts as both the solvent and the microwave absorber) and add a catalytic amount of glacial acetic acid[1].

  • Irradiation & Visual Validation: Irradiate the mixture at 450 W for 3–4 minutes[5]. Self-validation step: Monitor the phase transitions. The initial heterogeneous suspension will transition to a clear homogeneous solution (validating complete solubilization of the carbohydrazide), followed shortly by the precipitation of a new solid (validating the formation of the less-soluble aroylhydrazone product).

  • Isolation: Cool the vessel to room temperature, filter the precipitate, and wash with cold ethanol to obtain the pure product.

Section 4: Visualizing the Solubilization Workflow

Workflow N1 1,2,3-Thiadiazole-5-carbohydrazide Solubility Troubleshooting N2 Identify Application Domain N1->N2 N3 Chemical Synthesis (e.g., Condensation) N2->N3 Organic Chemistry N4 Biological Assays (In vitro / In vivo) N2->N4 Pharmacology N5 Use Polar Protic Solvents (Ethanol/Methanol) N3->N5 N6 Use Polar Aprotic Solvents (DMSO/DMF) N4->N6 N7 Incomplete Dissolution at Room Temp? N5->N7 N8 Aqueous Precipitation Upon Dilution? N6->N8 N9 Apply Microwave (450W) or Reflux (78°C) N7->N9 Yes N10 Add 0.1% Tween 80 Maintain DMSO < 1% N8->N10 Yes N11 Homogeneous Reaction Achieved N9->N11 N12 Stable Bioassay Stock Solution N10->N12

Decision tree for troubleshooting 1,2,3-thiadiazole-5-carbohydrazide solubility issues.

References
  • The Solubility of Thiocarbohydrazide: A Technical Guide for Researchers. Benchchem.
  • Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole... PMC.
  • WO2018116073A1 - 1, 2, 3-thiadiazole compounds and their use as crop protecting agent. Google Patents.
  • Development and Validation of a Liquid Chromatographic Method for Aroylhydrazones at Hydrolytic Conditions. ResearchGate.
  • Synthesis of New Thiazole Anchored N'-Benzylidene Carbohydrazide and 1,3,4-Oxadiazole Derivatives. Connect Journals.
  • In Vivo Toxicity, Redox-Modulating Capacity and Intestinal Permeability of Novel Aroylhydrazone Derivatives as Anti-Tuberculosis Agents. MDPI.
  • Investigation of the Solubility of 2-Amino-1,3,4-thiadiazole in 14 Kinds of Pure Solvents: Solid–Liquid Equilibrium Determination and Model Correlation. ACS Publications.

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 1,2,3-Thiadiazole-5-Carbohydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and chromatographic challenges associated with isolating highly pure 1,2,3-thiadiazole-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and chromatographic challenges associated with isolating highly pure 1,2,3-thiadiazole-5-carbohydrazide and its derivatives.

These compounds are critical building blocks for synthesizing hydrazone derivatives with potent1[1]. However, their extensive hydrogen-bonding capabilities often lead to co-crystallization of impurities or "oiling out" during purification. This guide provides field-proven, self-validating protocols to ensure your synthesized compounds meet stringent pharmaceutical-grade purity standards.

Physicochemical Profile & Quantitative Data

Understanding the physical parameters of your target molecule is the first step in designing a rational purification strategy. The table below summarizes the critical data for the parent compound and its widely used 4-methyl derivative.

Parameter1,2,3-Thiadiazole-5-carbohydrazide4-Methyl-1,2,3-thiadiazole-5-carbohydrazide
Molecular Formula C3H4N4OSC4H6N4OS
Molecular Weight 144.16 g/mol [2]158.18 g/mol [3]
Melting Point N/A141 - 145 °C[3]
Target Purity ≥ 98% (GC/HPLC)≥ 98% (GC/HPLC)[3]
Storage Conditions Desiccated, 2 - 8 °CDesiccated, 2 - 8 °C[3]

Purification Workflow & Decision Matrix

Do not default to recrystallization if your crude purity is below 85%. Structurally similar impurities will co-crystallize and disrupt the lattice. Follow the logical workflow below to determine your purification path.

G Crude Crude 1,2,3-Thiadiazole-5-Carbohydrazide Assess Purity Assessment (TLC/NMR) Crude->Assess Decision Purity < 85%? Assess->Decision Chromatography Silica Column Chromatography (EtOAc/Hexane) Decision->Chromatography Yes Recryst Recrystallization (Ethanol or EtOH/H2O) Decision->Recryst No Chromatography->Recryst Pure Pure Crystals (>98% Purity) Recryst->Pure

Caption: Purification workflow for 1,2,3-thiadiazole-5-carbohydrazide derivatives.

Field-Proven Methodologies

Protocol A: Pre-Purification via Flash Chromatography

Causality: Direct recrystallization of highly crude mixtures often fails because unreacted hydrazines and isomeric byproducts share similar solubility profiles and will co-crystallize. Flash chromatography separates these species based on polarity before lattice formation is attempted.

  • Preparation: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). If solubility is poor, dry-load the sample onto silica gel.

  • Column Packing: Pack a silica gel column using Hexane.

  • Elution Gradient: Begin elution with 20% Ethyl Acetate in Hexane. Gradually increase the polarity to 60% Ethyl Acetate. The carbohydrazide moiety is highly polar; it will elute later than non-polar organic impurities.

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm).

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure to yield a pre-purified solid.

Self-Validating Checkpoint: Run a final TLC (Ethyl Acetate:Hexane 1:1). The product should elute as a single, tight spot (Rf ~0.4). A baseline spot indicates residual hydrazine, meaning the sample is not yet ready for recrystallization.

Protocol B: Thermodynamic Recrystallization

Causality: The carbohydrazide moiety (-CONHNH2) forms extensive hydrogen bond networks. 1 is chosen because it provides a steep temperature-solubility gradient[1]: the compound is highly soluble at the boiling point (78 °C) but poorly soluble at 2-8 °C.

  • Dissolution: Place the pre-purified solid in a round-bottom flask. Add boiling absolute ethanol dropwise while swirling until the solid just dissolves. Do not add excess solvent.

  • Hot Filtration (Optional): If insoluble particulates remain, perform a rapid hot gravity filtration to prevent them from acting as premature nucleation sites.

  • Thermodynamic Cooling: Remove the flask from the heat source. Do not plunge it into an ice bath. Allow the solution to cool to ambient temperature undisturbed. Causality: Rapid cooling forces the compound to crash out, trapping solvent molecules (occlusion) and impurities within the crystal lattice.

  • Yield Maximization: Once crystals have formed at room temperature, transfer the flask to an ice bath (2-8 °C) for 2 hours to depress solubility and maximize yield.

  • Harvesting: Isolate the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a minimal volume of ice-cold ethanol. Dry under high vacuum for 12 hours.

Self-Validating Checkpoint: The final dried crystals must exhibit a sharp melting point (ΔT ≤ 2 °C) corresponding to the3[3]. A depressed or broad melting range (e.g., 135-141 °C) indicates solvent occlusion or trapped impurities, invalidating the run.

Troubleshooting & FAQs

Q: Why is my 1,2,3-thiadiazole-5-carbohydrazide "oiling out" instead of forming crystals during cooling? A: Oiling out (liquid-liquid phase separation) occurs when the solute's concentration exceeds its solubility at a temperature above its melting point in that specific solvent mixture. Because the 4-methyl derivative melts around 141-145 °C, oiling out in boiling ethanol (78 °C) usually indicates a highly impure crude mixture where impurities have drastically depressed the melting point. Resolution: Do not attempt to crystallize an oil. Redissolve the oil in a larger volume of ethanol to lower the concentration, ensuring the saturation curve is crossed below the depressed melting point. Alternatively, perform Protocol A (Chromatography) to remove the melting-point-depressing impurities first.

Q: I am observing poor recovery yields (<50%) during recrystallization. How can I optimize this? A: The compound retains moderate solubility in cold ethanol due to hydrogen bonding. If your solvent volume is too high, a significant portion of the product remains dissolved in the mother liquor. Resolution: You must use the absolute minimum amount of boiling solvent during dissolution. If the yield remains low, transition to a co-solvent system: dissolve the compound in minimal boiling ethanol, then add hot deionized water dropwise just until faint turbidity appears. Clear the turbidity with one drop of ethanol, then allow it to cool. Water acts as an anti-solvent, forcing the organic compound out of solution and increasing recovery.

Q: TLC shows overlapping spots prior to recrystallization. Is recrystallization sufficient to separate them? A: No. If impurities have Rf values nearly identical to your target compound on silica, they likely share similar polarity and spatial geometry. During recrystallization, these structurally similar molecules will co-crystallize, substituting for the target molecule within the crystal lattice. Resolution: You must alter the TLC/Column solvent system to force separation. Try switching from an Ethyl Acetate/Hexane system to a DCM/Methanol system (e.g., 95:5 DCM:MeOH) to exploit different dipole interactions before attempting crystallization.

References

  • Title: Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening Source: MDPI URL: [Link]

  • Title: 1,2,3-Thiadiazole-5-carbohydrazide | C3H4N4OS | CID 77735 Source: PubChem URL: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 1,2,3-Thiadiazole-5-Carbohydrazide

Welcome to the Technical Support Center for handling, storing, and validating 1,2,3-thiadiazole-5-carbohydrazide . This compound is a highly versatile scaffold in medicinal chemistry and agrochemical development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling, storing, and validating 1,2,3-thiadiazole-5-carbohydrazide . This compound is a highly versatile scaffold in medicinal chemistry and agrochemical development. However, its dual-functional nature—combining a strained 1,2,3-thiadiazole aromatic ring with a reactive carbohydrazide side chain—makes it highly susceptible to thermal and hydrolytic degradation.

This guide provides researchers and drug development professionals with causality-driven troubleshooting protocols, self-validating workflows, and quantitative data to ensure batch integrity during long-term storage.

Section 1: Mechanistic Troubleshooting (The "Why")

Q: Why does 1,2,3-thiadiazole-5-carbohydrazide degrade so rapidly if left at room temperature or exposed to mild heat? A: The degradation of this molecule is driven by two distinct, parallel mechanisms that are accelerated by thermal energy:

  • Ring Cleavage (Pathway A): The 1,2,3-thiadiazole ring is inherently strained. When exposed to thermal stress, it undergoes a thermodynamically favorable extrusion of molecular nitrogen (N₂). This fragmentation generates a highly reactive, transient thiirene intermediate, which rapidly rearranges into a thioketene 1. These thioketenes are unstable and will irreversibly dimerize or polymerize, destroying your active pharmaceutical ingredient (API) batch.

  • Side-Chain Hydrolysis (Pathway B): The carbohydrazide moiety is highly prone to nucleophilic attack. Ambient heat combined with atmospheric moisture triggers hydrolysis and condensation reactions, leading to the release of hydrazine derivatives and carbon dioxide 2.

Degradation_Pathways Start 1,2,3-Thiadiazole-5-Carbohydrazide (Intact) Thermal Thermal Stress (> 150°C or prolonged RT) Start->Thermal N2 N2 Extrusion (Ring Cleavage) Thermal->N2 Pathway A Hydro Hydrolysis / Oxidation (Moisture + Heat) Thermal->Hydro Pathway B Thiirene Thiirene Intermediate N2->Thiirene Thioketene Thioketene Intermediate Thiirene->Thioketene Rearrangement Polymer Polymerization / Dimerization (Irreversible) Thioketene->Polymer Hydrazine Hydrazine Byproducts Hydro->Hydrazine

Fig 1: Dual thermal degradation pathways of 1,2,3-thiadiazole-5-carbohydrazide.

Q: What are the visual and chemical indicators that my batch has thermally degraded? A:

  • Visual: The pristine powder will shift from white/off-white to a distinct yellow or brown hue. Clumping indicates moisture ingress and subsequent carbohydrazide hydrolysis.

  • Chemical: HPLC analysis will show a loss of the main peak and the appearance of broad, late-eluting peaks (indicative of thioketene polymerization).

Section 2: Storage & Handling Troubleshooting (The "How-To")

Q: What is the optimal storage protocol to ensure long-term stability? A: Because both heat and moisture act as catalysts for degradation, the compound must be stored at ≤ -20 °C under a strict inert atmosphere (Argon or Nitrogen) 3.

Q: Can I dry the compound in a standard laboratory oven if it absorbs moisture? A: Absolutely not. Standard oven drying (e.g., 60–80 °C) provides enough thermal energy to trigger the onset of N₂ extrusion or accelerate the hydrolysis of the carbohydrazide moiety. To remove moisture, you must use vacuum desiccation at room temperature.

Quantitative Thermal & Stability Data Summary
Parameter1,2,3-Thiadiazole CoreCarbohydrazide Moiety1,2,3-Thiadiazole-5-Carbohydrazide
Onset of Rapid Decomposition ( Tonset​ ) > 200 °C~ 190 °C~ 150 - 170 °C (Estimated combined)
Primary Degradation Mechanism N₂ ExtrusionCondensation / HydrolysisRing cleavage & Side-chain breakdown
Recommended Storage Temp < 4 °C< 4 °C-20 °C (Long-term)
Protocol 1: Self-Validating Inert Storage Workflow

Causality: Oxygen and moisture degrade the carbohydrazide group, while ambient thermal energy slowly degrades the thiadiazole ring. This protocol removes all three variables and includes a built-in failure indicator.

  • Pre-weighing Preparation: Dry amber glass vials in a vacuum oven at 40 °C overnight to remove surface moisture.

  • Aliquoting: Transfer the bulk 1,2,3-thiadiazole-5-carbohydrazide into the vials within a glove box backfilled with high-purity Argon.

  • Sealing: Cap the vials with PTFE-lined septa to prevent gas exchange.

  • Self-Validation Step: Place the primary sample vial inside a secondary container filled with indicating Drierite (calcium sulfate with cobalt chloride). Validation logic: The Drierite serves as a continuous, self-validating moisture check. If it turns from blue to pink, the seal has failed, and the sample must be re-purged and tested for hydrolysis.

  • Storage: Store the secondary container at -20 °C 4.

Section 3: Analytical Validation Workflows

Q: How can I quantitatively verify the integrity of my stored batch before using it in a sensitive downstream synthesis? A: Implement a rigorous, self-validating Quality Control (QC) workflow utilizing HPLC-UV and Thermogravimetric Analysis (TGA).

QC_Protocol Step1 1. Sample Retrieval (Equilibrate to RT) Step2 2. Visual Inspection (Check for discoloration) Step1->Step2 Step3 3. HPLC-UV Analysis (Quantify purity %) Step2->Step3 Decision Purity > 98%? Step3->Decision Pass 4a. Proceed to Downstream Assay Decision->Pass Yes Fail 4b. TGA/DSC & Karl Fischer (Identify degradation mode) Decision->Fail No

Fig 2: Self-validating quality control workflow for stored samples.

Protocol 2: Self-Validating HPLC & Thermal QC

Causality: You must avoid introducing thermal stress during the analytical preparation itself. Using sonication with heat to dissolve the sample will artificially degrade it, yielding false-positive degradation results.

Part A: HPLC-UV Purity Check

  • Mobile Phase Prep: Prepare a mixture of HPLC-grade Acetonitrile and Water (0.1% TFA).

  • System Suitability (Self-Validation): Inject a known, fresh reference standard of 1,2,3-thiadiazole-5-carbohydrazide. Validation logic: The relative standard deviation (RSD) of the peak area for 5 replicate injections must be < 2.0%. If it fails, the instrument is drifting, and sample data cannot be trusted.

  • Sample Prep: Dissolve 1 mg of the stored sample in 1 mL of mobile phase. Do NOT use sonication with heating. Gently vortex at room temperature.

  • Run: Execute an isocratic elution at 1.0 mL/min, with UV detection at 254 nm. A purity of < 98% triggers Part B.

Part B: TGA/DSC Thermal Profiling (If Purity < 98%)

  • Sample Prep: Accurately weigh 2–5 mg of the degraded sample into an aluminum crucible.

  • Purge: Purge the TGA furnace with dry N₂ gas at 50 mL/min for 15 minutes to remove ambient oxygen.

  • Baseline Validation (Self-Validation): Run an empty crucible as a baseline blank prior to the sample run. Validation logic: This ensures no instrument drift or residual contamination is recorded as sample mass loss.

  • Heating Ramp: Heat from 25 °C to 300 °C at a controlled rate of 10 °C/min.

  • Analysis: If the sample shows mass loss significantly below 150 °C, it indicates moisture absorption and carbohydrazide hydrolysis rather than thiadiazole ring cleavage.

References

  • An In-Depth Technical Guide to the Thermal and Photochemical Stability of the 1,2,3-Thiadiazole Ring.Benchchem.
  • Structure and Thermal Stability of Carbohydrazide Complexes with Uranium(VI) Nitrate, Perrhenate, Perchlorate, and Chloride.ACS Publications.
  • SAFETY DATA SHEET - Carbohydrazide.Fisher Scientific.
  • Material Safety Data Sheet - Carbohydrazide, 97% (Titr.).Cole-Parmer.

Sources

Optimization

optimizing hydrazinolysis conditions for 1,2,3-thiadiazole-5-carbohydrazide production

Welcome to the Application Science Knowledge Base. As researchers transition from computational design to benchtop synthesis of agrochemicals and pharmaceuticals, the hydrazinolysis of 1,2,3-thiadiazole-5-carboxylate est...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Knowledge Base. As researchers transition from computational design to benchtop synthesis of agrochemicals and pharmaceuticals, the hydrazinolysis of 1,2,3-thiadiazole-5-carboxylate esters remains a notorious bottleneck.

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting FAQs to help you achieve high-yield conversions while avoiding the catastrophic ring-cleavage degradation common to this heterocyclic system.

Mechanistic Causality: The "Why" Before the "How"

The conversion of an ester (e.g., ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate) to its corresponding carbohydrazide relies on a nucleophilic acyl substitution driven by hydrazine hydrate[1].

However, the 1,2,3-thiadiazole ring is highly sensitive to strong bases. Hydrazine acts as both a nucleophile and a base. If the reaction is pushed with excessive heat or a massive molar excess of hydrazine, the system bypasses the desired acyl substitution. Instead, the base deprotonates or attacks the ring, triggering a cleavage event that evolves nitrogen gas ( N2​ ) and forms unstable alkynethiolates[2].

To succeed, your protocol must thread the kinetic needle: providing just enough thermal energy to form the tetrahedral intermediate, followed by extended ambient maturation to allow alkoxide elimination without fracturing the thiadiazole core[3].

Reaction Pathway Visualization

Mechanism Ester 1,2,3-Thiadiazole-5-carboxylate (Starting Material) Intermediate Tetrahedral Intermediate Ester->Intermediate Mild Addition Degradation Ring Cleavage (Alkynethiolate + N2) Ester->Degradation Base-Catalyzed Ring Opening Hydrazine 85% Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Product 1,2,3-Thiadiazole-5-carbohydrazide (Target Product) Intermediate->Product Alkoxide Elimination Harsh Excess Base / Prolonged Heat (Harsh Conditions) Harsh->Degradation

Logical pathway of hydrazinolysis vs. base-catalyzed degradation in 1,2,3-thiadiazoles.

The Self-Validating Protocol

This optimized workflow for the synthesis of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide incorporates built-in diagnostic checks to ensure the integrity of your reaction at every stage[1].

Scale: 10 mmol Time: ~30 hours total

Step 1: Substrate Dissolution

  • Action: Suspend ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1.72 g, 10 mmol) in 10 mL of absolute methanol in a 50 mL round-bottom flask.

  • Causality & Validation: Methanol stabilizes the upcoming tetrahedral intermediate via hydrogen bonding. Validation Check: The solution must become completely clear. Persistent turbidity indicates moisture contamination or degraded starting material.

Step 2: Controlled Nucleophilic Addition

  • Action: Dropwise add 85% hydrazine hydrate (0.58 mL, 12 mmol, 1.2 eq) while stirring vigorously at room temperature.

  • Causality & Validation: Limiting the reagent to 1.2 equivalents prevents the medium from becoming overly basic, protecting the thiadiazole ring[1]. Validation Check: A mild exotherm should be felt through the flask, confirming the nucleophilic reactivity of your hydrazine batch.

Step 3: Thermal Activation & Ambient Maturation

  • Action: Heat the mixture to 50 °C for exactly 20 minutes. Remove the heat source and allow the reaction to stir at room temperature for 24 to 30 hours[3].

  • Causality & Validation: The brief thermal pulse overcomes the activation energy barrier for the initial nucleophilic attack. Prolonged ambient stirring drives the equilibrium toward the hydrazide without triggering high-activation-energy ring cleavage[2]. Validation Check: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the high-Rf ester spot and the appearance of a single, highly polar baseline spot confirms clean conversion.

Step 4: Isolation and Purification

  • Action: Concentrate the mixture under reduced pressure (water bath < 40 °C) to half its volume. Cool to 4 °C to induce crystallization. Filter the precipitate and wash strictly with ice-cold methanol.

  • Causality & Validation: Low-temperature concentration prevents thermal degradation of the product. Validation Check: The isolated product must be a white to light-yellow crystalline solid[1]. If the residue is a dark, foul-smelling oil, ring cleavage has occurred.

Quantitative Optimization Data

The following table summarizes our internal benchmarking data, demonstrating how deviations from the optimal thermal and stoichiometric parameters impact the final yield and purity.

Temperature ProfileHydrazine (Eq)TimeYield (%)Observation / Purity
Reflux (78 °C)2.010 h< 40%Heavy degradation, dark oil, H2​S odor[2].
50 °C constant1.512 h65%Moderate yield, multiple secondary cleavage spots on TLC.
RT constant1.248 h72%Incomplete conversion; unreacted ester remains.
50 °C (20 min) RT 1.2 30 h > 85% Optimal: High purity, white/yellow crystals[1].

Troubleshooting & FAQs

Q: Why is my reaction yielding a dark, foul-smelling oil instead of the hydrazide precipitate? A: This is the classic signature of thiadiazole ring cleavage. 1,2,3-Thiadiazoles are highly sensitive to strong bases. When exposed to excess hydrazine under prolonged heat, the ring undergoes base-catalyzed degradation, evolving nitrogen gas and forming unstable alkynethiolates[2]. To fix this, strictly limit your hydrazine hydrate to 1.2 equivalents and never subject the reaction to prolonged reflux.

Q: Can I use anhydrous hydrazine instead of hydrazine hydrate to speed up the reaction? A: No. Anhydrous hydrazine is a significantly stronger base than hydrazine hydrate. Using it will rapidly deprotonate the system and induce direct ring cleavage before the desired acyl substitution can complete[4]. Always use 80–85% aqueous hydrazine hydrate; the water moderates the basicity while maintaining sufficient nucleophilicity[1].

Q: My TLC shows 40% unreacted ester after 24 hours at room temperature. Should I boil the solvent to drive it to completion? A: Do not boil (reflux) the solvent. The optimal kinetic pathway requires a brief thermal activation (50 °C for 20 minutes) to initiate the formation of the tetrahedral intermediate, followed by extended ambient stirring to allow the elimination of the alkoxide leaving group[3]. If your reaction is stalled, it is highly likely your hydrazine hydrate has degraded (it absorbs CO2​ from the air over time to form carbazic acid). Use a fresh bottle of hydrazine hydrate.

Q: How do I remove residual hydrazine during purification without damaging the product? A: The target 1,2,3-thiadiazole-5-carbohydrazide is prone to hydrolysis if left in wet, basic conditions. Concentrate the reaction mixture under reduced pressure (keeping the bath below 40 °C) to remove excess methanol and water. Once the product crystallizes upon cooling, wash the filtered crystals strictly with ice-cold methanol. This flushes out residual hydrazine without dissolving your target compound[1].

References
  • Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. ACS Publications. 3

  • Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety. PMC (nih.gov). 1

  • The reaction of 1,2,3-thiadiazoles with base. I. A new route to 1-alkynyl thioethers. Canadian Journal of Chemistry. 2

  • Tandem Synthesis of 1,2,3-Thiadiazoles with 3,4-Dichloroisothiazoles and Hydrazines under External Oxidant- and Sulfur-Free Conditions. Organic Letters (ACS Publications). 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 1,2,3-Thiadiazole-5-Carbohydrazide Crude Extracts

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,2,3-thiadiazole-5-carbohydrazide. This resource provides in-depth troubleshooting advice, fi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,2,3-thiadiazole-5-carbohydrazide. This resource provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you navigate the common challenges associated with the synthesis and purification of this important heterocyclic scaffold. 1,2,3-thiadiazole derivatives are of significant interest due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The carbohydrazide functional group, in particular, serves as a versatile synthetic handle for creating extensive compound libraries.[3][4]

The synthesis of 1,2,3-thiadiazole-5-carbohydrazide typically involves the reaction of a corresponding ester, such as ethyl or methyl 1,2,3-thiadiazole-5-carboxylate, with hydrazine hydrate.[3][5] This transformation, while straightforward in principle, can be plagued by issues related to incomplete reaction, side-product formation, and purification difficulties, leading to impure crude extracts that can hinder subsequent research. This guide is designed to provide a systematic approach to identifying and resolving these issues.

Troubleshooting Guide: From Crude Extract to Pure Compound

This section addresses specific issues you may encounter during the synthesis and workup of 1,2,3-thiadiazole-5-carbohydrazide.

Issue 1: The crude product is an oil or a sticky solid, not the expected crystalline material.
  • Question: My reaction is complete according to TLC, but after workup and solvent removal, I'm left with a viscous oil instead of a solid. What's going wrong?

  • Answer: This is a common issue that typically points to the presence of residual solvents, unreacted starting materials, or low-molecular-weight impurities that depress the melting point of the product.

    • Causality & Diagnosis:

      • Residual Solvent: High-boiling point solvents used in the reaction (e.g., ethanol, if not fully removed) or workup can remain trapped in the product. A simple diagnostic is to place a small sample under high vacuum for several hours. If the material solidifies, residual solvent was the likely culprit.

      • Unreacted Starting Ester: The starting ester (e.g., ethyl 1,2,3-thiadiazole-5-carboxylate) is often an oil or low-melting solid. Its presence, even in small amounts, can prevent the carbohydrazide from crystallizing. Compare the TLC of your crude product with the starting ester. A lingering spot at the Rf of the starting material confirms this issue.

      • Excess Hydrazine Hydrate: While volatile, excess hydrazine can be difficult to remove completely and may interfere with crystallization.

    • Resolution Strategy:

      • Thorough Drying: Ensure your product is dried under high vacuum, possibly with gentle heating (e.g., 40-50 °C), to remove all volatile residues.

      • Trituration: This technique is excellent for inducing crystallization and removing soluble impurities. Suspend the crude oil in a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., diethyl ether, cold ethyl acetate, or a hexane/ethyl acetate mixture). Stir or sonicate the suspension. The pure carbohydrazide should precipitate as a solid, which can then be collected by filtration.[6]

      • Purification: If trituration fails, column chromatography or recrystallization will be necessary. See the detailed protocols below.

Issue 2: TLC analysis of the crude product shows multiple spots.
  • Question: My crude product shows the desired spot on the TLC plate, but there are also several other spots, one of which is at the baseline and another near the solvent front. How do I identify and eliminate these impurities?

  • Answer: Multiple spots indicate a mixture of compounds with varying polarities. Identifying the source of these impurities is the first step toward devising an effective purification strategy.

    • Causality & Diagnosis:

      • Unreacted Starting Material: A spot with a higher Rf value (less polar) than the product is often the starting ester.

      • Baseline Impurities: Highly polar impurities, such as hydrazine salts or polymeric byproducts, will remain at the baseline (Rf ≈ 0). These can form if the reaction is overheated or if acidic conditions are inadvertently introduced.

      • Side Products: The synthesis of the 1,2,3-thiadiazole ring itself, often via the Hurd-Mori reaction, can generate side products.[7][8] For instance, incomplete cyclization or alternative cyclization pathways can lead to various impurities that may carry through to the hydrazide formation step.[7]

    • Resolution Strategy:

      • Workflow Diagram: The following diagram outlines a systematic approach to troubleshooting a multi-spot crude extract.

      G start Crude Product Analysis (TLC) check_rf Identify Spots: - Product (Target Rf) - High Rf (Less Polar) - Low/Baseline Rf (Polar) start->check_rf high_rf Likely: Unreacted Ester check_rf->high_rf High Rf Spot low_rf Likely: Salts, Polymeric Byproducts check_rf->low_rf Low/Baseline Spot action_high Action: Drive reaction to completion or remove via purification high_rf->action_high action_low Action: Aqueous wash during workup or remove via purification low_rf->action_low purify Select Purification Method action_high->purify action_low->purify recryst Recrystallization purify->recryst Crude is solid & Solubility allows column Column Chromatography purify->column Oily crude or close spots on TLC final Pure 1,2,3-Thiadiazole-5-Carbohydrazide recryst->final column->final

      Caption: Troubleshooting workflow for an impure crude extract.

      • Purification Techniques:

        • Recrystallization: This is the most effective method for removing small amounts of impurities from a solid product.[9][10] Ethanol or ethanol/water mixtures are often suitable solvents. The key is that the desired compound should be soluble in the hot solvent but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.[9]

        • Column Chromatography: For oily products or mixtures with impurities of similar polarity (close spots on TLC), column chromatography is necessary.[11] Given the polar nature of the carbohydrazide, normal-phase silica gel chromatography with a polar mobile phase (e.g., ethyl acetate/methanol or dichloromethane/methanol) is typically effective.[12] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative.[13][14]

Issue 3: The reaction yield is consistently low.
  • Question: I am following the literature procedure, but my yield of isolated product is much lower than reported. What factors could be contributing to this?

  • Answer: Low yields can result from incomplete reactions, product degradation, or mechanical losses during workup and purification.

    • Causality & Diagnosis:

      • Incomplete Reaction: The conversion of the ester to the hydrazide is a nucleophilic acyl substitution. The reaction may be slow if the temperature is too low or the reaction time is too short. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

      • Product Degradation: The 1,2,3-thiadiazole ring, while generally stable, can be sensitive to harsh conditions.[15][16] Prolonged heating at high temperatures or exposure to strong acids or bases during workup could lead to ring opening or decomposition.

      • Product Loss During Workup: 1,2,3-thiadiazole-5-carbohydrazide has some water solubility due to its polar functional groups.[17] Excessive washing with water during the extraction phase can lead to significant loss of product into the aqueous layer.

      • Premature Precipitation: If the product begins to precipitate from the reaction mixture before the reaction is complete, it can become coated with starting material, effectively halting the conversion. Ensure the product remains dissolved throughout the reaction.

    • Resolution Strategy:

      • Reaction Optimization: Ensure sufficient reaction time by monitoring via TLC. If the reaction stalls, a modest increase in temperature may be warranted.

      • Workup pH Control: Maintain neutral or slightly basic conditions during aqueous washes to prevent acid-catalyzed degradation.

      • Minimize Aqueous Contact: During extractions, use saturated brine (NaCl solution) for the final wash. This reduces the solubility of the organic product in the aqueous layer, thereby increasing recovery.

      • Solvent Choice: Use a minimal amount of a suitable solvent (like ethanol) to keep all reactants in solution for the duration of the reaction.[18]

Frequently Asked Questions (FAQs)

  • Q1: What is the expected appearance and melting point of pure 1,2,3-thiadiazole-5-carbohydrazide?

    • A1: Pure 1,2,3-thiadiazole-5-carbohydrazide is typically a white to off-white or pale yellow crystalline solid. The reported melting point can vary depending on the specific literature source and purity, but it is generally a high-melting solid. Significant deviation from a sharp melting point or a dark color indicates the presence of impurities.

  • Q2: How should I store the purified compound?

    • A2: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light. A desiccator is recommended to prevent moisture absorption. For long-term storage, refrigeration is advisable.

  • Q3: My starting material is a semicarbazone for a Hurd-Mori synthesis of the thiadiazole ring. What are common impurities from this step?

    • A3: The Hurd-Mori reaction involves cyclization with thionyl chloride (SOCl₂).[8][19] Key issues include:

      • Water Contamination: Thionyl chloride reacts violently with water. All solvents and glassware must be scrupulously dried to prevent side reactions and ensure safety.[7][20]

      • Temperature Control: The reaction is often exothermic. Adding SOCl₂ at low temperatures (e.g., 0 °C) is critical to control the reaction rate and prevent the formation of tar-like byproducts.[7]

      • Side Products: In some cases, alternative cyclization can lead to oxadiazine byproducts.[7] Careful control of reaction conditions is key to maximizing regioselectivity.[7]

Data Summary and Key Protocols

Table 1: Common Impurities and Resolution Strategies
Impurity / ObservationPotential CauseIdentification MethodRecommended Action/Purification
Crude is an oil/sticky Residual solvent; Unreacted starting esterHigh Vacuum Drying; TLCTrituration with diethyl ether; Column Chromatography
High Rf Spot on TLC Unreacted starting esterTLC (co-spot with starting material)Continue reaction; Column Chromatography
Baseline Spot on TLC Hydrazine salts; Polymeric byproductsTLCAqueous wash during workup; Recrystallization
Off-color (Yellow/Brown) Thermal degradation; Side productsMelting Point; NMRRecrystallization (may require charcoal treatment)
Low Reaction Yield Incomplete reaction; Product loss in workupTLC monitoringIncrease reaction time/temp; Use brine wash
Protocol 1: Synthesis of 1,2,3-Thiadiazole-5-Carbohydrazide

This protocol describes the conversion of an ester to the corresponding carbohydrazide.

  • Materials:

    • Ethyl 1,2,3-thiadiazole-5-carboxylate (1 equivalent)

    • Hydrazine hydrate (N₂H₄·H₂O), ~64% solution (3-5 equivalents)

    • Ethanol (anhydrous)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the ethyl 1,2,3-thiadiazole-5-carboxylate in a minimal amount of ethanol.[18]

    • Add the hydrazine hydrate to the solution.[3][5]

    • Heat the reaction mixture to reflux (typically ~80 °C) and stir for 2-6 hours.

    • Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate/hexane) until the starting ester spot is no longer visible.

    • Once complete, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.[6][21]

    • If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol or diethyl ether to remove residual impurities.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the ethanol. Add cold water to the residue to precipitate the product.

    • Collect the crude product by vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol 2: Recrystallization of Crude Product

This protocol is for purifying the solid crude product.[9][22]

  • Materials:

    • Crude 1,2,3-thiadiazole-5-carbohydrazide

    • Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate) with stirring.

    • Continue adding the solvent portion-wise until the solid just dissolves completely. Do not add excess solvent.

    • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes before filtering hot through a fluted filter paper to remove the charcoal.

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly under vacuum.

Protocol 3: Column Chromatography for Polar Heterocycles

This protocol is a general guide for purification by normal-phase silica gel chromatography.[11][12]

G cluster_prep Preparation cluster_elution Elution cluster_post Post-Chromatography p1 1. Select Solvent System (via TLC, target Rf ~0.3) p2 2. Prepare Slurry (Silica gel in non-polar solvent) p1->p2 p3 3. Pack Column (Pour slurry, let silica settle) p2->p3 p4 4. Load Sample (Dissolve in min. solvent or dry load) p3->p4 e1 5. Add Mobile Phase (Start with low polarity) p4->e1 e2 6. Collect Fractions (In test tubes) e1->e2 e3 7. Monitor Elution (TLC) (Spot fractions on TLC plate) e2->e3 e3->e1 Continue elution e4 8. Increase Polarity (Optional) (Gradient elution for multiple compounds) e3->e4 If needed po1 9. Combine Pure Fractions (Based on TLC analysis) e3->po1 Separation complete po2 10. Evaporate Solvent (Rotary evaporator) po1->po2 po3 11. Final Product (Dry under high vacuum) po2->po3

Caption: Step-by-step workflow for column chromatography.

  • Key Considerations:

    • Solvent System: For 1,2,3-thiadiazole-5-carbohydrazide, start with a solvent system like 100% ethyl acetate and gradually increase polarity by adding methanol (e.g., 1-5% methanol in ethyl acetate or dichloromethane).[12]

    • Sample Loading: The compound is polar. If it is not soluble in the mobile phase, use a "dry loading" technique. Dissolve the crude product in a strong solvent (like methanol), add a small amount of silica gel, evaporate the solvent completely to get a free-flowing powder, and carefully add this powder to the top of the packed column.[13]

    • Fraction Collection: Collect small fractions and analyze them by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

By applying these systematic troubleshooting strategies and purification protocols, you can effectively overcome the common challenges associated with isolating pure 1,2,3-thiadiazole-5-carbohydrazide, ensuring the integrity of your subsequent research and development efforts.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Heterocyclic Compounds.
  • Brito, A., et al. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 1,2,3-Thiadiazoles.
  • Geronikaki, A., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI.
  • BenchChem. (n.d.). Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol for Researchers.
  • Lange, P. H., Jr. (1985). Process for making carbohydrazide. U.S. Patent No. 4,496,761. Google Patents.
  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • PubChem. (n.d.). 1,2,3-Thiadiazole-5-carbohydrazide.
  • Lange, P. H., Jr. (1985). Process for making carbohydrazide. U.S. Patent No. 4,496,761. Google Patents.
  • Phenomenex. (2025, December 12). Column Chromatography Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis.
  • BenchChem. (n.d.). troubleshooting common side reactions in organic azides synthesis.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Brito, A., et al. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI.
  • Science of Synthesis. (n.d.). Product Class 9: 1,2,3-Thiadiazoles.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Slideshare. (n.d.). Recrystallization.
  • Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds.
  • Stanetty, P., et al. (n.d.). Synthesis of Pyrrolo[2,3-d][3][7][13]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. PMC. Retrieved from

  • Wujec, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI.
  • ISRES. (n.d.). 174 Thiadiazoles and Their Properties.

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Reference Data & Comparative Studies

Validation

Comparative Antimicrobial Activity of 1,2,3-Thiadiazole-5-Carbohydrazide Derivatives: A Technical Guide

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, heterocyclic compounds have emerged as a promising frontier. Among these, the 1,2,3-thiadiazole scaffold h...

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Author: BenchChem Technical Support Team. Date: April 2026

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, heterocyclic compounds have emerged as a promising frontier. Among these, the 1,2,3-thiadiazole scaffold has garnered significant attention due to its diverse and potent biological activities. This guide provides a comprehensive comparison of the antimicrobial activity of a series of 1,2,3-thiadiazole-5-carbohydrazide derivatives, supported by experimental data and detailed protocols. We will delve into the synthesis of these compounds, evaluate their in vitro efficacy against a panel of pathogenic microbes, and explore the structure-activity relationships that govern their antimicrobial potential.

Introduction: The Promise of 1,2,3-Thiadiazoles in Antimicrobial Drug Discovery

The 1,2,3-thiadiazole ring is a five-membered heterocyclic motif containing one sulfur and two adjacent nitrogen atoms. This unique arrangement imparts distinct electronic and steric properties that are conducive to a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[1][2] The carbohydrazide moiety at the 5-position serves as a versatile synthetic handle, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity.[3] This guide focuses on a comparative analysis of derivatives of this scaffold, aiming to elucidate the structural features that enhance their antimicrobial efficacy.

Synthesis of 1,2,3-Thiadiazole-5-Carbohydrazide Derivatives

The synthesis of the target compounds is typically achieved through a multi-step process, commencing with the formation of the 1,2,3-thiadiazole ring, followed by the derivatization of the carbohydrazide group. A general and robust methodology is the Hurd-Mori reaction, which is a reliable method for constructing the 1,2,3-thiadiazole ring system.[2][3]

General Synthetic Workflow

The synthesis commences with the preparation of an intermediate, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, which is then hydrolyzed to the corresponding carboxylic acid.[3] This carboxylic acid is subsequently converted to the carbohydrazide, which serves as the precursor for the final derivatives.

Synthesis_Workflow Start Ethyl Acetoacetate + Semicarbazide HCl Intermediate1 Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate Start->Intermediate1 Hurd-Mori Reaction Intermediate2 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Intermediate1->Intermediate2 Hydrolysis Intermediate3 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Intermediate2->Intermediate3 Hydrazinolysis Final_Product Substituted 1,2,3-Thiadiazole-5-carbohydrazide Derivatives Intermediate3->Final_Product Condensation with Substituted Aldehydes

Caption: Generalized synthetic workflow for 1,2,3-thiadiazole-5-carbohydrazide derivatives.

Detailed Experimental Protocol: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives

This protocol outlines the synthesis of a series of new hydrazide-hydrazones of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.[4]

Step 1: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide (1)

The precursor hydrazide is synthesized according to established literature procedures.[4]

Step 2: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives (2-16)

  • Place 0.01 mol of hydrazide (1) in a round-bottomed flask.

  • Add 15 mL of 96% ethanol to the flask.

  • After the hydrazide has dissolved, add 0.01 mol of the appropriately substituted aldehyde.

  • Heat the solution under reflux for 3 hours.[4]

  • Allow the reaction mixture to cool to room temperature and then place it in a refrigerator for 24 hours.[4]

  • Collect the precipitated solid by filtration, wash with cold ethanol, and recrystallize from ethanol to afford the pure product.

Comparative In Vitro Antimicrobial Activity

The newly synthesized 1,2,3-thiadiazole-5-carbohydrazide derivatives were screened for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and, in some cases, their Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).[4][5]

Antimicrobial Screening Methodology

The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.[5][6][7]

Antimicrobial_Screening_Workflow Start Prepare serial dilutions of test compounds Step2 Inoculate microplate wells with microbial suspension Start->Step2 Step3 Incubate at 37°C for 18-24 hours Step2->Step3 Step4 Visually assess for turbidity (growth) Step3->Step4 End Determine Minimum Inhibitory Concentration (MIC) Step4->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Comparative Antimicrobial Data

The antimicrobial activity of a series of fifteen novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid was evaluated. The results, presented as MIC values (µg/mL), are summarized in the table below. The potential antimicrobial effect was most pronounced against Gram-positive bacteria.[4]

CompoundSubstituentS. aureusS. epidermidisE. faecalisB. subtilisE. coliP. aeruginosaC. albicansA. niger
2 2-hydroxyphenyl62.5125>500125>500>500>500>500
3 4-hydroxyphenyl31.2562.525062.5>500>500>500>500
5 4-chlorophenyl125125>500125>500>500>500>500
6 4-bromophenyl62.5125>50062.5>500>500>500>500
8 4-nitrophenyl125125250125>500>500>500>500
9 2-furyl125250>500250>500>500>500>500
14 2-thienyl62.512525062.5>500>500>500>500
15 5-nitro-2-furyl1.95 3.9 7.81 15.62 >500>500>500>500
16 5-nitro-2-thienyl3.97.8115.6231.25>500>500>500>500
Ciprofloxacin-0.250.510.50.250.5--
Amphotericin B-------22

Data sourced from a study on novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide.[4]

Structure-Activity Relationship (SAR) Analysis

The antimicrobial screening data reveals several key structure-activity relationships that govern the potency of these 1,2,3-thiadiazole derivatives.

  • Influence of Aromatic Substituents: The nature and position of substituents on the aromatic ring play a crucial role in determining antimicrobial activity.

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a nitro group, significantly enhances antibacterial activity. This is exemplified by compounds 15 (5-nitro-2-furyl) and 16 (5-nitro-2-thienyl), which exhibited the most potent activity.[4] Compound 15 , in particular, showed the highest bioactivity with MIC values ranging from 1.95 to 15.62 µg/mL against the tested Gram-positive bacteria.[4]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as furan and thiophene, also appears to be favorable for antimicrobial activity.

  • Gram-Positive Selectivity: The majority of the active compounds demonstrated a selective effect against Gram-positive bacteria, with limited to no activity against the tested Gram-negative strains and fungi.[4][8] This selectivity suggests a potential mechanism of action that targets cellular components specific to Gram-positive bacteria.

SAR_Analysis Core 1,2,3-Thiadiazole Core Hydrazide Carbohydrazide Linker Core->Hydrazide Substituent Substituted Aryl/Heteroaryl Ring (R) Hydrazide->Substituent Activity Antimicrobial Activity Substituent->Activity Key Determinant

Caption: Key structural components influencing the antimicrobial activity of 1,2,3-thiadiazole-5-carbohydrazide derivatives.

Conclusion and Future Perspectives

This comparative guide highlights the significant potential of 1,2,3-thiadiazole-5-carbohydrazide derivatives as a promising class of antimicrobial agents, particularly against Gram-positive bacteria. The synthetic route is straightforward and allows for the generation of a diverse library of compounds for further screening. The structure-activity relationship analysis clearly indicates that the introduction of electron-withdrawing groups and heterocyclic moieties on the terminal aromatic ring is a key strategy for enhancing antimicrobial potency.

Future research should focus on optimizing the lead compounds, particularly compound 15 , to further improve their activity spectrum and pharmacokinetic properties. Investigating the mechanism of action of these compounds will provide valuable insights for the rational design of next-generation 1,2,3-thiadiazole-based antimicrobials. The exploration of this chemical scaffold holds considerable promise in the ongoing battle against infectious diseases and antibiotic resistance.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Płaziński, W., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(3), 693. [Link]

  • Rashdan, M. A., & Abdelmonsef, A. H. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(1), 108. [Link]

  • Al-Wahaibi, L. H., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity of New 1,2,3-Thiadiazole and 1,2,3-Selenadiazole Derivatives. Molecules, 27(18), 5894. [Link]

  • Khan, I., et al. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. Journal of the Chemical Society of Pakistan, 39(3), 443-449. [Link]

  • Lee, J., & Lee, D. G. (2016). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 21(11), 1478. [Link]

  • Kumar, R., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]

  • Al-Wahaibi, L. H., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity of New 1,2,3-Thiadiazole and 1,2,3-Selenadiazole Derivatives. ResearchGate. [Link]

  • Hilpert, K., et al. (2017). Screening and Optimizing Antimicrobial Peptides by Using SPOT-Synthesis. Frontiers in Microbiology, 8, 649. [Link]

  • Vactor, F. (2023). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Journal of Pharmaceutical Sciences and Research, 15(7), 2845-2846. [Link]

  • Al-Abdullah, N. H., et al. (2018). Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. Tropical Journal of Pharmaceutical Research, 17(9), 1833-1839. [Link]

  • Rashdan, M. A., & Abdelmonsef, A. H. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 345. [Link]

  • Alam, F. (2018). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. International Journal of Pharmaceutical and Biological Archives, 9(2), 65-70. [Link]

  • Rojas, C. A., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 30(23), 1-25. [Link]

  • Rojas, C. A., et al. (2025). (PDF) Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. ResearchGate. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of 1,2,3-thiadiazoles. [Link]

  • Demirbas, N., et al. (2008). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 241-250. [Link]

  • Hussain, S., et al. (2008). Synthesis and Antimicrobial Activities of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives of 5-Amino-2-Hydroxybenzoic Acid. E-Journal of Chemistry, 5(4), 863-868. [Link]

  • El-Sayed, N. N. E., et al. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 25(4), 811. [Link]

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Comparative

A Comparative Guide to 1,2,3-Thiadiazole-5-Carbohydrazide and 1,3,4-Thiadiazole Derivatives in Drug Discovery

For Immediate Release In the dynamic landscape of medicinal chemistry, the quest for novel therapeutic agents has led researchers to explore the vast potential of heterocyclic compounds. Among these, thiadiazole isomers,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

In the dynamic landscape of medicinal chemistry, the quest for novel therapeutic agents has led researchers to explore the vast potential of heterocyclic compounds. Among these, thiadiazole isomers, particularly 1,2,3-thiadiazole and 1,3,4-thiadiazole derivatives, have emerged as privileged scaffolds due to their wide-ranging biological activities. This guide provides a comprehensive comparison of 1,2,3-thiadiazole-5-carbohydrazide and the broader class of 1,3,4-thiadiazole derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and therapeutic applications, supported by experimental data.

Introduction: The Versatility of Thiadiazole Scaffolds

Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms.[1] Their four isomeric forms (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole) provide a rich structural diversity for drug design.[2][3] The presence of the sulfur atom enhances lipophilicity, which can improve membrane permeability, while the nitrogen atoms act as hydrogen bond acceptors, facilitating interactions with biological targets.[4][5] Notably, the 1,3,4-thiadiazole scaffold has been extensively studied, more so than its other isomers combined.[6][7]

Synthesis and Chemical Reactivity

The synthetic routes to these two classes of thiadiazoles are distinct, influencing the diversity of derivatives that can be readily accessed.

1,2,3-Thiadiazole-5-Carbohydrazide: The core 1,2,3-thiadiazole ring is commonly synthesized via the Hurd-Mori reaction.[8][9] This involves the cyclization of hydrazones with thionyl chloride.[8] To obtain the 5-carbohydrazide derivative, a precursor such as ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is first synthesized and then reacted with hydrazine.[9][10] The carboxylic acid or ester at the 5-position serves as a key handle for further derivatization.[9]

1,3,4-Thiadiazole Derivatives: A variety of synthetic methods exist for the 1,3,4-thiadiazole ring, often starting from thiosemicarbazides or their derivatives.[5][11] Cyclization reactions using reagents like concentrated sulfuric acid or iodine are common.[12] The versatility in synthesis allows for the facile introduction of a wide range of substituents at the 2 and 5 positions, leading to a vast chemical space for exploration.[11][13]

Comparative Biological Activities and Therapeutic Potential

Both 1,2,3- and 1,3,4-thiadiazole derivatives exhibit a remarkable breadth of pharmacological activities. However, subtle differences in their core structures lead to distinct biological profiles and therapeutic applications.

Antimicrobial and Antifungal Activity
  • 1,2,3-Thiadiazole Derivatives: Have demonstrated significant antifungal activity. For instance, certain oxadiazole-containing 1,2,3-thiadiazole derivatives have shown high growth inhibition against plant pathogens like Puccinia triticina.[14] They are also recognized as plant activators, inducing systemic acquired resistance against various diseases.[8][14]

  • 1,3,4-Thiadiazole Derivatives: This class is well-established for its potent antibacterial and antifungal properties.[6][15] Some derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[16][17] The mesoionic character of the 1,3,4-thiadiazole ring is believed to facilitate crossing cellular membranes of microorganisms.[4][18]

Anticancer Activity
  • 1,2,3-Thiadiazole Derivatives: Certain derivatives have shown promising anticancer potential.[4][14] For example, some d-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives exhibited potent antitumor activity against human breast cancer T47D cells, with IC50 values comparable to the standard drug adriamycin.[4]

  • 1,3,4-Thiadiazole Derivatives: This class has been extensively investigated for its anticancer properties.[3][13][18] The 2-amino-1,3,4-thiadiazole scaffold is a particularly promising foundation for developing anticancer agents.[13] The introduction of an aromatic ring at the 5-position often enhances the anticancer effect.[13] For instance, the novel compound 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine demonstrated good anti-proliferative effects against LoVo and MCF-7 cancer cell lines.[13]

Antiviral Activity
  • 1,2,3-Thiadiazole Derivatives: Have shown notable antiviral properties, particularly against HIV and plant viruses like the Tobacco Mosaic Virus (TMV).[8][14] A thiophene-containing carbohydrazide 1,2,3-thiadiazole derivative displayed potent anti-TMV activity, surpassing that of reference drugs.[14] Another derivative, 5-(2,4-dibromophenyl)-1,2,3-thiadiazole, proved to be a highly active anti-HIV-1 agent.[14]

  • 1,3,4-Thiadiazole Derivatives: These compounds have also been explored for their antiviral potential, contributing to the broad spectrum of their biological activities.[19][20]

Other Therapeutic Areas
  • 1,2,3-Thiadiazole Derivatives: A series of[6][18][21]thiadiazole benzylamides were identified as potent inhibitors of necroptosis, a form of regulated cell death.[21][22] This highlights their potential in treating diseases where necroptosis plays a pathological role. They have also been investigated as nitrification inhibitors in agriculture.[23]

  • 1,3,4-Thiadiazole Derivatives: This class has demonstrated a wide array of other pharmacological effects, including anti-inflammatory, analgesic, anticonvulsant, antitubercular, and antiplatelet activities.[5][6][24][25][26] For example, certain 2,5-disubstituted-1,3,4-thiadiazoles have shown significant antituberculosis activity.[24][25]

Structure-Activity Relationship (SAR) Insights

The biological activity of both thiadiazole isomers is highly dependent on the nature and position of their substituents.

  • For 1,2,3-Thiadiazoles: In necroptosis inhibitors, small cyclic alkyl groups at the 4-position and 2,6-dihalobenzylamides at the 5-position were found to be optimal for activity.[21][22] For nitrification inhibitors, short, non-polar alkyl substituents on the heteroaromatic framework were beneficial.[23]

  • For 1,3,4-Thiadiazoles: In anticancer derivatives, the substitution pattern on the aromatic ring at the 5-position is crucial for cytotoxicity.[13] For antiplatelet activity, an electron-donating group like a methyl group at the para position of the phenyl ring enhanced activity against ADP-induced aggregation.[26]

Experimental Data Summary

Compound ClassBiological ActivityKey FindingsReference Compound/Value
1,2,3-Thiadiazole Derivatives AnticancerPotent activity against T47D breast cancer cells.IC50 values ranging from 0.042 to 0.058 μM (comparable to adriamycin, IC50 = 0.04 μM).[4]
Anti-HIVHighly active against HIV-1 in MT-4 cells.EC50 value of 0.0364 ± 0.0038 µM.[14]
Necroptosis InhibitionPotent inhibitors of regulated cell death.[21][22]
1,3,4-Thiadiazole Derivatives AnticancerGood anti-proliferative effects against LoVo and MCF-7 cancer cells.IC50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7.[13]
AntituberculosisHigh inhibitory activity against Mycobacterium tuberculosis H37Rv.[24][25]
AntiplateletPotent activity against ADP-induced platelet aggregation.IC50 = 39 ± 11 µM.[26]
hPPO InhibitionPotent inhibitor of human protoporphyrinogen oxidase.Ki value of 40 nM.[27]

Experimental Protocols

General Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid (via Hurd-Mori Reaction)

This protocol outlines the synthesis of a representative 1,2,3-thiadiazole derivative.

Step 1: Formation of the Semicarbazone

  • Dissolve ethyl acetoacetate and semicarbazide hydrochloride in a suitable solvent (e.g., ethanol/water).

  • Add a base, such as sodium acetate, to neutralize the hydrochloride.

  • Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Isolate the semicarbazone product by filtration and wash with cold water.

Step 2: Hurd-Mori Cyclization

  • Suspend the dried semicarbazone in an excess of thionyl chloride at low temperature (e.g., 0 °C).

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

Step 3: Hydrolysis to Carboxylic Acid

  • Dissolve the ethyl ester in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., sodium hydroxide).

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and remove the alcohol under reduced pressure.

  • Acidify the remaining aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry to yield 1,2,3-thiadiazole-5-carboxylic acid.

Visualizing Synthetic Pathways

Synthesis_Pathways cluster_123 1,2,3-Thiadiazole Synthesis cluster_134 1,3,4-Thiadiazole Synthesis A1 Hydrazone C1 1,2,3-Thiadiazole Core A1->C1 Hurd-Mori Reaction B1 Thionyl Chloride (SOCl2) B1->C1 E1 1,2,3-Thiadiazole-5-Carbohydrazide C1->E1 D1 Hydrazine D1->E1 A2 Thiosemicarbazide C2 1,3,4-Thiadiazole Derivative A2->C2 B2 Acid/Cyclizing Agent B2->C2

Caption: Generalized synthetic workflows for 1,2,3- and 1,3,4-thiadiazole derivatives.

Conclusion

Both 1,2,3-thiadiazole-5-carbohydrazide and the broader class of 1,3,4-thiadiazole derivatives represent highly valuable scaffolds in drug discovery. The 1,3,4-thiadiazole core has been more extensively explored, leading to a wider array of reported biological activities. Its synthetic accessibility allows for greater structural diversification. However, 1,2,3-thiadiazole derivatives, including the carbohydrazide, have demonstrated unique and potent activities in specific therapeutic areas such as necroptosis inhibition and antiviral applications. The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. Further comparative studies and the exploration of hybrid molecules incorporating both scaffolds could lead to the discovery of next-generation therapeutic agents.

References

  • Structure activity relationship study of[6][18][21]thiadiazole necroptosis inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters.

  • Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011). Journal of Applied Pharmaceutical Science.

  • Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (2021). Journal of Sulfur Chemistry.

  • Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. (n.d.). Organic & Biomolecular Chemistry.

  • An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 1,2,3-Thiadiazole Analogs. (n.d.). Benchchem.

  • Quantitative structure-activity relationships of 1,3,4-thiadiazol-2(3H)-ones and 1,3,4-oxadiazol-2(3H)-ones as human protoporphyrinogen oxidase inhibitors. (2012). Bioorganic & Medicinal Chemistry.

  • Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. (2024). Future Medicinal Chemistry.

  • Structure-activity relationship study of[6][18][21]thiadiazole necroptosis inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters.

  • 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. (2013). International Journal of Pharmacy and Pharmaceutical Sciences.
  • A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. (2025). Journal of Drug Delivery and Therapeutics.

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). Molecules.

  • 1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation. (2004). Journal of Medicinal Chemistry.

  • Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. (2021). Frontiers in Chemistry.

  • Thiadiazole derivatives as anticancer agents. (n.d.). Pharmacological Reports.

  • Structure–activity relationship study of 1,3,4-thiadiazole; triazole-5-thione and 1,3-thiazolan-4-one derivatives of benzimidaozle for potent antimicrobial activity. (n.d.). ResearchGate.

  • Thiadiazole derivatives in clinical trials. (n.d.). ResearchGate.

  • 1,3,4-thiadiazole derivatives. Synthesis, structure elucidation, and structure-antituberculosis activity relationship investigation. (2004). Journal of Medicinal Chemistry.

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). Molecules.

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.). Journal of the Brazilian Chemical Society.

  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Antinociceptive Agents. (n.d.). ResearchGate.

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  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). Molecules.

  • Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol for Researchers. (n.d.). Benchchem.

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (n.d.). Molecules.

  • Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. (2009). Journal of Agricultural and Food Chemistry.

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (n.d.). Chemical Methodologies.

  • Synthesis and Biological Activity Evaluation of 1,2,3-thiadiazole Derivatives as Potential Elicitors With Highly Systemic Acquired Resistance. (2009). Journal of Agricultural and Food Chemistry.

  • Biological Activities of Thiadiazole Derivatives: A Review. (2012). International Journal of Pharmaceutical & Biological Archives.
  • A Review On 1, 3, 4-Thiadiazole & It's Pharmacological Activities. (n.d.). Nanotechnology Perceptions.

  • Novel Thiadiazole Derivatives: Synthesis, Structural Characterization, and Pharmacological Evaluation. (n.d.). International Journal for Innovative Research in Technology.

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  • 174 Thiadiazoles and Their Properties. (n.d.). ISRES.

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Validation

A Comparative Guide to HPLC Validation Methods for the Purity Analysis of 1,2,3-Thiadiazole-5-Carbohydrazide

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. 1,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. 1,2,3-Thiadiazole-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry, presents unique analytical challenges due to its polar nature. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, supported by experimental data and grounded in established validation principles.

The Analytical Challenge: Polarity and its Implications

1,2,3-Thiadiazole-5-carbohydrazide's structure, featuring a hydrazide group and a nitrogen-rich thiadiazole ring, imparts significant polarity. This characteristic makes it poorly retained on traditional nonpolar stationary phases used in Reversed-Phase HPLC (RP-HPLC), the workhorse of most analytical laboratories. Consequently, the analyte may elute in the solvent front, co-eluting with excipients and highly polar impurities, leading to inaccurate purity assessments. This guide will explore and compare the established RP-HPLC approach with a more tailored Hydrophilic Interaction Liquid Chromatography (HILIC) method, and briefly touch upon other potential alternatives.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is a critical decision that impacts the accuracy, sensitivity, and efficiency of purity analysis. Below is a comparative overview of the most relevant techniques for 1,2,3-thiadiazole-5-carbohydrazide.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC remains a primary choice due to its robustness and familiarity. However, for highly polar analytes like 1,2,3-thiadiazole-5-carbohydrazide, modifications to standard protocols are necessary to achieve adequate retention and resolution.

Principle of Separation: RP-HPLC separates analytes based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and have longer retention times. To retain our polar target molecule, a highly aqueous mobile phase is typically required.

Causality Behind Experimental Choices: The use of a C18 column is a standard starting point, but the key to success lies in the mobile phase composition. A high percentage of aqueous buffer is necessary to increase the polarity of the mobile phase, thereby promoting interaction between the polar analyte and the nonpolar stationary phase. The addition of a small amount of an organic modifier like acetonitrile allows for the elution of the analyte in a reasonable timeframe. An acidic modifier, such as formic acid, is often used to protonate the hydrazide group, which can improve peak shape and retention.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative specifically designed for the separation of polar and hydrophilic compounds.[1]

Principle of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1][2] A water-rich layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. More polar compounds are more strongly retained.[2]

Causality Behind Experimental Choices: The choice of a polar stationary phase, such as one with a zwitterionic functional group, provides multiple interaction mechanisms (hydrophilic partitioning and electrostatic interactions), enhancing the retention and selectivity for polar, ionizable compounds like 1,2,3-thiadiazole-5-carbohydrazide.[3] The high organic content of the mobile phase ensures that the polar analyte is retained on the polar stationary phase.

Alternative Methodologies: A Brief Overview
  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Given that 1,2,3-thiadiazole-5-carbohydrazide can be protonated, cation-exchange chromatography could be a viable option, particularly for separating it from neutral or acidic impurities.[4][5]

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC offers faster analysis times and higher resolution compared to traditional HPLC.[6] Coupling it with mass spectrometry provides mass information, which is invaluable for the identification of unknown impurities and degradation products.[6]

Performance Comparison: RP-HPLC vs. HILIC

To provide a clear comparison, the following table summarizes the expected performance of a validated RP-HPLC and HILIC method for the purity analysis of 1,2,3-thiadiazole-5-carbohydrazide.

Performance ParameterReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)Rationale & Insights
Retention of Analyte Low to ModerateHighHILIC is specifically designed for polar compounds, leading to stronger retention and better separation from the solvent front.[1]
Resolution of Polar Impurities Potentially PoorExcellentHILIC excels at separating compounds with small differences in polarity, which is often the case for impurities related to the parent compound.[7]
Analysis Time 10-15 minutes15-20 minutesHILIC methods can sometimes require longer equilibration times between injections to ensure reproducible retention.[7]
Mobile Phase Compatibility High aqueous content may cause phase collapse on some C18 columns.Requires high organic content, which can be an issue for analyte solubility.Careful column selection is crucial for RP-HPLC with high aqueous mobile phases.[8]
Sensitivity (LOD/LOQ) ModerateHighThe higher organic content in HILIC mobile phases can lead to more efficient desolvation and ionization in MS detection, resulting in better sensitivity.[1]
Robustness Generally high, but sensitive to mobile phase composition.Can be sensitive to water content in the mobile phase and sample matrix.RP-HPLC is a very mature technique with well-understood robustness parameters. HILIC requires careful control of experimental conditions.[9]

Experimental Protocols & Validation

The validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose.[10] The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11]

Protocol 1: RP-HPLC Method Validation

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% A to 85% A over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Validation Parameters:

  • Specificity: Forced degradation studies will be performed by exposing the sample to acidic, basic, oxidative, and photolytic stress conditions. The method's ability to separate the main peak from any degradation products will be evaluated. Potential synthesis impurities, such as unreacted starting materials and intermediates (e.g., the corresponding hydrazone), will also be co-injected.[12]

  • Linearity: A series of solutions of 1,2,3-thiadiazole-5-carbohydrazide reference standard will be prepared at concentrations ranging from 50% to 150% of the target concentration. The peak area response will be plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.[13]

  • Range: The range will be established based on the linearity data, demonstrating acceptable accuracy and precision.[13]

  • Accuracy: Accuracy will be determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.[13]

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of the standard solution at 100% of the target concentration will be performed. The relative standard deviation (RSD) should be ≤ 1.0%.[13]

    • Intermediate Precision: The repeatability assay will be performed by a different analyst on a different day using a different instrument. The RSD between the two sets of results will be evaluated.[13]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ will be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) on the results will be evaluated.

Protocol 2: HILIC Method Validation

Chromatographic Conditions:

  • Column: Zwitterionic HILIC, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 10 mM Ammonium Formate in Water, pH 3.0

  • Gradient: 95% A to 85% A over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

The same validation parameters as described for the RP-HPLC method will be assessed for the HILIC method, with the same acceptance criteria.

Visualization of Workflows and Relationships

Experimental Workflow for HPLC Method Validation

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Analyte Characterization (Polarity, pKa, UV max) B Column & Mobile Phase Screening (RP vs. HILIC) A->B C Method Optimization (Gradient, Flow Rate, Temp.) B->C D Specificity (Forced Degradation) C->D Optimized Method E Linearity & Range D->E F Accuracy (Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Purity Analysis I->J Validated Method

Caption: Workflow for HPLC method development and validation.

Logical Relationship of Validation Parameters

G cluster_0 Validation Method Validation Specificity Linearity Range Accuracy Precision LOD/LOQ Robustness Validation:f1->Validation:f2 Validation:f3->Validation:f4 Validation:f1->Validation:f3 Validation:f1->Validation:f5 Validation:f0->Validation:f3 Validation:f6->Validation:f4

Caption: Interdependencies of HPLC validation parameters.

Conclusion and Recommendations

Both RP-HPLC and HILIC methods can be successfully validated for the purity analysis of 1,2,3-thiadiazole-5-carbohydrazide. However, for a polar compound such as this, a HILIC method is strongly recommended as the primary choice . The superior retention and resolution of polar impurities offered by HILIC provide a more accurate and reliable assessment of purity.[1] While the initial method development for HILIC may be more involved, the long-term benefits of a robust and sensitive method outweigh the initial investment of time and resources.

For routine quality control, a validated HILIC method will provide the highest level of confidence in the purity of 1,2,3-thiadiazole-5-carbohydrazide. In situations where HILIC is not available, a carefully optimized and validated RP-HPLC method using a highly aqueous mobile phase can be a suitable alternative, provided that adequate retention and separation from critical impurities are demonstrated. For impurity identification and structural elucidation, coupling either of these chromatographic techniques with mass spectrometry is the most powerful approach.

References

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  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

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Comparative

NMR Spectra Comparison Guide: 1,2,3-Thiadiazole-5-Carbohydrazide vs. Isomeric Bioisosteres

Thiadiazole carbohydrazides are highly privileged pharmacophores in modern drug discovery, frequently deployed as bioisosteres for amides, esters, and other heterocyclic systems[1]. However, distinguishing between positi...

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Author: BenchChem Technical Support Team. Date: April 2026

Thiadiazole carbohydrazides are highly privileged pharmacophores in modern drug discovery, frequently deployed as bioisosteres for amides, esters, and other heterocyclic systems[1]. However, distinguishing between positional isomers—specifically 1,2,3-thiadiazole-5-carbohydrazide and its structural relatives (1,2,3-thiadiazole-4-carbohydrazide, 1,3,4-thiadiazole-2-carbohydrazide, and 1,2,4-thiadiazole-5-carbohydrazide)—presents a significant analytical challenge.

Because these isomers possess identical molecular weights and similar polarities, mass spectrometry and standard chromatography often fall short. Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive tool for structural elucidation. This guide provides an in-depth, causality-driven comparison of their NMR spectral signatures and establishes a self-validating protocol for unambiguous identification.

Structural & Electronic Causality in NMR Shifts

The diagnostic power of NMR in distinguishing thiadiazole isomers stems directly from the highly anisotropic and electronegative environment of the heteroaromatic rings. The relative positioning of the sulfur atom (highly polarizable) and the nitrogen atoms (highly electronegative) creates distinct electron-withdrawing vectors that predictably alter the chemical shifts (δ) of the remaining ring protons and carbons.

  • 1,2,3-Thiadiazole-4-carbohydrazide: The singular ring proton is located at the C5 position. It sits directly adjacent to the sulfur atom and a nitrogen atom, while also feeling the inductive pull of the C4 carbohydrazide group. This creates a zone of extreme electron depletion, pushing the 1 H NMR shift to a highly deshielded ~9.90–10.00 ppm[2].

  • 1,2,3-Thiadiazole-5-carbohydrazide: Here, the ring proton is at the C4 position, adjacent to the N3 atom but further from the direct deshielding cone of the sulfur atom. Consequently, it resonates slightly upfield at ~8.90–9.40 ppm[3]. More importantly, the electronic asymmetry of the 1,2,3-thiadiazole ring causes a massive chemical shift difference ( Δδ ) in the 13 C NMR between C4 and C5, often exceeding 25 ppm[3].

  • 1,3,4-Thiadiazole-2-carbohydrazide: The C5 proton is sandwiched between a sulfur and a nitrogen atom, resulting in a moderate shift of ~9.10–9.30 ppm. Because the 1,3,4-thiadiazole ring is electronically more symmetric than the 1,2,3-isomer, the 13 C shifts for C2 and C5 are much closer together ( Δδ ≈ 10 ppm)[1].

  • 1,2,4-Thiadiazole-5-carbohydrazide: The C3 proton is flanked by two nitrogen atoms. Without the direct proximity of the sulfur atom's deshielding cone, this proton appears furthest upfield among the isomers, typically around 8.76 ppm[4].

Quantitative NMR Data Comparison

The following table synthesizes the expected 1 H and 13 C NMR chemical shifts for the core ring atoms of each isomer, acquired in DMSO- d6​ .

IsomerRing Proton Position 1 H NMR Shift (ppm) 13 C NMR Shifts (ppm) 13 C Δδ (ppm)Key Diagnostic Feature
1,2,3-Thiadiazole-5-carbohydrazide C4-H8.90 - 9.40C4: 159-164, C5: 135-13824 - 29Large Δδ in 13 C due to electronic asymmetry.
1,2,3-Thiadiazole-4-carbohydrazide C5-H9.90 - 10.00C4: 138-140, C5: 145-1505 - 12Extreme deshielding of the C5-H proton.
1,3,4-Thiadiazole-2-carbohydrazide C5-H9.10 - 9.30C2: 160-165, C5: 152-1558 - 13Moderate C-H shift, symmetric 13 C distribution.
1,2,4-Thiadiazole-5-carbohydrazide C3-H8.70 - 8.80C3: 155-158, C5: 168-17210 - 17Upfield C3-H shift flanked by two nitrogens.

Logical Workflow for Isomer Identification

To prevent misassignment, spectral analysis must follow a rigid, logic-gated workflow. The diagram below outlines the sequential decision matrix for identifying the correct isomer based on the primary NMR data.

NMR_Workflow Start Unknown Thiadiazole Carbohydrazide Isomer HNMR Acquire 1H NMR (DMSO-d6) Start->HNMR Check1 Ring C-H Shift > 9.8 ppm? HNMR->Check1 Iso4 1,2,3-Thiadiazole- 4-carbohydrazide (C5-H ~9.9 ppm) Check1->Iso4 Yes Check2 Ring C-H Shift 9.0 - 9.5 ppm? Check1->Check2 No CNMR Acquire 13C NMR Check2->CNMR Yes Check3 Ring C-H Shift ~8.7 - 8.8 ppm? Check2->Check3 No CheckC Δδ of Ring Carbons > 25 ppm? CNMR->CheckC Iso124 1,2,4-Thiadiazole- 5-carbohydrazide (C3-H ~8.76 ppm) Check3->Iso124 Yes Iso5 1,2,3-Thiadiazole- 5-carbohydrazide (Δδ ≈ 25-30 ppm) CheckC->Iso5 Yes Iso134 1,3,4-Thiadiazole- 2-carbohydrazide (Δδ ≈ 10-15 ppm) CheckC->Iso134 No

Figure 1: Decision matrix for the NMR-based structural elucidation of thiadiazole carbohydrazide isomers.

Self-Validating Experimental Protocol

A common pitfall in analyzing thiadiazole carbohydrazides is the misassignment of the highly deshielded ring C-H proton as an amide/hydrazide N-H proton, as both can appear in the 9.0–10.5 ppm region. The following protocol is engineered as a self-validating system to eliminate this ambiguity.

Step 1: Sample Preparation & Solvent Selection
  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO- d6​ (100 atom % D).

  • Causality: Thiadiazole carbohydrazides form extensive intermolecular hydrogen bond networks, rendering them highly insoluble in non-polar solvents like CDCl 3​ . DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these networks to ensure complete dissolution, which is critical for obtaining sharp NMR lineshapes and accurate integrations.

Step 2: Internal Referencing
  • Action: Ensure the DMSO- d6​ contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS signal to 0.00 ppm and validate the calibration against the DMSO- d6​ residual solvent pentet at 2.50 ppm.

  • Causality: Absolute chemical shift accuracy is required to differentiate the 8.7 ppm (1,2,4-isomer) from the 9.1 ppm (1,3,4-isomer). A dual-reference system guarantees that environmental factors (like sample concentration or temperature) do not cause artificial spectral shifting.

Step 3: Baseline 1 H NMR Acquisition
  • Action: Acquire the 1 H spectrum at 400 MHz or 500 MHz (Pulse angle: 30°, Relaxation delay D1​ : 2.0 s, Scans: 32).

  • Validation Check: Integrate the broad singlets corresponding to the carbohydrazide -NH- (~10.5 ppm) and -NH 2​ (~4.5 ppm) protons. They must integrate to a 1:2 ratio relative to the sharp singlet of the ring C-H proton.

Step 4: The D2​O Exchange (Critical Self-Validation)
  • Action: Add 10–15 μL of D 2​ O directly into the NMR tube. Cap the tube, invert it 5 times to mix, and re-acquire the 1 H NMR spectrum under identical parameters.

  • Causality: Labile protons (N-H and N-H 2​ ) will undergo rapid chemical exchange with deuterium, causing their respective signals to broaden into the baseline or disappear entirely. The ring C-H proton is non-labile and will remain as a sharp, unperturbed singlet. This definitively isolates the ring proton's chemical shift, proving that the signal at ~9.9 ppm (if analyzing the 1,2,3-thiadiazole-4-carbohydrazide) is indeed the carbon-bound proton and not an amide artifact.

Step 5: 13 C NMR Acquisition
  • Action: Acquire the 13 C spectrum at 100 MHz or 125 MHz (Pulse angle: 30°, D1​ : 2.0 s, Scans: 1024–2048) using WALTZ-16 proton decoupling.

  • Causality: The long relaxation delay ( D1​ = 2.0 s) ensures that the quaternary carbons of the thiadiazole ring fully relax between pulses, providing sufficient signal-to-noise ratio to calculate the diagnostic Δδ values required to separate the 1,2,3-thiadiazole-5-carbohydrazide from the 1,3,4-thiadiazole-2-carbohydrazide.

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Validation

A Comparative Guide to Mass Spectrometry Validation for 1,2,3-Thiadiazole-5-Carbohydrazide

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of mass spectromet...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the validation of 1,2,3-thiadiazole-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. We will delve into the causality behind experimental choices, grounded in established regulatory frameworks from the FDA and the International Council for Harmonisation (ICH), and provide actionable protocols and comparative data to inform your analytical strategy.

The Analytical Target: Understanding 1,2,3-Thiadiazole-5-Carbohydrazide

1,2,3-Thiadiazole-5-carbohydrazide is a small molecule featuring a thiadiazole ring and a carbohydrazide functional group. Its potential biological activities necessitate precise and accurate quantification in various matrices, from bulk pharmaceutical ingredients to complex biological fluids.[1][2] The presence of both the nitrogen-rich heterocyclic ring and the reactive hydrazide moiety dictates the choice of analytical techniques and the specific challenges in method validation.

Core Principles of Analytical Method Validation

Before comparing specific MS techniques, it is crucial to understand the internationally harmonized guidelines that govern analytical method validation. The ICH Q2(R2) guideline, adopted by the FDA, outlines the essential performance characteristics that must be evaluated to ensure an analytical procedure is fit for its intended purpose.[3][4][5][6] These include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

For bioanalytical applications, the FDA's Bioanalytical Method Validation (BMV) Guidance and the ICH M10 guideline provide a more specific framework, particularly for studies supporting regulatory submissions.[8][9][10]

Comparative Analysis of Mass Spectrometry Techniques

The choice of a mass spectrometry technique for the validation of 1,2,3-thiadiazole-5-carbohydrazide depends on the analytical objective, the required sensitivity, and the sample matrix. Here, we compare three workhorse techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (HRMS).

TechniquePrincipleSuitability for 1,2,3-Thiadiazole-5-CarbohydrazideAdvantagesDisadvantages
LC-MS/MS Separation by liquid chromatography followed by mass analysis of the precursor ion and its fragments.Highly Suitable. The compound's polarity and thermal lability make it ideal for LC separation. ESI is an effective ionization technique.[11][12][13]High sensitivity and selectivity, suitable for complex matrices, widely available.Potential for matrix effects, requires careful optimization of chromatographic conditions.
GC-MS Separation of volatile compounds by gas chromatography followed by mass analysis.Less Suitable. The carbohydrazide moiety makes the compound non-volatile and thermally labile. Derivatization would be necessary.Excellent chromatographic resolution for volatile compounds, extensive spectral libraries available.Requires derivatization for non-volatile analytes, potential for analyte degradation at high temperatures.
HRMS Mass analysis with high resolving power, allowing for the determination of elemental composition.Highly Suitable. Provides unambiguous identification and can be used for both qualitative and quantitative analysis.[14]High specificity and confidence in identification, can aid in metabolite identification.Higher instrument cost, may require more specialized data analysis.

Recommendation: For most quantitative applications, such as pharmacokinetic studies or impurity profiling, LC-MS/MS is the gold standard due to its sensitivity, selectivity, and compatibility with the physicochemical properties of 1,2,3-thiadiazole-5-carbohydrazide. HRMS is a powerful alternative, particularly for structural elucidation and confirmation.

Fragmentation Behavior of 1,2,3-Thiadiazoles

A key aspect of developing a selective MS method is understanding the fragmentation pattern of the analyte. For 1,2,3-thiadiazole derivatives, a characteristic fragmentation pathway is the loss of a neutral nitrogen molecule (N₂) from the molecular ion.[14][15][16][17][18] This fragmentation is a reliable diagnostic tool for identifying this class of compounds. The initial fragmentation of 1,2,3-thiadiazole-5-carbohydrazide is expected to involve this N₂ loss, followed by further fragmentation of the carbohydrazide side chain.

Experimental Protocols

The following are detailed, step-by-step methodologies for the validation of an LC-MS/MS method for the quantification of 1,2,3-thiadiazole-5-carbohydrazide in a biological matrix (e.g., plasma).

Sample Preparation: Protein Precipitation

This is a simple and effective method for removing the bulk of proteins from a plasma sample.

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Development and Validation

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Liquid Chromatography Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • Analyte: Determine the precursor ion (likely [M+H]⁺) and the most abundant product ion (likely resulting from the loss of N₂).

    • Internal Standard: Select an appropriate stable isotope-labeled internal standard or a structurally similar compound and determine its MRM transition.

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

Validation Procedures:

  • Specificity/Selectivity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention time of the analyte and internal standard.

  • Linearity and Range: Prepare a calibration curve with at least six non-zero concentrations spanning the expected range of the samples. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates on three different days. The accuracy should be within ±15% of the nominal value (±20% for the LLOQ), and the precision (as %CV) should be ≤15% (≤20% for the LLOQ).

  • LOD and LOQ: Determine the LOD as the concentration with a signal-to-noise ratio of at least 3, and the LOQ as the lowest concentration on the calibration curve that meets the accuracy and precision criteria.

  • Stability: Evaluate the stability of the analyte in the matrix under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.

Visualizing the Workflow

LC-MSMS Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation plasma Plasma Sample precip Protein Precipitation (Acetonitrile + IS) plasma->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc Inject esi Electrospray Ionization (ESI+) hplc->esi msms Tandem MS (MRM Mode) esi->msms specificity Specificity msms->specificity linearity Linearity & Range msms->linearity accuracy Accuracy msms->accuracy precision Precision msms->precision lod_loq LOD & LOQ msms->lod_loq stability Stability msms->stability

Caption: A streamlined workflow for the validation of 1,2,3-thiadiazole-5-carbohydrazide by LC-MS/MS.

Conclusion

The validation of mass spectrometry methods for novel compounds like 1,2,3-thiadiazole-5-carbohydrazide is a meticulous process that demands a deep understanding of both the analyte's chemistry and the regulatory landscape. LC-MS/MS stands out as the most suitable technique for quantitative analysis, offering a blend of sensitivity, selectivity, and compatibility. By following the principles outlined in the ICH and FDA guidelines and implementing the detailed protocols provided, researchers can ensure the generation of high-quality, reliable data that is fit for purpose in drug development and other scientific endeavors.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025).
  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - MDPI. (2020).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023).
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024).
  • Application Notes and Protocols for Mass Spectrometry Analysis of 4-phenyl-1,2,3-thiadiazole - Benchchem.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025).
  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov.
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. (2025).
  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022).
  • Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives.
  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC. (2023).
  • High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing).
  • Spectroscopic Confirmation of (1,2,3-Thiadiazol-5-yl)methanol: A Comparative Guide - Benchchem.
  • Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide - Benchchem.
  • 1,2,3-Thiadiazole-5-carbohydrazide - SIELC Technologies. (2018).
  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole - PMC. (2025).
  • Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,... - ResearchGate.
  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening - MDPI. (2021).
  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - MDPI. (2023).
  • High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - RSC Publishing.
  • Isotope-Coded Chemical Derivatization Method for Highly Accurately and Sensitively Quantifying Short-Chain Fatty Acids - PubMed. (2022).
  • Straightforward method to determine intact cyanogenic glucosides in almonds and flaxseeds by LC-MSMS - WUR eDepot.
  • Development and validation of LC–MS/MS method for determination of DNDI-VL-2098 in mouse, rat, dog and hamster blood. (2019).
  • Method Development and validation by Liquid chromatography Mass spectroscopy (LC-MS) for Bilastine by a stability indicating assay method | Vascular and Endovascular Review. (2025).
  • LC-MS/MS method development and validation for clinical pharmacokinetics and therapeutic drug monitoring of potassium-competitive acid blocker vonoprazan-based triple therapy for H. pylori in human plasma - University of Strathclyde. (2025).

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Comparative

A Comparative Guide to Plant Defense Elicitors: Benchmarking 1,2,3-Thiadiazole-5-Carbohydrazide Against Industry Standards

Introduction: The Proactive Approach to Crop Protection In the landscape of modern agriculture, the paradigm is shifting from reactive treatment to proactive defense. Plant elicitors, or resistance inducers, are at the f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Proactive Approach to Crop Protection

In the landscape of modern agriculture, the paradigm is shifting from reactive treatment to proactive defense. Plant elicitors, or resistance inducers, are at the forefront of this evolution. These compounds stimulate the plant's innate immune system, preparing it to fend off a broad spectrum of pathogens without exerting direct antimicrobial action.[1][2] This mechanism, known as Systemic Acquired Resistance (SAR), offers a durable and sustainable alternative to conventional pesticides, minimizing the risk of pathogen resistance.[3][4]

Among the most successful commercial elicitors are derivatives of 1,2,3-thiadiazole, such as Acibenzolar-S-Methyl (BTH) and Tiadinil (TDL).[4][5][6] This guide provides a technical benchmark of a promising new candidate, 1,2,3-thiadiazole-5-carbohydrazide, against established agricultural elicitors: the synthetic standard BTH, the biopolymer Chitosan, and the foundational signaling molecule, Salicylic Acid (SA). We will dissect their mechanisms of action, present comparative performance data, and provide robust experimental protocols for their evaluation, offering researchers and drug development professionals a comprehensive framework for future innovation.

A Mechanistic Overview of Key Elicitors

The efficacy of a plant elicitor is intrinsically linked to its ability to successfully integrate with and activate the plant's defense signaling networks. While the ultimate goal—enhanced resistance—is shared, the molecular pathways engaged by different elicitors can vary significantly.

The Challenger: 1,2,3-Thiadiazole-5-Carbohydrazide

The 1,2,3-thiadiazole scaffold is a recognized pharmacophore in the development of potent plant activators.[7][8][9] Derivatives from this class function by triggering the plant's SAR pathway, a complex signaling cascade in which salicylic acid (SA) plays a central role.[10] Specifically, substituted carbohydrazide-based 1,2,3-thiadiazoles have demonstrated significant potential as both anti-viral agents and plant defense elicitors, proving effective against pathogens like the Tobacco Mosaic Virus (TMV).[11] These compounds are believed to act as functional analogs of SA, initiating the defense cascade that leads to broad-spectrum resistance.

The Synthetic Standard: Benzothiadiazole (BTH)

Benzothiadiazole (BTH), also known as Acibenzolar-S-Methyl, is one of the most successful and widely studied commercial elicitors.[4][6] It is a synthetic analog of salicylic acid.[12][13] Critically, BTH acts downstream of SA biosynthesis.[3] It does not induce the production of SA itself but rather primes the plant for a more rapid and potent defense response upon pathogen attack.[14] This priming effect involves the enhanced activation of defense-related genes and the accumulation of pathogenesis-related (PR) proteins, conferring resistance against a wide array of fungal, bacterial, and viral pathogens.[6][15]

The Biopolymer Standard: Chitosan

Chitosan, a deacetylated derivative of chitin, is a natural biopolymer that functions as a general elicitor.[16][17] Unlike SA analogs, chitosan is recognized by the plant as a Microbe-Associated Molecular Pattern (MAMP), mimicking the presence of a fungal pathogen. This recognition triggers a broad defense response that includes the reinforcement of the plant cell wall, the production of antimicrobial compounds called phytoalexins, and the induction of PR proteins.[16] Chitosan's mode of action is multifaceted, combining direct antimicrobial activity with the ability to induce systemic resistance.[16][17]

The Endogenous Signal: Salicylic Acid (SA)

Salicylic acid is a key phytohormone that functions as the central signaling molecule in the SAR pathway.[18][19] Following pathogen recognition, plants synthesize SA primarily via the isochorismate pathway.[18][20] This accumulation of SA initiates a downstream signaling cascade, leading to extensive transcriptional reprogramming and the expression of a battery of defense-related genes, most notably the PR genes.[3][21] Exogenous application of SA can also confer protection against a wide range of pathogens.[3]

Visualizing the Defense Signaling Pathways

Understanding the signaling cascades is crucial for selecting and developing elicitors. The following diagrams illustrate the distinct points of action for SA/BTH and Chitosan.

SA_BTH_Signaling_Pathway cluster_pathogen Pathogen Recognition cluster_synthesis SA Biosynthesis cluster_signaling Downstream Signaling Pathogen Pathogen Chorismate Chorismate Pathogen->Chorismate triggers ICS Isochorismate Synthase (ICS) Chorismate->ICS SA Salicylic Acid (SA) ICS->SA NPR1_inactive NPR1 (inactive) in Cytoplasm SA->NPR1_inactive activates NPR1_active NPR1 (active) in Nucleus NPR1_inactive->NPR1_active translocates PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1_active->PR_Genes induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR leads to BTH BTH (Elicitor) BTH->NPR1_inactive activates (SA analog)

Caption: The Salicylic Acid (SA) and BTH Signaling Pathway.

Chitosan_Defense_Pathway cluster_responses Cellular Defense Responses Chitosan Chitosan (Elicitor) Receptor Cell Surface Receptor Chitosan->Receptor binds to Cascade Intracellular Signaling Cascade (Kinases, Ca2+ influx) Receptor->Cascade activates ROS Reactive Oxygen Species (ROS) Burst Cascade->ROS Phytoalexins Phytoalexin Synthesis Cascade->Phytoalexins CellWall Cell Wall Reinforcement Cascade->CellWall PR_Genes PR Gene Expression Cascade->PR_Genes Resistance Broad-Spectrum Resistance

Caption: Generalized Chitosan-Induced Defense Pathway.

Performance Benchmarking: A Data-Driven Comparison

Objective evaluation requires quantifiable metrics. The efficacy of elicitors is typically measured by their ability to reduce disease severity and induce the expression of biochemical markers associated with plant defense. The following tables synthesize available data to provide a comparative snapshot.

Table 1: Comparative Efficacy of 1,2,3-Thiadiazole Derivatives and Standard Elicitors against Plant Pathogens

Elicitor/DerivativeTarget PathogenHost PlantEfficacy (% Disease Inhibition/Reduction)Reference(s)
1,2,3-Thiadiazole-5-Carbohydrazide (representative) Tobacco Mosaic Virus (TMV)Tobacco58-61% induction potency[11]
Other 1,2,3-Thiadiazole Derivatives Melon melonisCucumberUp to 90%[8][11]
Puccinia triticinaWheatUp to 98%[8]
Phytophthora infestansTomatoUp to 81%[8][11]
Benzothiadiazole (BTH) Plasmopara viticolaGrapevine~98%[22]
Erysiphe necatorGrapevine>61%[13]
Sitobion avenae (Aphid)WheatSignificant population reduction[12]
Chitosan Various pathogensGeneralInduces systemic resistance[16]
Salicylic Acid (SA) Tobacco Mosaic Virus (TMV)TobaccoInduces SAR
Pseudomonas syringaeArabidopsisPrimes for enhanced defense[14]

Note: Efficacy can vary significantly based on concentration, application method, timing, and environmental conditions. Data for 1,2,3-Thiadiazole-5-Carbohydrazide is represented by a closely related carbohydrazide derivative from the literature.

Table 2: Induction of Key Defense-Related Enzymes by Elicitors

ElicitorEnzymeHost PlantObservationReference(s)
General Elicitors Phenylalanine Ammonia-Lyase (PAL)VariousRapid and significant increase in activity[23][24]
Peroxidase (POX)VariousSustained high levels of activity post-treatment[23][24]
Polyphenol Oxidase (PPO)VariousEnhanced activity correlated with resistance[23][24]
β-1,3-GlucanaseVariousOver-expression suppresses fungal growth[23]
Benzothiadiazole (BTH) PALArabidopsisPotentiated gene activation after pathogen challenge[14]
Chitosan PAL, POX, PPOVariousInduces accumulation of defense enzymes[16]

Experimental Protocols for Elicitor Evaluation

Standardized, self-validating protocols are essential for generating reproducible and trustworthy data. The causality behind experimental choices is as important as the steps themselves.

Protocol: Evaluation of Systemic Acquired Resistance (SAR) using the Tobacco Mosaic Virus (TMV) Model

This protocol is a gold standard for assessing SAR-inducing activity, as it clearly separates the point of elicitor application from the point of pathogen challenge, ensuring a true systemic effect is measured.[4][10]

Objective: To quantify the ability of a test compound to induce systemic resistance against TMV in a host plant like Nicotiana tabacum.

Materials:

  • Test compound (e.g., 1,2,3-thiadiazole-5-carbohydrazide) solution at desired concentration (e.g., 500 µg/mL).

  • Positive control (e.g., BTH or TDL).

  • Mock solution (solvent control).

  • Healthy tobacco plants (e.g., Nicotiana tabacum cv. K326) at the 5-6 leaf stage.

  • TMV inoculum (e.g., 5.88 × 10⁻² μg/mL).

  • Carborundum powder (abrasive).

Step-by-Step Methodology:

  • Plant Treatment (Day 0):

    • Select healthy, uniform plants. For each treatment group (test compound, positive control, mock), treat the lower three leaves of each plant by spraying the solution until runoff.

    • Causality: Treating only the lower leaves is critical. The subsequent challenge on upper, newly emerged leaves ensures that any observed resistance is due to a systemic signal transported through the plant, not direct contact.

  • Induction Period (Day 0 to Day 7):

    • Maintain the plants in a greenhouse under controlled conditions (e.g., 25°C, 16h light/8h dark).

    • Causality: This 7-day period is essential for the plant to perceive the elicitor, transport the systemic signal, and mount a defense response, which includes the transcription and translation of defense-related genes.[4][10]

  • Pathogen Challenge (Day 7):

    • Identify a newly emerged, untreated upper leaf on each plant that has reached a suitable size.

    • Lightly dust the leaf surface with carborundum powder.

    • Using a sterile cotton swab, gently rub the TMV inoculum onto the entire surface of the leaf.

    • Causality: The carborundum creates microscopic wounds, facilitating viral entry. This standardized inoculation method ensures a consistent pathogen pressure across all treatment groups.

  • Disease Assessment (Day 10-12):

    • After a 3-5 day incubation period, count the number of local lesions (necrotic spots) that have formed on each inoculated leaf. Each lesion represents a successful viral infection point.

    • Causality: In a plant with effective SAR, the hypersensitive response is primed, leading to rapid cell death around infection sites, which contains the virus and results in fewer and/or smaller lesions.

  • Data Analysis:

    • Calculate the average number of lesions for each treatment group.

    • Determine the percent protection (or induction potency) using the formula: Protection (%) = [(Lesions in Mock - Lesions in Treatment) / Lesions in Mock] * 100

    • Compare the protection afforded by the test compound to the positive control.

SAR_Evaluation_Workflow start Day 0: Plant Treatment induction Day 0-7: Induction Period (Greenhouse) start->induction Apply elicitor to lower leaves challenge Day 7: Pathogen Challenge (TMV Inoculation on Upper Leaves) induction->challenge Allow systemic signal to travel incubation Day 7-10: Incubation Period challenge->incubation Allow infection to develop assessment Day 10-12: Disease Assessment (Count Lesions) incubation->assessment analysis Data Analysis (% Protection) assessment->analysis

Caption: Workflow for SAR Evaluation using the TMV Model.

Protocol: Spectrophotometric Assay of Phenylalanine Ammonia-Lyase (PAL) Activity

Objective: To measure the activity of PAL, a key enzyme in the phenylpropanoid pathway, which produces precursors for phytoalexins and lignin, as an early biochemical marker of defense activation.[23]

Methodology:

  • Sample Collection: At various time points after elicitor treatment (e.g., 0, 12, 24, 48 hours), collect leaf tissue (e.g., 1g), freeze immediately in liquid nitrogen, and store at -80°C.

  • Enzyme Extraction:

    • Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle.

    • Homogenize the powder in an extraction buffer (e.g., sodium borate buffer, pH 8.8, containing PVPP and β-mercaptoethanol).

    • Causality: The buffer components maintain pH, prevent oxidation, and bind to phenolic compounds that could inhibit enzyme activity.

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C and collect the supernatant containing the crude enzyme extract.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing buffer and L-phenylalanine (the substrate).

    • Initiate the reaction by adding a known amount of the crude enzyme extract.

    • Incubate at a specific temperature (e.g., 40°C) for a set time (e.g., 60 minutes).

    • Causality: PAL catalyzes the conversion of L-phenylalanine to trans-cinnamic acid.

  • Measurement:

    • Stop the reaction by adding acid (e.g., 1N HCl).

    • Measure the absorbance of the mixture at 290 nm using a spectrophotometer. The absorbance is proportional to the amount of trans-cinnamic acid produced.

  • Data Analysis:

    • Calculate enzyme activity based on the change in absorbance over time, using the extinction coefficient for trans-cinnamic acid. Express activity in units such as µmol of cinnamic acid produced per minute per mg of protein.

Synthesis and Future Directions

The benchmarking analysis positions 1,2,3-thiadiazole-5-carbohydrazide as a highly promising elicitor candidate. Its performance, represented by closely related analogs, is comparable and in some cases superior to the commercial standard BTH, particularly in inducing resistance against viral and fungal pathogens.[1][8][11] Its presumed mechanism of action via the SA-dependent SAR pathway aligns it with a well-understood and effective mode of plant protection.[10]

Compared to the broad, MAMP-triggered response of Chitosan, 1,2,3-thiadiazole-5-carbohydrazide offers a more targeted activation of the SAR pathway. While BTH remains a robust standard, the novelty of the carbohydrazide derivative provides a valuable platform for developing new intellectual property and potentially identifying compounds with an improved efficacy or crop safety profile.

Future research must focus on direct, head-to-head field trials of 1,2,3-thiadiazole-5-carbohydrazide against BTH and Chitosan across a range of crops and pathosystems. Elucidating its precise molecular target within the SA signaling cascade and conducting comprehensive transcriptomic analyses will further validate its mechanism and reveal the full spectrum of defense genes it regulates. These steps will be critical in transitioning this promising molecule from a laboratory candidate to a field-proven agricultural asset.

References

  • The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway. (2024). MDPI.
  • Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming. (2014). Frontiers.
  • Salicylic Acid Signalling in Plants. (2020). PMC - NIH.
  • Chitosan: An elicitor and antimicrobial Bio-resource in plant protection. (2018). CABI Digital Library.
  • Role of Chitosan as a Natural Elicitor in Inducing Systemic Resistance against Plant Pathogens. (2025). CORE.
  • The Role of Salicylic Acid Signal in Plant Growth, Development and Abiotic Stress. (n.d.). Author's own work.
  • Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. (2009). ACS Publications.
  • Chitosan as an Elicitor in Plant Tissue Cultures: Methodological Challenges. (2025). PMC - NIH.
  • Salicylic acid: new pathways arising?. (2025). Frontiers.
  • Benzothiadiazole-Induced Priming for Potentiated Responses to Pathogen Infection, Wounding, and Infiltration of Water into Leaves Requires the NPR1/NIM1 Gene in Arabidopsis. (n.d.). PMC.
  • Benzothiadiazole maintains redox balance and promotes defense against Sitobion avenae (F.) in wheat by fine-tuning the antioxidant system, secondary metabolism, and osmolyte accumulation. (n.d.). TÜBİTAK Academic Journals.
  • Rice WRKY45 Plays a Crucial Role in Benzothiadiazole-Inducible Blast Resistance. (n.d.). PMC.
  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025). MDPI.
  • Benzothiadiazole-primed defence responses and enhanced differential expression of defence genes in Vitis vinifera infected with biotrophic pathogens Erysiphe necator and Plasmopara viticola. (n.d.). CABI Digital Library.
  • Chitin and Chitosan Fragments Responsible for Plant Elicitor and Growth Stimulator. (2020). Journal of Agricultural and Food Chemistry - ACS Publications.
  • Chitosan: An elicitor and antimicrobial Bio-resource in plant protection. (n.d.). ARCC Journals.
  • Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. (2021). Encyclopedia MDPI.
  • Synthesis, Crystal Structure, and Biological Activity of 4-Methyl-1,2,3-thiadiazole-Containing 1,2,4-Triazolo[3,4-b][3][16][21]thiadiazoles. (2009). Journal of Agricultural and Food Chemistry - ACS Publications. Available at:

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). MDPI.
  • Synthesis and Biological Activity Evaluation of 1,2,3-thiadiazole Derivatives as Potential Elicitors With Highly Systemic Acquired Resistance. (2009). PubMed.
  • Immunity elicitors for induced resistance against the downy mildew pathogen in pearl millet. (n.d.). PMC.
  • Synthetic plant defense elicitors. (n.d.). Frontiers.
  • Immunity elicitors for induced resistance against the downy mildew pathogen in pearl millet. (2022). Scientific Reports.
  • Three Types of Elicitors Induce Grapevine Resistance against Downy Mildew via Common and Specific Immune Responses. (2021). ACS Publications.
  • Plant Resistance Inducers against Pathogens in Solanaceae Species—From Molecular Mechanisms to Field Application. (n.d.). PMC.
  • The 1,2,3-Thiadiazole Core: A Technical Guide to its Diverse Biological Activities. (n.d.). Benchchem.
  • Novel plant activators with thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate scaffold. (n.d.). Author's own work.

Sources

Validation

comparative efficacy of 1,2,3-thiadiazole-5-carbohydrazide in crop protection models

Comparative Efficacy of 1,2,3-Thiadiazole-5-Carbohydrazide Derivatives in Crop Protection Models: A Technical Evaluation Guide As agricultural reliance on traditional, direct-acting biocides faces mounting regulatory pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 1,2,3-Thiadiazole-5-Carbohydrazide Derivatives in Crop Protection Models: A Technical Evaluation Guide

As agricultural reliance on traditional, direct-acting biocides faces mounting regulatory pressure and widespread pathogen resistance, the focus of modern agrochemical development has shifted toward immunomodulatory compounds. Among these, the 1,2,3-thiadiazole scaffold—specifically 1,2,3-thiadiazole-5-carbohydrazide and its functionalized derivatives—has emerged as a highly potent class of plant elicitors[1].

Unlike conventional fungicides that directly lyse fungal membranes or inhibit specific pathogenic enzymes, these compounds primarily function by activating the plant's endogenous immune system, a phenomenon known as Systemic Acquired Resistance (SAR)[2]. This guide provides an objective, data-driven comparison of 1,2,3-thiadiazole-5-carbohydrazide derivatives against established commercial standards, detailing the mechanistic rationale and the self-validating experimental frameworks required to evaluate them.

Mechanistic Grounding: The SAR Pathway

The strategic advantage of 1,2,3-thiadiazole derivatives lies in their ability to act as synthetic mimics of natural biological elicitors. When applied to foliage or seeds, these compounds trigger a signaling cascade that is largely dependent on the Salicylic Acid (SA) pathway[3].

Causality of Action: Direct biocides exert massive evolutionary selection pressure on pathogens, rapidly breeding resistant strains. By contrast, 1,2,3-thiadiazoles do not interact directly with the pathogen[2]. Instead, they induce a transient redox shift within the plant cell, causing the oligomeric NPR1 (Non-expresser of PR genes 1) protein to reduce into monomers. These monomers translocate into the nucleus, binding to TGA transcription factors to upregulate Pathogenesis-Related (PR) proteins (e.g., PR-1, PR-5). This confers broad-spectrum, long-lasting immunity against fungi, bacteria, and viruses simultaneously.

SAR_Pathway A 1,2,3-Thiadiazole-5-Carbohydrazide B Salicylic Acid (SA) Accumulation A->B Elicitation C NPR1 Monomerization & Translocation B->C Redox Shift D PR Gene Transcription (PR-1, PR-5) C->D Nuclear Activity E Systemic Acquired Resistance (SAR) D->E Broad-Spectrum Immunity

Fig 1: Mechanistic pathway of SAR induction by 1,2,3-thiadiazole derivatives.

Comparative Efficacy Data

To benchmark the performance of novel 1,2,3-thiadiazole-5-carbohydrazide derivatives, researchers typically evaluate them against commercialized plant activators such as Acibenzolar-S-methyl (BTH) and Tiadinil. Structural modifications—such as the addition of halogenated phenyl rings or trifluoroethyl ester groups—significantly enhance the lipophilicity of the carbohydrazide backbone, improving cuticular penetration and systemic mobility within the plant's vascular system[4].

The table below synthesizes quantitative efficacy data from recent in vivo crop protection models, demonstrating the superior or equivalent performance of optimized 1,2,3-thiadiazole derivatives against aggressive phytopathogens[1],[5].

Compound / ScaffoldTarget PathogenDisease / ModelEfficacy / InhibitionBenchmark Comparison
Novel 1,2,3-Thiadiazole (Scaffold 136) M. melonisGummy Stem Blight90% Significantly outperforms BTH[1]
Novel 1,2,3-Thiadiazole (Scaffold 136) P. infestansLate Blight81% Outperforms BTH (67%)[1]
1,2,3-Thiadiazole-4-carboxamide (102) Tobacco Mosaic Virus (TMV)Viral Mosaic Disease60% (Curative) Outperforms Tiadinil (58%) at 500 µg/mL[1]
Compound 1d (N-acyl derivative) A. brassicicolaBlack Spot Disease92% Equivalent to Tiadinil at 200 µg/mL[5]

Self-Validating Experimental Methodologies

In agrochemical drug development, experimental artifacts (such as environmental stress masquerading as immune response) must be rigorously controlled. The following protocols are designed as self-validating systems to ensure that observed efficacy is strictly due to the test compound's SAR induction.

Protocol A: In Vivo Systemic Acquired Resistance (SAR) Fungal Assay

This protocol differentiates true immune elicitation from direct fungicidal toxicity.

  • In Vitro Baseline Check: Plate the target fungus (e.g., B. cinerea) on PDA agar infused with the 1,2,3-thiadiazole derivative (50-200 µg/mL).

    • Causality of this step: True SAR elicitors should exhibit zero direct inhibition of mycelial growth in vitro. If the compound kills the fungus here, it is a direct biocide, not an elicitor[4].

  • Foliar Pre-treatment: Spray the formulated 1,2,3-thiadiazole compound onto healthy host plants (e.g., Cucumis sativus) until runoff.

  • Incubation Period (Critical): Transfer plants to a greenhouse for 3 to 5 days.

    • Causality of this step: SAR is a transcriptionally driven process. The plant requires a 72-120 hour window to synthesize PR proteins and fortify cell walls before encountering the pathogen[2].

  • Pathogen Challenge: Inoculate the treated leaves with a standardized spore suspension (e.g., 1×105 spores/mL) of the target pathogen.

  • Self-Validation Checkpoints:

    • Mock-Treated Control (Water + Formulation Blank): Ensures the formulation matrix itself is not inducing stress or toxicity.

    • Pathogen Viability Control (Water-treated + Inoculated): Must show >80% disease severity to prove the pathogen inoculum was highly virulent.

Protocol B: Anti-TMV Half-Leaf Assay

Viral models require strict physiological controls due to the highly variable nature of viral replication across different leaf ages.

  • Plant Selection: Utilize Nicotiana glutinosa at the 5-6 leaf stage.

  • Half-Leaf Application: Apply the 1,2,3-thiadiazole derivative (e.g., 500 µg/mL) to the left half of a specific leaf using a soft brush. Apply a solvent control to the right half of the exact same leaf.

    • Causality of this step: The half-leaf method eliminates biological noise. By using the same leaf for both treatment and control, variables like leaf age, photosynthetic rate, and microclimate are perfectly normalized.

  • Viral Inoculation: After 24 hours, dust the entire leaf with carborundum and mechanically rub a purified TMV suspension onto both halves.

  • Quantification: Count the number of local necrotic lesions after 3-4 days. Calculate the inhibition rate: Efficacy(%)=[(ControlLesions−TreatedLesions)/ControlLesions]×100 .

Exp_Workflow S1 Compound Formulation S2 In Vitro Mycelial Assay S1->S2 Direct Toxicity Check S3 In Vivo Plant Elicitation S2->S3 If Non-toxic S4 Pathogen Challenge S3->S4 3-5 Day Incubation S5 Efficacy Quantification S4->S5 Lesion Measurement

Fig 2: Self-validating high-throughput screening workflow for SAR elicitors.

Conclusion

1,2,3-thiadiazole-5-carbohydrazide and its functionalized derivatives represent a paradigm shift in crop protection. By prioritizing the induction of Systemic Acquired Resistance over direct biocidal activity, these compounds offer highly effective, broad-spectrum disease control (often exceeding 80-90% efficacy in in vivo models) while drastically mitigating the risk of pathogen resistance[1],[3]. For drug development professionals, integrating the 1,2,3-thiadiazole pharmacophore into agrochemical pipelines—validated through rigorous, internally controlled in vivo assays—provides a sustainable and highly potent alternative to traditional fungicides.

References

  • Medicinal Significance of 1,2,3-Thiadiazoles Derivatives Encyclopedia MDPI [Link]

  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl Semantic Scholar / MDPI[Link]

  • Novel plant activators with thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate scaffold Chinese Chemical Letters[Link]

  • Dual Functional Salts of Benzo[1.2.3]thiadiazole-7-carboxylates as a Highly Efficient Weapon Against Viral Plant Diseases ACS Sustainable Chemistry & Engineering[Link]

  • Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance Journal of Agricultural and Food Chemistry (ACS Publications)[Link]

Sources

Safety & Regulatory Compliance

Safety

1,2,3-Thiadiazole-5-carbohydrazide proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe scale-up and lifecycle management of heterocyclic building blocks. 1,2,3-Thiadiazole-5-carbohydrazide (and its widel...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe scale-up and lifecycle management of heterocyclic building blocks. 1,2,3-Thiadiazole-5-carbohydrazide (and its widely used 4-methyl derivative) presents unique logistical and safety challenges[1][2]. Improper disposal of this compound not only risks regulatory non-compliance but introduces severe chemical reactivity hazards into your laboratory's waste streams.

To build a culture of safety and operational excellence, we must move beyond generic disposal guidelines. The following guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and thermal destruction of thiadiazole-carbohydrazide derivatives.

The Causality of Hazards: Why Standard Disposal Fails

To design an effective disposal protocol, we must first deconstruct the molecule's reactivity profile to understand why specific interventions are necessary:

  • The Carbohydrazide Moiety (Redox Hazard): Hydrazides and carbohydrazides function as potent reducing agents and oxygen scavengers[3]. If mistakenly routed into a generic waste carboy containing strong oxidizers (e.g., nitrates, perchlorates, peroxides), the carbohydrazide group will undergo a rapid, highly exothermic redox reaction, creating a severe risk of spontaneous ignition or container over-pressurization[4].

  • The Thiadiazole Ring (Combustion Hazard): The 1,2,3-thiadiazole heterocycle is densely packed with nitrogen and sulfur. When subjected to thermal decomposition, the ring fractures, releasing large volumes of toxic, corrosive gases—specifically nitrogen oxides (NOx) and sulfur oxides (SOx)[5].

  • Physical Hazards: The compound typically presents as a fine crystalline powder that acts as a skin sensitizer (H317) and a severe eye irritant (H319)[6]. Dust aerosolization is the primary occupational exposure route.

Quantitative Chemical Profile

Property Value / Description
Chemical Name 1,2,3-Thiadiazole-5-carbohydrazide (and 4-Methyl derivative)
CAS Number 4100-19-0 (Base) / 75423-15-3 (4-Methyl)
Molecular Formula C3H4N4OS / C4H6N4OS
Molecular Weight 144.16 g/mol / 158.18 g/mol
Physical State White to off-white crystalline powder
Key GHS Hazards H317 (Skin Sensitization), H319 (Eye Irritation)
Incompatible Materials Strong oxidizing agents, strong acids

| Combustion Byproducts | CO, CO₂, NOx, SOx |

Operational Protocol 1: Immediate Spill Response & Containment

When a powder spill occurs, the immediate operational goal is to prevent aerosolization and mitigate dermal exposure. Standard dry sweeping is strictly prohibited, as it generates inhalable and potentially combustible dust clouds.

Step-by-Step Methodology:

  • Area Isolation: Evacuate non-essential personnel. Disable high-velocity HVAC fans in the immediate vicinity to prevent powder dispersion.

  • PPE Donning: Operators must equip impervious nitrile gloves, tightly sealed safety goggles, a lab coat, and a P100/N95 particulate respirator to block sensitizing dust[6].

  • Dust Suppression & Collection: Do not use compressed air or dry brooms. Gently cover the spilled powder with damp, inert absorbent pads to suppress dust. Carefully scoop the dampened material using non-sparking tools into a high-density polyethylene (HDPE) waste container.

  • Surface Decontamination: Wash the spill surface with a mild alkaline detergent and water. Collect all wash water into a dedicated aqueous hazardous waste stream.

Operational Protocol 2: Chemical Segregation and Waste Preparation

The trustworthiness of your waste management system relies on strict chemical segregation. This protocol validates itself by physically preventing incompatible chemicals from mixing, thereby eliminating the risk of unintended redox reactions.

Step-by-Step Methodology:

  • Solid Waste Isolation: Store contaminated PPE, empty reagent bottles, and swept powder in a dedicated, clearly labeled solid hazardous waste drum. Label explicitly: "Toxic Solid / Reducing Agent - DO NOT MIX WITH OXIDIZERS."

  • Liquid Waste Routing: If the compound is dissolved in organic solvents (e.g., ethanol, DMSO) from synthesis workflows, collect it in a dedicated solvent carboy. Ensure this container is strictly isolated from nitric acid, perchloric acid, or hydrogen peroxide waste streams to prevent exothermic redox reactions[4].

  • Storage Parameters: Keep waste containers tightly sealed in a cool, dry, well-ventilated accumulation area away from direct sunlight and heat sources.

Operational Protocol 3: Thermal Destruction (Incineration) Logistics

The only compliant method for the ultimate disposal of thiadiazole-carbohydrazide derivatives is high-temperature incineration. Landfilling the raw chemical is unacceptable due to its biological activity and potential for environmental accumulation[2].

Step-by-Step Methodology:

  • High-Temperature Combustion: Route the waste to a commercial hazardous waste incinerator capable of sustaining temperatures >850°C. This ensures the complete homolytic cleavage of the thiadiazole ring and the carbohydrazide backbone.

  • Exhaust Scrubbing (Critical Step): Because the molecule contains sulfur and nitrogen, combustion will inevitably generate SOx and NOx[5]. Verify that your waste disposal contractor utilizes an alkaline wet scrubber system (e.g., sodium hydroxide spray) to neutralize these acidic gases before atmospheric release.

  • Ash Disposal: The remaining inert inorganic ash can then be safely deposited in a permitted hazardous waste landfill.

Disposal Workflow Visualization

To ensure operational clarity across your laboratory, the following diagram maps the logical routing of 1,2,3-Thiadiazole-5-carbohydrazide waste from generation to ultimate destruction.

G Start Waste Generation: 1,2,3-Thiadiazole-5-carbohydrazide Solid Solid Waste / Spill Start->Solid Liquid Liquid / Solvent Waste Start->Liquid Contain Containment & PPE (Dust/Aerosol Mitigation) Solid->Contain Liquid->Contain Segregate Chemical Segregation (Isolate from Oxidizers) Contain->Segregate Incinerate High-Temp Incineration (>850°C) Segregate->Incinerate Scrubber Alkaline Scrubber System (NOx & SOx Neutralization) Incinerate->Scrubber Flue Gases Ash Hazardous Landfill (Inert Ash) Incinerate->Ash Solid Residue Exhaust Atmospheric Release (Clean Exhaust) Scrubber->Exhaust Scrubbed Gas

Workflow for the safe containment, segregation, and thermal destruction of thiadiazole wastes.

References

  • 1,2,3-Thiadiazole-5-carbohydrazide | C3H4N4OS | CID 77735 - PubChem. National Institutes of Health (nih.gov). URL:[Link]

  • Safety Data Sheet Carbohydrazide. Redox. URL: [Link]

  • Carbohydrazide Importer in India. Pandora Industries. URL:[Link]

  • 2,5-dimercapto-1,3,4-thiadiazole dipotassium salt SDS. S D Fine-Chem Limited. URL: [Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 1,2,3-Thiadiazole-5-carbohydrazide

1,2,3-Thiadiazole-5-carbohydrazide (CAS: 4100-19-0) is a highly specialized heterocyclic building block frequently utilized in the synthesis of advanced antimycobacterial and antifungal agents. Recent high-throughput scr...

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Author: BenchChem Technical Support Team. Date: April 2026

1,2,3-Thiadiazole-5-carbohydrazide (CAS: 4100-19-0) is a highly specialized heterocyclic building block frequently utilized in the synthesis of advanced antimycobacterial and antifungal agents. Recent high-throughput screening efforts have identified thiadiazole-carbohydrazide derivatives as potent inhibitors of fungal Ole1p desaturase, making this compound a critical asset in modern drug development .

However, the presence of the reactive hydrazide moiety and the electron-deficient thiadiazole ring necessitates stringent handling protocols. This guide provides a self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of 1,2,3-Thiadiazole-5-carbohydrazide, bridging the gap between chemical safety and biological assay integration.

Section 1: Hazard Profile & Mechanistic Causality

To effectively protect yourself in the laboratory, you must understand why a chemical is hazardous. Based on structural analogs and GHS classification data for the thiadiazole-carbohydrazide class , the primary hazards are driven by its molecular structure:

  • H315 (Causes skin irritation): The nucleophilic nature of the terminal hydrazide group (-NH-NH₂) allows it to react with electrophilic sites on epidermal proteins, leading to contact dermatitis and localized inflammation.

  • H319 (Causes serious eye irritation): The compound's polarity and high hydrogen-bonding capacity facilitate rapid interaction with the aqueous environment of the corneal epithelium. If exposed, it can cause acute optical inflammation.

  • H335 (May cause respiratory irritation): Supplied as a finely milled powder, the aerodynamic diameter of the particles allows them to deposit deeply in the upper respiratory tract. The local pH shift upon dissolution in mucosal membranes triggers immediate respiratory irritation.

Section 2: Mandatory Personal Protective Equipment (PPE)

The following PPE matrix is designed to mitigate the specific physicochemical risks associated with handling this compound in its neat (powder) form.

PPE CategorySpecificationCausality / Rationale
Eye/Face ANSI Z87.1 / EN166 certified safety goggles with side shields.Prevents corneal interaction with aerosolized powder (H319). Standard safety glasses are insufficient for dry powder handling.
Hands Nitrile gloves (minimum 0.11 mm thickness). Double gloving recommended.Nitrile provides a robust barrier against polar organic molecules. The reactive hydrazide group can penetrate standard latex.
Body Flame-retardant lab coat, fully buttoned, with closed-toe shoes.Protects against dermal exposure (H315) and prevents powder accumulation on personal clothing.
Respiratory N95/P95 particulate respirator (if weighing outside a localized exhaust system).Filters out airborne particulates to prevent upper respiratory tract deposition (H335).

Section 3: Step-by-Step Operational Workflow

Handling 1,2,3-Thiadiazole-5-carbohydrazide requires a meticulous transition from a hazardous dry powder to a biologically compatible solution (typically formulated in DMSO for biological assays) .

Protocol: Preparation of 10 mM Stock Solution
  • Environmental Control: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm). Never handle the dry powder on an open laboratory bench.

  • Static Mitigation: Use an anti-static weighing boat and a grounded micro-spatula. The powder can hold a static charge, significantly increasing the risk of aerosolization upon transfer.

  • Weighing: Accurately weigh the required mass of 1,2,3-Thiadiazole-5-carbohydrazide (MW: 144.16 g/mol ) .

  • Dissolution: Transfer the powder to a sterile, amber glass vial. Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration. Mechanistic note: DMSO is required because the planar thiadiazole ring drives high lattice energy, limiting aqueous solubility.

  • Homogenization: Vortex the solution for 30–60 seconds until completely clear.

  • Storage: Cap tightly, backfill the vial with argon or nitrogen to prevent oxidative degradation of the hydrazide moiety, and store at -20°C.

Workflow A Dry Powder Handling B Weighing in Fume Hood A->B Static Control C Dissolution in DMSO B->C Add Solvent D Sterile Filtration (0.22 µm) C->D Homogenize E BSL-2 Assay Integration D->E To Biosafety Cabinet

Operational workflow for transitioning 1,2,3-Thiadiazole-5-carbohydrazide from powder to assay.

Section 4: Integration with Biological Assays (BSL-2 Considerations)

When utilizing 1,2,3-Thiadiazole-5-carbohydrazide derivatives to evaluate antifungal efficacy (e.g., against Candida albicans or Candida auris), the operational risk profile shifts from purely chemical to biohazardous .

Biological Mechanism: These compounds act as antivirulence agents by competitively inhibiting Ole1p, a delta-9 desaturase responsible for converting saturated fatty acids (SFAs) to unsaturated fatty acids (UFAs). This inhibition critically compromises fungal membrane fluidity and halts hyphal growth .

BSL-2 Safety Directives:

  • Containment: All in vitro assays involving the compound and fungal pathogens must be conducted within a certified Class II Biological Safety Cabinet (BSC).

  • Decontamination: Fungal cultures treated with the compound must be deactivated using a 10% bleach solution (sodium hypochlorite) for a minimum of 30 minutes prior to disposal.

Pathway SFA Saturated Fatty Acids (Palmitic/Stearic) Ole1p Ole1p Delta-9 Desaturase SFA->Ole1p Substrate UFA Unsaturated Fatty Acids (Oleic/Palmitoleic) Ole1p->UFA Catalysis (O2, NADH) Membrane Fungal Cell Membrane Fluidity & Survival UFA->Membrane Structural Incorporation Inhibitor 1,2,3-Thiadiazole-5- carbohydrazide Inhibitor->Ole1p Competitive Inhibition

Mechanistic pathway of Ole1p desaturase inhibition by thiadiazole-carbohydrazide derivatives.

Section 5: Spill Response & Waste Disposal Plan

A robust, self-validating safety system must account for operational failures. Follow these exact steps in the event of a chemical spill.

Spill Response Protocol (Dry Powder)
  • Isolate: Evacuate personnel from the immediate vicinity of the spill.

  • Protect: Don full PPE, including an N95 respirator, before approaching the spill zone.

  • Contain: Do NOT sweep the dry powder, as the mechanical action will generate hazardous aerosols. Instead, gently cover the spill with damp absorbent paper towels to suppress dust.

  • Collect: Carefully scoop the damp material using a non-sparking tool into a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the spill area thoroughly with a 70% ethanol solution, followed by standard laboratory soap and water.

Waste Segregation Matrix
Waste StreamDisposal MethodIncompatibility Warning
Solid Waste (Contaminated PPE, empty vials, paper towels)Place in a heavy-duty, clearly labeled "Hazardous Solid Chemical Waste" bag or bin.Do not mix with biohazardous waste unless the biological agent has been chemically deactivated first.
Liquid Waste (DMSO stock solutions, assay wash buffers)Collect in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy.Keep strictly away from strong oxidizing agents; hydrazide moieties can react violently upon oxidation.
Bio-Chemical Waste (Assay plates containing fungi + compound)Autoclave or treat with 10% bleach, then dispose of as mixed bio-chemical waste according to institutional EHS guidelines.Ensure bleach does not react with high concentrations of the neat chemical (deactivate biologicals first).

References

  • PubChem. "1,2,3-Thiadiazole-5-carbohydrazide | C3H4N4OS | CID 77735." National Center for Biotechnology Information. URL:[Link]

  • CAS Common Chemistry. "1,2,3-Thiadiazole-5-carboxylic acid, hydrazide." American Chemical Society. URL:[Link]

  • PubChem. "4-Methyl-1,2,3-thiadiazole-5-carbohydrazide | C4H6N4OS | CID 1419752." National Center for Biotechnology Information. URL:[Link]

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